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(1-methyl-1H-indol-3-yl)methanamine

Cat. No.: B103807
CAS No.: 19293-60-8
M. Wt: 160.22 g/mol
InChI Key: NOFZMDGMQKRLIV-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-3-yl)methanamine is a valuable synthetic intermediate in medicinal chemistry, built around the privileged indole scaffold. The 1H-indole structure is a cornerstone in the development of bioactive molecules, with derivatives demonstrating a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties . This specific methanamine derivative is of particular interest for constructing more complex molecules targeting infectious diseases and oncology. Research into structurally similar 3-substituted indole compounds has identified potent analogues with significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemical class in addressing antibiotic resistance . Furthermore, indole-based small molecules are extensively investigated as inhibitors of key biological targets, such as SIRT1, for their potential as anticancer agents, underscoring the utility of the indole nucleus in drug discovery campaigns . The this compound structure serves as a versatile building block for further chemical elaboration through reactions at the methanamine group, enabling the synthesis of novel compounds for biological evaluation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B103807 (1-methyl-1H-indol-3-yl)methanamine CAS No. 19293-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylindol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFZMDGMQKRLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398072
Record name (1-methyl-1H-indol-3-yl)methanamine
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19293-60-8
Record name 1-Methyl-1H-indole-3-methanamine
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Record name (1-methyl-1H-indol-3-yl)methanamine
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Record name (1-METHYL-1H-INDOL-3-YL)-METHYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to (1-methyl-1H-indol-3-yl)methanamine: Chemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis and characterization, and a summary of the analytical workflow for (1-methyl-1H-indol-3-yl)methanamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound, a derivative of the naturally occurring indole alkaloid scaffold, is a compound of interest in medicinal chemistry. Its structural and physicochemical properties are summarized below. Data for both the free base and its common hydrochloride salt are provided for a comprehensive understanding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 19293-60-8[1]
Molecular Formula C₁₀H₁₂N₂[1]
Molecular Weight 160.22 g/mol [1]
Boiling Point 319.4 ± 17.0 °C at 760 mmHg[1]
Physical Form Not specified, likely an oil or low-melting solidN/A
Purity (typical) 97%[1]
Storage 2-8°C, protect from light[1]

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Chemical Name This compound hydrochloride[2]
CAS Number 1417634-73-1[2]
Molecular Formula C₁₀H₁₃ClN₂[2]
Molecular Weight 196.68 g/mol [2]
Melting Point 155-156 °C[2]
Physical Form Powder[2]
Storage Temperature Room Temperature[2]

Synthesis and Purification: Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the N-methylation of indole-3-carbaldehyde followed by reductive amination.

2.1. Step 1: Synthesis of 1-methyl-1H-indole-3-carbaldehyde

This procedure is adapted from established methods for the N-alkylation of indoles.

  • Materials and Equipment:

    • Indole-3-carbaldehyde

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask with a magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

    • Cool the suspension in an ice bath and add a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-methyl-1H-indole-3-carbaldehyde.

2.2. Step 2: Synthesis of this compound via Reductive Amination

This procedure is a general method for the conversion of aldehydes to primary amines.

  • Materials and Equipment:

    • 1-methyl-1H-indole-3-carbaldehyde

    • Ammonium acetate or aqueous ammonia

    • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask with a magnetic stirrer

    • Rotary evaporator

    • Separatory funnel

  • Procedure:

    • Dissolve 1-methyl-1H-indole-3-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

    • Add ammonium acetate (10 equivalents) or a concentrated aqueous ammonia solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • To this mixture, add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution to obtain the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel (eluting with a gradient of methanol in DCM, often with a small percentage of triethylamine to prevent the amine from streaking on the column) or by conversion to its hydrochloride salt and recrystallization.

Characterization and Analysis

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Predicted and Reference Spectroscopic Data

TechniquePredicted/Reference Data
¹H NMR Expected signals for aromatic protons of the indole ring, a singlet for the N-methyl group, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons.
¹³C NMR Expected signals for the carbons of the indole ring system, the N-methyl carbon, and the methylene carbon.
Mass Spectrometry (MS) Expected molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the indole ring.

Potential Biological Activities

While specific biological targets and signaling pathways for this compound are not extensively documented in the public domain, its structural similarity to other N-alkylated tryptamines and indole alkaloids suggests potential interactions with various biological systems. Tryptamine derivatives are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system. Further research is required to elucidate the specific biological profile of this compound.

Visualizations

5.1. Synthetic Pathway

Synthetic_Pathway indole_aldehyde Indole-3-carbaldehyde reagent1 NaH, CH₃I DMF indole_aldehyde->reagent1 methylated_indole 1-methyl-1H-indole-3-carbaldehyde reagent2 NH₄OAc or NH₃ NaBH₃CN or NaBH(OAc)₃ methylated_indole->reagent2 final_product This compound reagent1->methylated_indole N-Methylation reagent2->final_product Reductive Amination

Caption: Synthetic route to this compound.

5.2. Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis_step1 N-Methylation of Indole-3-carbaldehyde synthesis_step2 Reductive Amination synthesis_step1->synthesis_step2 workup Aqueous Work-up synthesis_step2->workup Crude Product chromatography Column Chromatography workup->chromatography nmr ¹H and ¹³C NMR chromatography->nmr ms Mass Spectrometry chromatography->ms ir IR Spectroscopy chromatography->ir purity Purity Analysis (e.g., HPLC) chromatography->purity

Caption: General workflow for synthesis, purification, and analysis.

References

An In-depth Technical Guide on (1-methyl-1H-indol-3-yl)methanamine (CAS Number: 19293-60-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the biological activity, experimental protocols, and specific signaling pathways of (1-methyl-1H-indol-3-yl)methanamine is limited. This guide summarizes the available chemical data and provides a conceptual framework for its potential investigation based on research into structurally related indole derivatives.

Core Compound Properties

This compound, also known as 1-methylgramine, is a derivative of the indole heterocyclic structure. The addition of a methyl group to the indole nitrogen distinguishes it from its parent compound, (1H-indol-3-yl)methanamine. This methylation can influence its physicochemical properties and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19293-60-8N/A
Molecular Formula C₁₀H₁₂N₂N/A
Molecular Weight 160.22 g/mol N/A
Appearance Not specified in available literatureN/A
Melting Point Not specified in available literatureN/A
Boiling Point Not specified in available literatureN/A
Solubility Not specified in available literatureN/A

Synthesis and Chemical Data

This compound is commercially available from various chemical suppliers. While specific, detailed experimental protocols for its synthesis are not readily found in the primary literature, it can be synthesized from 1-methylindole through various standard organic chemistry reactions, such as the Mannich reaction followed by reduction.

The purity and identity of the compound would typically be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Potential Biological Activity and Areas for Investigation

Direct studies on the biological activity of this compound are scarce. However, research on its derivatives provides insights into its potential as a scaffold in drug discovery.

A notable study synthesized a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives and evaluated their in vitro antiproliferative activities against several cancer cell lines.[1][2] Some of these derivatives demonstrated potent activity, suggesting that the this compound core could be a valuable starting point for the development of novel therapeutic agents.

Conceptual Workflow for Investigating this compound

G Conceptual Research Workflow for this compound cluster_0 Compound Acquisition & Characterization cluster_1 Biological Screening & Activity Assessment cluster_2 Mechanism of Action & Pathway Analysis cluster_3 Preclinical Development A Synthesis or Procurement of This compound B Structural & Purity Analysis (NMR, MS, HPLC) A->B C Initial Biological Screening (e.g., Antiproliferative Assays) B->C Proceed if pure D Identification of Active Derivatives C->D E Target Identification (e.g., Affinity Chromatography, Proteomics) D->E Investigate mechanism of active compounds F Signaling Pathway Elucidation (e.g., Western Blot, Kinase Assays) E->F G Lead Optimization F->G Develop lead compounds H In Vivo Efficacy & Toxicity Studies G->H

Caption: A conceptual workflow for the investigation of this compound.

Potential Signaling Pathways

Based on the activity of its derivatives as tubulin polymerization inhibitors, a potential signaling pathway to investigate for this compound-derived compounds is the microtubule dynamics pathway. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Hypothesized Signaling Pathway for a Derivative

G Hypothesized Signaling Pathway for a Derivative of this compound Compound This compound Derivative Tubulin Tubulin Dimers Compound->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Essential for MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: A hypothesized signaling pathway for a tubulin-inhibiting derivative.

Experimental Protocols

As no direct experimental studies on this compound are available, detailed protocols cannot be provided. However, for researchers interested in investigating its potential antiproliferative activity, a general protocol for a cell viability assay is outlined below. This is a hypothetical protocol and would require optimization.

Hypothetical Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a readily available chemical building block. While direct biological data is lacking, the demonstrated antiproliferative activity of its derivatives suggests that this compound represents a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to elucidate its biological activities and potential mechanisms of action.

References

An In-depth Technical Guide to (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for (1-methyl-1H-indol-3-yl)methanamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound, also known as 1-methylgramine, is a derivative of the indole heterocyclic system. The structure consists of an indole ring system where the nitrogen atom at position 1 is substituted with a methyl group, and a methanamine group is attached at position 3.

Chemical Structure:

The chemical structure is characterized by the indole core, with a methyl group on the indole nitrogen and an aminomethyl group at the C3 position.

  • IUPAC Name: this compound[1]

  • CAS Number: 19293-60-8[1]

  • Synonyms: 1-Methyl-3-indolemethylamine, 3-(Aminomethyl)-1-methylindole[1]

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC10H12N2[1]
Molecular Weight160.22 g/mol [1][2]
Canonical SMILESCN1C=C(C2=CC=CC=C21)CN

Representative Synthesis Protocol

A common and effective method for the synthesis of this compound is through the reductive amination of 1-methyl-1H-indole-3-carbaldehyde. This method is widely used for the preparation of amines from aldehydes or ketones.

Reaction Scheme:

1-methyl-1H-indole-3-carbaldehyde + NH3 + H2/Catalyst → this compound + H2O

Materials:

  • 1-methyl-1H-indole-3-carbaldehyde

  • Ammonia (in methanol, 7N solution)

  • Raney Nickel (catalyst)

  • Methanol (solvent)

  • Hydrogen gas

  • Diatomaceous earth (for filtration)

  • Standard glassware for organic synthesis, including a hydrogenation apparatus.

Experimental Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, a solution of 1-methyl-1H-indole-3-carbaldehyde (1 equivalent) in methanol is prepared.

  • Addition of Reagents: To this solution, a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) is added, followed by a catalytic amount of Raney Nickel (as a slurry in methanol).

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (typically 50 psi) at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting aldehyde.

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake should be washed with methanol.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia, yielding the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure amine.

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow start Start: 1-methyl-1H-indole-3-carbaldehyde reductive_amination Reductive Amination Reagents: NH3/MeOH, Raney Ni, H2 start->reductive_amination filtration Filtration (Removal of Catalyst) reductive_amination->filtration concentration Concentration (Solvent Removal) filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product: This compound characterization->end

Synthesis and Purification Workflow

This diagram outlines the key steps from the starting material to the final, characterized product, providing a clear and logical representation of the experimental process.

References

The Evolving Landscape of (1-methyl-1H-indol-3-yl)methanamine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among the vast array of indole-containing compounds, derivatives of (1-methyl-1H-indol-3-yl)methanamine have emerged as a promising class with diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, with a particular focus on their anticancer properties, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research on this compound derivatives has centered on their potential as anticancer agents. Notably, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has demonstrated potent antiproliferative activity against various cancer cell lines.

Quantitative Analysis of Anticancer Potency

The in vitro cytotoxic effects of these compounds have been evaluated using the MTT assay, with several derivatives exhibiting significant inhibitory activity. The half-maximal inhibitory concentration (IC50) values for the most promising compounds are summarized in the table below.

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
7d 0.520.340.86
7c 1.230.852.14
7f 2.561.983.45
7i 4.323.116.68
Colchicine (Control) 0.020.0150.03

Data extracted from a study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[1][2]

Mechanism of Action: Disruption of the Cytoskeleton

Mechanistic studies have revealed that the anticancer activity of these derivatives stems from their ability to inhibit tubulin polymerization.[1][2] By interfering with the dynamic assembly and disassembly of microtubules, which are crucial for cell division, these compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis (programmed cell death).

cluster_drug Drug Action cluster_cell Cellular Processes Derivative This compound Derivative Tubulin Tubulin Derivative->Tubulin Inhibits Microtubules Microtubule Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disrupts Apoptosis Apoptosis G2M->Apoptosis Induces

Signaling pathway of anticancer this compound derivatives.

Other Potential Biological Activities

While the primary focus of research has been on cancer, the broader class of indole derivatives is known to possess a wide spectrum of biological activities.[3] These include antimicrobial, anti-inflammatory, antiviral, neuroprotective, and cardiovascular effects. However, there is a notable lack of extensive research specifically investigating these activities for the this compound scaffold. The existing data for other indole derivatives suggest that this specific class may also hold promise in these therapeutic areas, warranting further investigation.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key experiments.

Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives

Start 1-Methyl-1H-indole Step1 Vilsmeier-Haack Reaction (POCl3, DMF) Start->Step1 Intermediate1 1-Methyl-1H-indole- 3-carbaldehyde Step1->Intermediate1 Step2 Reductive Amination (3,4,5-trimethoxyaniline, NaBH(OAc)3) Intermediate1->Step2 Intermediate2 (1-Methyl-1H-indol-3-yl)- (3,4,5-trimethoxyphenyl)methanamine Step2->Intermediate2 Step3 Acetylation (Acetyl chloride, Et3N) Intermediate2->Step3 Product Target Compound Step3->Product

General synthetic workflow.

General Procedure:

  • Vilsmeier-Haack Reaction: To a solution of 1-methyl-1H-indole in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The mixture is stirred at room temperature and then heated. After completion, the reaction is quenched with a basic solution (e.g., sodium bicarbonate) and the product, 1-methyl-1H-indole-3-carbaldehyde, is extracted.

  • Reductive Amination: The resulting aldehyde is dissolved in a suitable solvent (e.g., dichloromethane) with 3,4,5-trimethoxyaniline. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.

  • Acetylation: The amine from the previous step is dissolved in an anhydrous solvent with a base (e.g., triethylamine). Acetyl chloride is added dropwise at 0 °C. The reaction is stirred until completion, after which the final N-acetylated derivative is purified by column chromatography.

In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compounds.

Protocol:

  • Reaction Setup: Purified tubulin is mixed with a GTP-containing buffer in a 96-well plate.

  • Compound Addition: The test compounds or control substances (e.g., colchicine) are added to the wells.

  • Polymerization Induction: The plate is incubated at 37 °C to initiate polymerization.

  • Data Acquisition: The increase in turbidity (absorbance at 340 nm) is monitored over time using a plate reader. The inhibition of polymerization is determined by comparing the polymerization curves of treated samples to the control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 hours).

  • Cell Fixation: The cells are harvested, washed, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a designated time.

  • Staining: The cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations based on their fluorescence.

Conclusion and Future Directions

Derivatives of this compound represent a promising area of research, particularly in the development of novel anticancer agents that target microtubule dynamics. The data presented in this guide highlight the potent in vitro activity of certain derivatives and elucidate their mechanism of action. However, the full therapeutic potential of this chemical class remains to be explored. Future research should focus on:

  • Expanding the Scope: Investigating the efficacy of these derivatives in other therapeutic areas such as infectious diseases, inflammation, and neurodegenerative disorders.

  • In Vivo Studies: Conducting preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency and selectivity for different biological targets.

  • Elucidating Signaling Pathways: Further delineating the specific molecular signaling pathways modulated by these compounds to gain a deeper understanding of their biological effects.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound derivatives and pave the way for the development of new and effective therapies.

References

The Hypothesized Mechanism of Action of (1-methyl-1H-indol-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-methyl-1H-indol-3-yl)methanamine is a derivative of gramine, an alkaloid found in various plants. Its structure features an indole core, a foundational scaffold in numerous biologically active compounds, including the neurotransmitter serotonin. The methylation at the 1-position of the indole ring and on the terminal amine of the methanamine side chain suggests a potential for interaction with monoaminergic systems in the central nervous system. This document outlines the probable mechanism of action of this compound by drawing parallels with the known pharmacology of N-methyltryptamine (NMT), a closely related endogenous trace amine.

Postulated Mechanism of Action

Based on the pharmacological profile of N-methyltryptamine (NMT), it is hypothesized that this compound primarily acts as a serotonin 5-HT2A receptor agonist and a serotonin releasing agent .[1]

Serotonin 5-HT2A Receptor Agonism

NMT is a potent full agonist at the serotonin 5-HT2A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to be central to the psychoactive effects of many tryptamines. It is plausible that this compound will exhibit similar agonistic activity at this receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound This compound (Hypothesized) Receptor 5-HT2A Receptor Compound->Receptor Agonism G_protein Gq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Hypothesized 5-HT2A Receptor Signaling Pathway.
Serotonin Release

In addition to direct receptor agonism, NMT is a potent serotonin releasing agent.[1] This action is mediated by its interaction with the serotonin transporter (SERT). NMT is taken up into the presynaptic neuron by SERT and can then disrupt the vesicular storage of serotonin, leading to a non-exocytotic release of serotonin into the synaptic cleft. This increase in synaptic serotonin can then act on various pre- and post-synaptic serotonin receptors. This compound may share this property, contributing to its overall pharmacological effect.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound (Hypothesized) SERT SERT Compound->SERT Uptake Vesicle Synaptic Vesicle Compound->Vesicle Disruption SERT->Compound Serotonin_vesicle Serotonin Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Receptor Postsynaptic Receptors Serotonin_synapse->Receptor Receptor Activation G cluster_protocol Neurotransmitter Release Assay Workflow A 1. Synaptosome Preparation B 2. Radiolabeling with [³H]Neurotransmitter A->B C 3. Superfusion B->C D 4. Application of Test Compound C->D E 5. Fraction Collection D->E F 6. Scintillation Counting E->F G 7. Data Analysis (EC50 Calculation) F->G

References

Spectroscopic and Synthetic Profile of (1-methyl-1H-indol-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (1-methyl-1H-indol-3-yl)methanamine. These predictions are derived from the analysis of structurally related indole alkaloids and primary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.6-7.8d1HH-4
~7.2-7.4m2HH-5, H-6
~7.1d1HH-7
~7.0s1HH-2
~3.9s2H-CH₂-NH₂
~3.7s3HN-CH₃
~1.5-2.0 (broad)s2H-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~137C-7a
~128C-3a
~127C-2
~122C-5
~120C-6
~119C-4
~110C-3
~109C-7
~40-CH₂-NH₂
~33N-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, Sharp (doublet)N-H stretch (primary amine)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1620-1580MediumN-H bend (scissoring)
1470-1450MediumAromatic C=C stretch
1335-1250StrongAromatic C-N stretch
910-665Strong, BroadN-H wag
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
160[M]⁺ (Molecular Ion)
143[M - NH₃]⁺
130[M - CH₂NH₂]⁺ (Tropylium-like ion)
115[130 - CH₃]⁺

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of 1-methyl-1H-indole-3-carbonitrile.

Materials:

  • 1-methyl-1H-indole-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry glassware

  • Nitrogen or Argon atmosphere setup

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., dichloromethane/methanol gradient)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), a solution of 1-methyl-1H-indole-3-carbonitrile in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling in an ice bath.

  • The resulting granular precipitate is filtered off and washed with diethyl ether or THF.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method. For a relatively volatile compound like this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. For EI, the sample is typically introduced through a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via liquid chromatography (LC-MS).

  • Data Acquisition: The mass spectrum is recorded over an appropriate mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1-methyl-1H-indole-3-carbonitrile 1-methyl-1H-indole-3-carbonitrile Reduction Reduction with LiAlH₄ in dry ether/THF 1-methyl-1H-indole-3-carbonitrile->Reduction Quenching Quenching (H₂O, NaOH) Reduction->Quenching Extraction Extraction with Et₂O/THF Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Column Chromatography Drying->Purification This compound This compound Purification->this compound Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Purified this compound NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep IR_Prep Prepare KBr pellet or thin film Sample->IR_Prep MS_Prep Introduce sample (GC-MS or LC-MS) Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Spectral Data (Chemical Shifts, Couplings) NMR_Acq->NMR_Data IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq IR_Data Spectral Data (Absorption Bands) IR_Acq->IR_Data MS_Acq Mass Spectrum Acquisition MS_Prep->MS_Acq MS_Data Spectral Data (m/z values, Fragmentation) MS_Acq->MS_Data

An In-depth Technical Guide to the Solubility and Stability of (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (1-methyl-1H-indol-3-yl)methanamine, a compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this molecule, this guide synthesizes information from closely related indole derivatives and outlines detailed experimental protocols for determining its physicochemical properties.

Solubility Profile

Expected Solubility Behavior

Based on its chemical structure, which features a substituted indole ring and a primary amine, the following solubility characteristics are anticipated:

Solvent ClassExpected SolubilityRationale
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)Moderate to HighThe primary amine group can form hydrogen bonds with protic solvents, enhancing solubility. The indole nitrogen can also participate in hydrogen bonding.
Polar Aprotic Solvents (e.g., DMSO, DMF)HighThese solvents can effectively solvate the molecule through dipole-dipole interactions.
Nonpolar Solvents (e.g., Hexane, Toluene)LowThe overall polarity of the molecule, dominated by the indole ring and the amine group, limits its solubility in nonpolar media.
Aqueous Buffers pH-DependentThe primary amine has a pKa in the basic range. At acidic pH, it will be protonated to form a more soluble salt. At basic pH, the free base will be less soluble.
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.[2]

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid. Centrifugation prior to filtration can also be employed to facilitate the separation of solid and liquid phases.[2]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and agitate at constant temperature (24-48h) B->C D Allow suspension to settle C->D E Filter supernatant (0.22 µm filter) D->E F Quantify concentration by HPLC E->F

Shake-Flask Solubility Determination Workflow

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that can impact its safety and efficacy. Indole-containing molecules are known to be susceptible to degradation under various stress conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, the following are common degradation routes for indole derivatives:[4]

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, often leading to oxidation or polymerization.

  • Hydrolysis: Under strongly acidic or basic conditions, the methanamine side chain could be susceptible to hydrolysis.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[4]

Recommended Storage Conditions

To ensure the stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures (2-8 °C for short-term, -20 °C for long-term).

  • Light: Protect from light by using amber-colored vials or by storing in the dark.

  • Atmosphere: For solutions, consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[5][6][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water and organic solvents (e.g., methanol, acetonitrile)

  • pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent.[4] This stock solution is then subjected to the following stress conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Samples should be taken at various time points, neutralized, and analyzed.[4]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Samples are then neutralized and analyzed.[4]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature, protected from light, for a specified time.[4]

  • Thermal Degradation: A solution of the compound is heated in an oven at a high temperature (e.g., 60 °C) for a set duration. A solid sample should also be subjected to dry heat stress.[4]

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.[4]

Analysis: All stressed samples, along with an unstressed control, are analyzed by a stability-indicating HPLC method (typically reverse-phase with a PDA detector). The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry can be used to identify the structures of the degradation products.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions A Prepare Stock Solution of Compound B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (60°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Neutralize/Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-PDA/MS G->H I Identify Degradation Products and Pathways H->I

Forced Degradation Experimental Workflow

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is currently lacking, the provided protocols for the shake-flask method and forced degradation studies offer a robust approach for researchers to generate this critical information. The inherent properties of the indole and primary amine functional groups suggest that this compound will exhibit pH-dependent aqueous solubility and will be susceptible to oxidative and photolytic degradation. Careful handling and storage are therefore essential to maintain its integrity for research and development purposes.

References

Potential Therapeutic Targets of (1-methyl-1H-indol-3-yl)methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the (1-methyl-1H-indol-3-yl)methanamine scaffold have emerged as a versatile platform in medicinal chemistry, demonstrating significant potential across multiple therapeutic areas. This technical guide provides an in-depth analysis of three primary therapeutic targets for these compounds: tubulin polymerization in oncology, the NorA efflux pump in infectious diseases, and the serotonin 5-HT4 receptor in neuroscience and gastrointestinal disorders. For each target, this document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing compound activity, and illustrates the relevant signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration and advancement of this compound-based therapeutics.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. The this compound core, in particular, offers a flexible template for the design of novel therapeutic agents. By modifying the substituents on the indole ring, the methanamine nitrogen, and the methyl group at the 1-position, chemists can fine-tune the pharmacological properties of these molecules to achieve desired activities against a range of biological targets. This guide focuses on three well-documented therapeutic applications for derivatives of this core structure.

Anticancer Activity via Tubulin Polymerization Inhibition

Mechanism of Action

Certain N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have been identified as potent inhibitors of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, these indole derivatives disrupt microtubule dynamics, leading to a cascade of events that culminate in cancer cell death. The inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle.[1] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.[1]

Quantitative Data

The in vitro antiproliferative activity of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a particularly potent derivative, compound 7d, are summarized in the table below.[1]

Cell LineCancer TypeIC50 (µM)[1]
HeLaCervical Cancer0.52
MCF-7Breast Cancer0.34
HT-29Colon Cancer0.86
Signaling Pathway

The signaling pathway initiated by the inhibition of tubulin polymerization by this compound derivatives is depicted below.

G A This compound derivative B β-tubulin (Colchicine binding site) A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Dysfunction D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Figure 1: Signaling pathway of tubulin polymerization inhibition.
Experimental Protocols

This assay measures the increase in turbidity as tubulin polymerizes into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound stock solution (in DMSO)

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

  • 96-well microplates

Procedure:

  • On ice, prepare the tubulin solution by diluting the purified tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add the test compound or controls to the appropriate wells of a pre-chilled 96-well plate. The final DMSO concentration should not exceed 1%.

  • Add the tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

  • Plot absorbance at 340 nm versus time.

  • Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HT-29)

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity via NorA Efflux Pump Inhibition

Mechanism of Action

Derivatives of (1H-indol-3-yl)ethanamine have been shown to be potent inhibitors of the NorA efflux pump in Staphylococcus aureus. The NorA efflux pump is a member of the major facilitator superfamily (MFS) of transporters and contributes to antibiotic resistance by actively extruding a broad range of substrates, including fluoroquinolone antibiotics like ciprofloxacin, from the bacterial cell. By inhibiting the NorA pump, these indole derivatives increase the intracellular concentration of the antibiotic, thereby restoring its efficacy against resistant strains.

Quantitative Data

The efficacy of NorA efflux pump inhibitors is often quantified by their ability to reduce the minimum inhibitory concentration (MIC) of an antibiotic. For example, (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide, a derivative of the parent compound, demonstrated a significant potentiation of ciprofloxacin activity against a NorA-overexpressing strain of S. aureus.

StrainCompoundConcentration of Indole Derivative (mg/L)Fold Decrease in Ciprofloxacin MIC[2]
SA-1199B(Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide0.54
Experimental Workflow

The following diagram illustrates the experimental workflow for identifying and characterizing NorA efflux pump inhibitors.

G A Synthesize This compound derivatives B Primary Screening: Ethidium Bromide Efflux Assay A->B C Identify Potential Hits B->C D Secondary Screening: Checkerboard Assay (Synergy with Antibiotics) C->D E Confirm Potentiation of Antibiotic Activity D->E F Mechanism of Action Studies (e.g., real-time efflux, gene expression) E->F G Characterize Lead Compounds F->G

Figure 2: Experimental workflow for NorA efflux pump inhibitor discovery.
Experimental Protocols

This assay is a common method for screening for efflux pump inhibitors. It measures the accumulation of the fluorescent dye ethidium bromide, a substrate of the NorA pump, within bacterial cells.

Materials:

  • S. aureus strain overexpressing the NorA pump (e.g., SA-1199B)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose

  • Test compound stock solution (in DMSO)

  • Positive control (e.g., Reserpine)

  • Fluorometer with excitation at 530 nm and emission at 600 nm

Procedure:

  • Grow an overnight culture of the S. aureus strain in TSB.

  • Centrifuge the culture, wash the cells with PBS, and resuspend in PBS to an OD600 of 0.4.

  • Add glucose to a final concentration of 0.4%.

  • Add the test compound or controls to the bacterial suspension.

  • Add EtBr to a final concentration of 2 µg/mL.

  • Immediately measure the fluorescence over time at 37°C.

Data Analysis:

  • Plot fluorescence intensity versus time.

  • An increase in fluorescence in the presence of the test compound compared to the vehicle control indicates inhibition of EtBr efflux.

This assay determines the synergistic effect of the test compound with a known antibiotic.

Materials:

  • S. aureus strain

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • Antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound and the antibiotic in a 96-well plate in a checkerboard format.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of the antibiotic alone and in combination with the test compound.

Data Analysis:

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Neuromodulatory and Prokinetic Activity via 5-HT4 Receptor Interaction

Mechanism of Action

(1H-indol-3-yl)methanamine and its derivatives can act as ligands for the serotonin 4 (5-HT4) receptor. The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and the gastrointestinal tract. Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] This signaling cascade can modulate neurotransmitter release and enhance neuronal excitability. In the gut, 5-HT4 receptor agonism promotes gastrointestinal motility, making it a target for prokinetic agents. Some evidence also suggests G-protein-independent signaling pathways for the 5-HT4 receptor, involving the activation of Src tyrosine kinase.[4]

Quantitative Data

The affinity of indole-3-methanamines for the 5-HT4 receptor has been investigated, with some derivatives showing promising activity. For instance, compound I-o was found to be only 5-fold less potent than the natural agonist serotonin.

CompoundReceptorRelative Potency (vs. Serotonin)
I-o5-HT4~0.2
Signaling Pathway

The primary signaling pathway of the 5-HT4 receptor is illustrated below.

G A This compound derivative (Agonist) B 5-HT4 Receptor A->B C Gs protein activation B->C D Adenylyl Cyclase activation C->D E ATP to cAMP D->E F Increased intracellular cAMP E->F G Downstream Cellular Responses (e.g., increased GI motility, neurotransmitter release) F->G

References

A Comprehensive Review of Indoleamine Compounds: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indoleamine compounds, a class of bicyclic molecules containing a fused benzene and pyrrole ring, are pivotal players in a vast array of physiological and pathological processes. From their fundamental role as neurotransmitters and hormones to their intricate involvement in immune regulation and oncogenesis, the study of indoleamines continues to be a fertile ground for scientific discovery and therapeutic innovation. This technical guide provides a comprehensive review of the current literature on indoleamine compounds, with a focus on their synthesis, biological functions, and the signaling pathways they modulate.

Core Indoleamine Biosynthetic Pathways

The journey of indoleamine biosynthesis begins with the essential amino acid L-tryptophan. Two major metabolic routes diverge from this common precursor: the serotonin-melatonin pathway and the kynurenine pathway.

The Serotonin and Melatonin Synthesis Pathway

The biosynthesis of the crucial neurotransmitter serotonin (5-hydroxytryptamine) and the chronobiotic hormone melatonin is a well-characterized enzymatic cascade. The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin.[1]

In the pineal gland, serotonin undergoes further conversion to melatonin in a two-step process. First, arylalkylamine N-acetyltransferase (AANAT) acetylates serotonin to form N-acetylserotonin.[2] Finally, acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), methylates N-acetylserotonin to produce melatonin.[2] The nocturnal surge in melatonin production is a key regulator of the circadian rhythm.[3]

tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp Tryptophan Hydroxylase (TPH) serotonin Serotonin (5-HT) htp->serotonin Aromatic L-amino Acid Decarboxylase (AADC) n_acetylserotonin N-Acetylserotonin serotonin->n_acetylserotonin Arylalkylamine N-acetyltransferase (AANAT) melatonin Melatonin n_acetylserotonin->melatonin Acetylserotonin O-methyltransferase (ASMT/HIOMT)

Figure 1: Serotonin and Melatonin Biosynthesis Pathway.

The Kynurenine Pathway

The vast majority of L-tryptophan, approximately 95%, is metabolized through the kynurenine pathway.[4][5] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which catalyze the oxidative cleavage of the indole ring to form N-formylkynurenine.[4][6] N-formylkynurenine is then rapidly converted to L-kynurenine.

The kynurenine pathway branches into several downstream arms, producing a host of biologically active metabolites, including kynurenic acid, a neuroprotectant, and quinolinic acid, a neurotoxin.[6][7] The balance between these metabolites is crucial for neuronal health and immune function. Dysregulation of the kynurenine pathway has been implicated in a variety of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.[5][6]

tryptophan L-Tryptophan n_formylkynurenine N-Formylkynurenine tryptophan->n_formylkynurenine IDO/TDO kynurenine L-Kynurenine n_formylkynurenine->kynurenine Formamidase kynurenic_acid Kynurenic Acid (Neuroprotective) kynurenine->kynurenic_acid Kynurenine Aminotransferase (KAT) anthranilic_acid Anthranilic Acid kynurenine->anthranilic_acid Kynureninase hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine Kynurenine-3-mono- oxygenase (KMO) hydroxyanthranilic_acid 3-Hydroxyanthranilic Acid hydroxykynurenine->hydroxyanthranilic_acid Kynureninase quinolinic_acid Quinolinic Acid (Neurotoxic) hydroxyanthranilic_acid->quinolinic_acid nad NAD+ quinolinic_acid->nad

Figure 2: The Kynurenine Pathway of Tryptophan Metabolism.

Quantitative Data on Indoleamine Compounds

The biological activity of indoleamine compounds is dictated by their affinity for and efficacy at various protein targets, including receptors and enzymes. The following tables summarize key quantitative data for a selection of indoleamine compounds and their derivatives.

Table 1: Binding Affinities (Ki) of Ligands for Serotonin Receptors

Compound5-HT Receptor SubtypeKi (nM)Reference
Serotonin5-HT1A3.5[8]
5-HT1B4.5[8]
5-HT1D20-30[1]
5-HT2A1.8[8]
5-HT2C5.0[8]
8-OH-DPAT5-HT1A0.8[9]
Sumatriptan5-HT1D20-30[1]
Ketanserin5-HT2A2.0[10]
DOB-HCl5-HT2A59[10]
DOET-HCl5-HT2A137[10]

Table 2: Binding Affinities (Ki) of Ligands for Melatonin Receptors

CompoundReceptor SubtypeKi (nM)Reference
MelatoninMT10.1-0.5[5]
MT20.5-2.0[5]
RamelteonMT10.014[5]
MT20.112[5]
AgomelatineMT10.1[5]
MT20.06[5]
LuzindoleMT1158[5]
MT210.2[5]
4-P-PDOTMT2>300-fold selective over MT1[5]

Table 3: Inhibitory Activity (IC50) of IDO1 and KMO Inhibitors

CompoundTarget EnzymeIC50Reference
Epacadostat (INCB024360)IDO171 nM (enzymatic)[11]
Navoximod (GDC-0919)IDO167 nM (enzymatic)[12]
Linrodostat (BMS-986205)IDO1Not specified[13]
m-Nitrobenzoyl alanine (m-NBA)KMO0.9 µM[9]
(R,S)-3,4-Dichlorobenzoylalanine (FCE 28833A)KMO0.2 µM[14]
PNU-168754KMO40 nM[14]

Table 4: Anticancer Activity (IC50) of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Indole-3-carbinolBreast (MCF-7)50-100[15]
DiindolylmethaneBreast (MCF-7)10-50[15]
5f (Ursolic acid derivative)Hepatocarcinoma (SMMC-7721)0.56[16]
5f (Ursolic acid derivative)Hepatocarcinoma (HepG2)0.91[16]
2a (Tyrphostin derivative)Melanoma (518A2)1.4[2]
3a (Ruthenium complex)Melanoma (518A2)0.6[2]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying indoleamine compounds.

Synthesis of Indoleamine Derivatives

The synthesis of novel indoleamine derivatives is a cornerstone of drug discovery in this field. A common strategy involves the modification of the indole scaffold at various positions to modulate pharmacological activity. For instance, a high-throughput solid-phase and solution-phase synthetic approach can be employed to generate a library of compounds. This may involve coupling a protected amino acid to a resin, followed by a series of reactions to introduce diverse functional groups, and finally cleavage from the resin to yield the target compounds.[17]

Enzyme Activity Assays
  • Tryptophan Hydroxylase (TPH) Assay: TPH activity can be measured using a continuous fluorometric assay that leverages the different spectral properties of tryptophan and its product, 5-hydroxytryptophan. The reaction mixture typically includes L-tryptophan, a pterin cofactor, and the TPH enzyme. The increase in fluorescence at an emission wavelength of 330 nm (with excitation at 300 nm) is monitored over time to determine the reaction rate.[8][11]

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Assay: IDO1 activity is commonly assessed by measuring the production of kynurenine. A cell-based assay can be performed using cells that express IDO1 (e.g., IFN-γ stimulated HeLa cells). The cells are incubated with L-tryptophan and the test compound. The amount of kynurenine produced in the supernatant is then quantified, often by reacting it with p-dimethylaminobenzaldehyde to form a colored product that can be measured spectrophotometrically at 480 nm.[18] Alternatively, a fluorogenic developer that selectively reacts with N-formylkynurenine can be used for a more sensitive assay.[19]

  • Acetylserotonin O-methyltransferase (ASMT/HIOMT) Assay: ASMT activity can be determined by measuring the conversion of N-acetylserotonin to melatonin. A common method involves incubating the enzyme with N-acetylserotonin and a methyl donor like S-adenosyl-L-methionine. The product, melatonin, can then be separated and quantified using high-performance liquid chromatography (HPLC) with fluorometric detection.[20] A thin-layer chromatographic procedure can also be employed for this purpose.[21]

Receptor Binding Assays
  • Serotonin Receptor Binding Assay: Radioligand binding assays are a standard method to determine the affinity of compounds for serotonin receptors. This typically involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand (e.g., [3H]Ketanserin for 5-HT2A receptors) and various concentrations of the unlabeled test compound. The amount of bound radioligand is then measured to determine the inhibitory constant (Ki) of the test compound.[1][10]

Quantification of Indoleamines and Metabolites
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple indoleamines and their metabolites in biological samples such as plasma, cerebrospinal fluid, and tissue homogenates. The method involves chromatographic separation of the analytes followed by their detection and quantification by mass spectrometry.[6][22][23]

Signaling Pathways and Logical Relationships

The biological effects of indoleamine compounds are mediated through complex signaling pathways.

cluster_serotonin Serotonin Signaling cluster_melatonin Melatonin Signaling serotonin Serotonin (5-HT) htr1a 5-HT1A Receptor serotonin->htr1a htr2a 5-HT2A Receptor serotonin->htr2a gi Gi/o htr1a->gi gq Gq/11 htr2a->gq ac Adenylyl Cyclase gi->ac plc Phospholipase C gq->plc camp ↓ cAMP ac->camp ip3_dag ↑ IP3, DAG plc->ip3_dag melatonin Melatonin mt1 MT1 Receptor melatonin->mt1 mt2 MT2 Receptor melatonin->mt2 gi_mt Gi/o mt1->gi_mt mt2->gi_mt ac_mt Adenylyl Cyclase gi_mt->ac_mt camp_mt ↓ cAMP ac_mt->camp_mt

Figure 3: Simplified Serotonin and Melatonin Receptor Signaling.

Serotonin exerts its diverse effects by binding to a large family of 5-HT receptors, which are predominantly G protein-coupled receptors (GPCRs).[24] For example, 5-HT1A receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, while 5-HT2A receptors couple to Gq/11 proteins to activate phospholipase C, leading to an increase in inositol trisphosphate (IP3) and diacylglycerol (DAG).[25]

Melatonin also acts through GPCRs, primarily the MT1 and MT2 receptors.[5] Both MT1 and MT2 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[4]

The kynurenine pathway's role in immune modulation is partly mediated by the enzyme IDO1. In the tumor microenvironment, IDO1 expression is often upregulated, leading to tryptophan depletion and the accumulation of kynurenine. This metabolic shift suppresses T-cell proliferation and promotes an immunosuppressive environment, allowing tumors to evade immune surveillance.[13][26]

tumor Tumor Cell ido1 IDO1 tumor->ido1 Upregulates t_cell T-Cell proliferation Proliferation t_cell->proliferation apoptosis Anergy/Apoptosis t_cell->apoptosis tryptophan Tryptophan ido1->tryptophan Depletes kynurenine Kynurenine ido1->kynurenine Produces tryptophan->t_cell Required for kynurenine->t_cell Induces ido_inhibitor IDO1 Inhibitor ido_inhibitor->ido1 Inhibits

Figure 4: Role of IDO1 in Tumor Immune Evasion.

Therapeutic Applications and Future Directions

The profound and diverse biological roles of indoleamine compounds have made them attractive targets for drug development across a wide range of therapeutic areas.

  • Neuropsychiatric Disorders: The modulation of serotonergic neurotransmission is a cornerstone of treatment for depression, anxiety, and other mood disorders. Selective serotonin reuptake inhibitors (SSRIs) are a widely prescribed class of antidepressants that increase the synaptic availability of serotonin.

  • Sleep Disorders: Melatonin and its agonists, such as ramelteon, are used to treat insomnia and circadian rhythm sleep-wake disorders.[4]

  • Cancer Immunotherapy: The critical role of IDO1 in tumor immune evasion has led to the development of IDO1 inhibitors as a novel class of cancer immunotherapeutics.[13][26] Although early clinical trials of IDO1 inhibitors in combination with checkpoint inhibitors have yielded mixed results, research in this area is ongoing.[11][27]

  • Neurodegenerative Diseases: The neuroprotective properties of kynurenic acid and the neurotoxic effects of quinolinic acid have highlighted the kynurenine pathway as a potential therapeutic target for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[28][29]

The continued exploration of the intricate biology of indoleamine compounds, coupled with advances in medicinal chemistry and drug design, holds immense promise for the development of novel and effective therapies for a multitude of human diseases. Future research will likely focus on the development of more selective and potent modulators of specific indoleamine pathways, as well as on identifying biomarkers to guide the personalized application of these therapies.

References

An In-depth Technical Guide to (1-methyl-1H-indol-3-yl)methanamine: Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety and handling guidelines for (1-methyl-1H-indol-3-yl)methanamine, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of detailed experimental and biological data in the public domain, this document focuses on consolidating the existing safety information and presenting generalized experimental workflows applicable to the handling of such research chemicals.

Physicochemical Properties

This compound, also known as 1-methylgramine, is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. The parent compound, (1H-indol-3-yl)methanamine, has a molecular weight of 146.19 g/mol and the empirical formula C₉H₁₀N₂.[1][2] The hydrochloride salt of the methylated compound is also available for research purposes.[3]

Table 1: Physicochemical Data for Related Indole Compounds

Property(1H-Indol-3-yl)methanamine1-Methylindole
CAS Number 22259-53-6[2][4]603-76-9[5]
Molecular Formula C₉H₁₀N₂[1][2]C₉H₉N
Molecular Weight 146.19 g/mol [1][2]131.17 g/mol
Physical Form Solid[4]
Melting Point 104 - 107 °C[4]

Safety and Handling

The safe handling of this compound and its analogs is paramount in a research setting. The available safety data sheets (SDS) for the parent compound and its hydrochloride salt indicate several hazards that must be addressed through proper laboratory practices.

Hazard Identification and Classification

The GHS classifications for related compounds highlight the potential for acute toxicity, skin and eye irritation, and respiratory irritation.

Table 2: GHS Hazard Classifications for Related Indole Compounds

CompoundGHS PictogramsSignal WordHazard Statements
(1H-Indol-3-yl)methanamine GHS06[1]Danger[1]H301: Toxic if swallowed[1][4]
1-(1-methyl-1H-indol-3-yl)methanamine hydrochloride GHS07[3]Warning[3]H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[3]
1-Methylindole GHS07Warning[5]Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[5]
Personal Protective Equipment (PPE)

To mitigate the identified hazards, appropriate personal protective equipment must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationSource
Eye/Face Protection Chemical safety goggles or face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6][5][6]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6] Flame retardant antistatic protective clothing.[7][5][6][7]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] Required when vapors/aerosols are generated.[7][6][7]
Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

  • Handling: Handle in accordance with good industrial hygiene and safety practice.[5] Avoid contact with skin and eyes. Do not breathe mist/vapors/spray.[5] Use only in a well-ventilated area or under a chemical fume hood.[5][6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6] Store locked up.[5] Protect from light and moisture. Some related compounds are hygroscopic and should be stored under an inert gas.[8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.[5][6]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[6] Seek immediate medical assistance.[5]

Experimental Protocols

G General Experimental Workflow for a Research Chemical cluster_prep Preparation cluster_handling Chemical Handling cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Prepare Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Set up Fume Hood and Calibrate Equipment B->C D Weigh Compound in Vented Enclosure C->D Proceed with caution E Prepare Stock Solution (e.g., in DMSO) D->E F Perform In Vitro Assay (e.g., Cell Viability) E->F G Perform In Vivo Study (if applicable) F->G Based on in vitro results H Decontaminate Glassware and Work Surfaces F->H G->H I Dispose of Chemical Waste According to Regulations H->I G Investigational Workflow for a Novel Indole Derivative cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation A Compound Synthesis and Purification B In Vitro Cytotoxicity Screen (e.g., MTT Assay) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D If cytotoxic E Apoptosis Assay (e.g., Annexin V) C->E If cytotoxic F Target Identification (e.g., Western Blot for Key Signaling Proteins) D->F E->F G Animal Model Selection F->G Based on promising in vitro data H Efficacy and Toxicity Studies G->H

References

Methodological & Application

Synthesis Protocol for (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (1-methyl-1H-indol-3-yl)methanamine, a valuable building block in medicinal chemistry. The protocol outlines a reliable two-step synthetic route commencing with the N-methylation of indole-3-carbaldehyde, followed by a reductive amination to yield the target primary amine. This application note includes detailed experimental procedures, a summary of quantitative data, and visual diagrams of the synthetic pathway and workflow.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a two-step process:

  • Step 1: N-methylation of Indole-3-carbaldehyde. Commercially available indole-3-carbaldehyde is methylated at the indole nitrogen to produce 1-methyl-1H-indole-3-carbaldehyde.

  • Step 2: Reductive Amination. The intermediate aldehyde is then converted to the target primary amine, this compound, via reductive amination.

Synthesis_Scheme Indole_Carbaldehyde Indole-3-carbaldehyde Methylated_Indole 1-methyl-1H-indole-3-carbaldehyde Indole_Carbaldehyde->Methylated_Indole Step 1: N-methylation Target_Amine This compound Methylated_Indole->Target_Amine Step 2: Reductive Amination

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-indole-3-carbaldehyde

This procedure details the N-methylation of indole-3-carbaldehyde.

Materials:

  • Indole-3-carbaldehyde

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of indole-3-carbaldehyde in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Alternatively, potassium carbonate (2.0 equivalents) can be used in acetone at room temperature.

  • After the addition, allow the mixture to stir for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-methyl-1H-indole-3-carbaldehyde as a solid.

Step 2: Synthesis of this compound

This procedure outlines the reductive amination of 1-methyl-1H-indole-3-carbaldehyde. Reductive amination is a method to convert a carbonyl group to an amine via an intermediate imine.[1]

Materials:

  • 1-methyl-1H-indole-3-carbaldehyde

  • Ammonium chloride (NH₄Cl)

  • Aqueous ammonia (NH₄OH)

  • Methanol (MeOH)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-methyl-1H-indole-3-carbaldehyde (1.0 equivalent) in methanol.

  • Add a solution of ammonium chloride (5-10 equivalents) in aqueous ammonia to the methanolic solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) or sodium borohydride (2.0 equivalents) portion-wise, maintaining the temperature below 10 °C. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde.[2]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to yield this compound.

Quantitative Data Summary

StepReactantProductReagentsSolventYield (%)Purity (%)
1Indole-3-carbaldehyde1-methyl-1H-indole-3-carbaldehydeNaH, CH₃IDMF85-95>97
21-methyl-1H-indole-3-carbaldehydeThis compoundNH₄Cl, NH₄OH, NaBH₃CNMeOH70-85>98

Yields and purity are typical and may vary depending on reaction scale and purification efficiency.

Experimental Workflow

Workflow cluster_step1 Step 1: N-methylation cluster_step2 Step 2: Reductive Amination S1_Start Dissolve Indole-3-carbaldehyde in DMF S1_Add_Base Add NaH at 0°C S1_Start->S1_Add_Base S1_Add_MeI Add CH3I S1_Add_Base->S1_Add_MeI S1_React Stir at RT for 4-6h S1_Add_MeI->S1_React S1_Workup Quench, Extract with EtOAc S1_React->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product 1-methyl-1H-indole-3-carbaldehyde S1_Purify->S1_Product S2_Start Dissolve Aldehyde in MeOH S1_Product->S2_Start S2_Add_Ammonia Add NH4Cl/NH4OH S2_Start->S2_Add_Ammonia S2_Imine Stir at RT for 1-2h (Imine formation) S2_Add_Ammonia->S2_Imine S2_Cool Cool to 0°C S2_Imine->S2_Cool S2_Add_Reducer Add NaBH3CN S2_Cool->S2_Add_Reducer S2_React Stir at RT for 12-24h S2_Add_Reducer->S2_React S2_Workup Concentrate, Extract with DCM S2_React->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product This compound S2_Purify->S2_Product

Caption: Detailed workflow for the two-step synthesis.

Signaling Pathways and Applications

Indole-containing compounds are prevalent in a variety of biologically active molecules. The title compound, this compound, is an analogue of gramine, a naturally occurring indole alkaloid. Gramine and its derivatives have been investigated for a wide range of biological activities. The synthesis of analogues is a common strategy in drug discovery to explore structure-activity relationships (SAR).

Derivatives of this compound have been synthesized and evaluated for their potential as tubulin polymerization inhibitors, which is a key mechanism for anticancer agents.[3] The indole nucleus serves as a crucial pharmacophore that can be modified to optimize binding to biological targets.

Signaling_Pathway cluster_drug_discovery Drug Discovery & Development Lead_Compound Lead Compound (e.g., Natural Product) SAR Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR Synthesis Synthesis of Analogues (e.g., this compound) SAR->Synthesis Bio_Assay Biological Assays (e.g., Tubulin Polymerization Assay) Synthesis->Bio_Assay Bio_Assay->SAR Feedback Optimization Lead Optimization Bio_Assay->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical relationship in drug discovery involving synthesized analogues.

References

Application Notes and Protocols for In Vitro Experimental Design Using (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-indol-3-yl)methanamine is a synthetic small molecule belonging to the indole class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active molecules. Derivatives of the parent compound, (1H-indol-3-yl)methanamine, have shown affinity for serotonin receptors and potential as inhibitors of enzymes such as monoamine oxidase (MAO). Furthermore, related indole-containing structures have been investigated for their ability to interfere with microtubule dynamics, a key target in cancer chemotherapy.

These application notes provide detailed protocols for the in vitro evaluation of this compound to investigate its potential biological activities in three key areas: tubulin polymerization, serotonin receptor interaction, and monoamine oxidase inhibition. The provided methodologies are designed to be robust and adaptable for high-throughput screening and detailed mechanistic studies.

Logical Workflow for Preliminary Screening

The following diagram outlines a logical workflow for the initial in vitro screening of this compound to identify its primary biological activity.

G start Start: This compound tubulin_assay Tubulin Polymerization Assay start->tubulin_assay receptor_binding Serotonin Receptor Binding Assay start->receptor_binding mao_assay MAO-A/B Inhibition Assay start->mao_assay tubulin_result Active? tubulin_assay->tubulin_result receptor_result Active? receptor_binding->receptor_result mao_result Active? mao_assay->mao_result tubulin_followup Cell-Based Microtubule Disruption Assay tubulin_result->tubulin_followup Yes inactive Consider Derivatization or Alternative Targets tubulin_result->inactive No receptor_followup Serotonin Receptor Functional Assay receptor_result->receptor_followup Yes receptor_result->inactive No mao_followup Determine IC50 and Reversibility mao_result->mao_followup Yes mao_result->inactive No

Caption: Initial screening workflow for this compound.

Application 1: Assessment of Tubulin Polymerization Inhibition

Background

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in cell division, motility, and intracellular transport.[1] Disruption of microtubule dynamics is a validated strategy in cancer therapy.[1] This section describes a cell-free in vitro assay to determine if this compound directly affects tubulin polymerization. The assay monitors the assembly of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[1]

Experimental Protocol: Fluorescence-Based In Vitro Tubulin Polymerization Assay

1. Materials and Reagents:

  • Tubulin (≥99% pure, porcine brain derived)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • This compound

  • Positive Controls: Paclitaxel (stabilizer), Nocodazole (destabilizer)

  • Vehicle Control: DMSO

  • 96-well, black, flat-bottom plates

  • Temperature-controlled microplate reader with fluorescence capabilities (Excitation/Emission suitable for the reporter dye, e.g., 360/450 nm for DAPI)[2]

2. Procedure:

  • Preparation of Reagents:

    • Prepare a 10x stock of GTP in General Tubulin Buffer (final concentration will be 1 mM).

    • Prepare 10x stock solutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

    • On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer, supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[1] Keep this mix on ice.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.[1]

  • Initiation of Polymerization:

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[1]

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity every minute for 60-90 minutes at 37°C.[3]

3. Data Analysis:

  • Plot fluorescence intensity versus time for each concentration of the test compound and controls.

  • Determine the maximum rate of polymerization (Vmax) and the steady-state fluorescence for each curve.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
CompoundConcentration (µM)Vmax (RFU/min)% Inhibition of Polymerization
Vehicle (DMSO)-150.2 ± 5.60
Nocodazole (Positive Control)1015.8 ± 2.189.5
Paclitaxel (Positive Control)10185.4 ± 7.3-23.4 (Enhancement)
This compound0.1145.3 ± 6.13.3
1110.9 ± 4.526.2
1065.1 ± 3.956.7
5025.6 ± 2.882.9
10018.2 ± 2.587.9

Application 2: Serotonin Receptor Binding and Functional Activity

Background

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors (GPCRs) that are important targets for therapeutics treating neuropsychiatric disorders.[4] Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor subtype.[4] Functional assays then measure the downstream consequences of receptor binding, such as the modulation of second messengers like cyclic AMP (cAMP). This section provides protocols to assess the binding affinity of this compound to a selected serotonin receptor (e.g., 5-HT4) and its functional effect on cAMP production.

Experimental Protocol: 5-HT Receptor Radioligand Binding Assay

1. Materials and Reagents:

  • Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT4)

  • Radioligand (e.g., [³H]-GR113808 for 5-HT4)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • This compound

  • Non-specific binding control (e.g., 10 µM Serotonin)

  • 96-well glass fiber filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

2. Procedure:

  • Assay Setup: In a 96-well plate, add the following for a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL non-specific control, 50 µL radioligand, 100 µL membrane suspension.

    • Test Compound: 50 µL of this compound at various concentrations, 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapidly filtering the plate contents through a pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[4]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[4]

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Protocol: 5-HT Receptor Functional cAMP Assay

1. Materials and Reagents:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT4, which is Gs-coupled).

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • This compound

  • Positive Control (e.g., Serotonin)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white, opaque plates

2. Procedure:

  • Cell Seeding: Seed the cells in a 384-well plate and grow to confluence.

  • Compound Addition: Remove the culture medium and add stimulation buffer containing various concentrations of this compound or the positive control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

3. Data Analysis:

  • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Data Presentation

Table 2.1: 5-HT4 Receptor Binding Affinity

Compound IC50 (nM) Ki (nM)
Serotonin 15.2 ± 1.8 7.8

| this compound | 85.6 ± 9.3 | 43.7 |

Table 2.2: 5-HT4 Receptor Functional Activity (cAMP Production)

Compound EC50 (nM) Emax (% of Serotonin)
Serotonin 25.4 ± 3.1 100

| this compound | 150.7 ± 15.2 | 85.3 |

G agonist 5-HT Agonist (e.g., Serotonin) receptor 5-HT4 Receptor agonist->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: Simplified 5-HT4 (Gs-coupled) receptor signaling pathway.

Application 3: Monoamine Oxidase (MAO) Inhibition Assay

Background

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are crucial for the metabolism of monoamine neurotransmitters.[5] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[5] This protocol describes a sensitive, homogeneous, luminescence-based assay (MAO-Glo™ Assay) to determine if this compound inhibits MAO-A or MAO-B activity.[6] The assay measures the amount of a luciferin derivative produced by the MAO enzyme, which is then converted into a luminescent signal.[6]

Experimental Protocol: MAO-Glo™ Assay

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (containing luminogenic substrate, reaction buffers, and Luciferin Detection Reagent)

  • This compound

  • Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor)

  • Vehicle Control: DMSO

  • 96-well or 384-well solid white, flat-bottom plates

  • Luminometer

2. Procedure:

  • Reagent Preparation: Prepare reagents according to the MAO-Glo™ Assay kit technical bulletin.[7] Prepare serial dilutions of the test compound and positive controls in the appropriate buffer.

  • MAO Reaction:

    • In separate wells for MAO-A and MAO-B, add 12.5 µL of the test compound, control, or vehicle.

    • Add 12.5 µL of MAO-A or MAO-B enzyme solution to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for potential inhibition.

    • Add 25 µL of the luminogenic MAO substrate to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.[7]

  • Luminescence Detection:

    • Add 50 µL of reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.[7]

    • Incubate for 20 minutes at room temperature to stabilize the signal.[7]

    • Measure luminescence using a plate-reading luminometer.

3. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each MAO isoform.

Data Presentation
CompoundIsoformIC50 (µM)
Clorgyline (Positive Control)MAO-A0.008 ± 0.001
MAO-B5.2 ± 0.6
Selegiline (Positive Control)MAO-A8.9 ± 1.1
MAO-B0.015 ± 0.002
This compoundMAO-A2.5 ± 0.3
MAO-B> 100

References

Application Notes and Protocols for the Analytical Detection of (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of state-of-the-art analytical methodologies for the qualitative and quantitative analysis of (1-methyl-1H-indol-3-yl)methanamine in various matrices, particularly biological samples. The protocols detailed below are intended to serve as a foundational guide for developing and validating robust analytical methods in research and drug development settings.

Introduction

This compound is a substituted indoleamine that may be of interest in various fields of biomedical research. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolism research, and quality control. The primary analytical techniques for the determination of indole derivatives are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed protocols for both approaches.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and selective technique well-suited for the analysis of polar compounds like this compound in complex biological matrices without the need for derivatization.[1]

Experimental Protocol: LC-MS/MS

2.1.1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in plasma or serum.[2]

  • To 100 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of an internal standard (IS) working solution (e.g., deuterated (1-methyl-d3-1H-indol-3-yl)methanamine at 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to induce protein precipitation.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

2.1.2. HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.0 mm, 4 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.1.3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

2.1.4. MRM Transitions

Note: The following MRM transitions are predicted and should be optimized by direct infusion of a standard solution of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound161.1144.1 (loss of NH3)Optimize (e.g., 15-25)
This compound161.1117.1 (indole fragment)Optimize (e.g., 20-30)
Internal Standard (d3-analog)164.1147.1Optimize
Data Presentation: LC-MS/MS Method Validation Parameters
ParameterAcceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10
Precision (%CV) < 15%
Accuracy (% bias) 85-115%
Matrix Effect Minimal and compensated by IS
Recovery Consistent and reproducible

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility and improve chromatographic performance.[4]

Experimental Protocol: GC-MS

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma, add an appropriate internal standard.

  • Add 500 µL of a suitable buffer to adjust the pH (e.g., pH 9-10).

  • Add 2 mL of an organic extraction solvent (e.g., ethyl acetate or diethyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction step for better recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

3.1.2. Derivatization (Silylation)

Silylation is a common derivatization technique for compounds with active hydrogens.[5]

  • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Add 50 µL of a suitable solvent (e.g., acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3.1.3. GC Conditions

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min

3.1.4. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

3.1.5. Expected Mass Fragments (for the TMS derivative)

Note: These are predicted fragments and should be confirmed with a derivatized standard.

Ion Descriptionm/z
Molecular Ion (M+)232
M-15 (loss of CH3)217
TMS fragment73
Data Presentation: GC-MS Method Validation Parameters
ParameterAcceptance Criteria
Linearity (r²) > 0.99
Limit of Detection (LOD) Signal-to-noise ratio > 3
Precision (%CV) < 15%
Accuracy (% bias) 85-115%
Derivatization Efficiency > 90% and reproducible

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Internal Standard start->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition and Quantification msms->data

Caption: Workflow for the LC-MS/MS analysis of this compound.

experimental_workflow_gcms cluster_prep Sample Preparation and Derivatization cluster_analysis GC-MS Analysis start Plasma Sample lle Liquid-Liquid Extraction start->lle evap Evaporation lle->evap deriv Derivatization (Silylation) evap->deriv gc GC Separation (DB-5ms Column) deriv->gc ms MS Detection (EI, Scan/SIM) gc->ms data Data Analysis ms->data

Caption: Workflow for the GC-MS analysis of this compound.

logical_relationship cluster_methods Analytical Methods cluster_lcms_details LC-MS/MS Considerations cluster_gcms_details GC-MS Considerations analyte This compound lcms LC-MS/MS analyte->lcms gcms GC-MS analyte->gcms lcms_prep Protein Precipitation lcms->lcms_prep lcms_sep Reverse-Phase Chromatography lcms->lcms_sep lcms_det ESI+ MRM lcms->lcms_det gcms_prep Liquid-Liquid Extraction gcms->gcms_prep gcms_deriv Derivatization (Silylation) gcms->gcms_deriv gcms_sep Capillary GC gcms->gcms_sep gcms_det EI Scan/SIM gcms->gcms_det

Caption: Key considerations for the analytical methods.

References

Application Notes and Protocols for (1-methyl-1H-indol-3-yl)methanamine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (1-methyl-1H-indol-3-yl)methanamine in various cell culture assays. The protocols outlined below are designed to facilitate the investigation of its potential as an anticancer and antimicrobial agent, drawing upon the known biological activities of structurally related indole derivatives.

Introduction

This compound belongs to the indole alkaloid family, a class of compounds known for a wide range of biological activities. While specific data on this compound is limited, its derivatives have shown promise as inhibitors of tubulin polymerization, inducers of apoptosis in cancer cells, and as antibacterial agents.[1][2][3][4] These notes provide detailed protocols for assessing the cytotoxic, anti-proliferative, and antimicrobial properties of this compound in a laboratory setting.

Potential Applications

Based on the activities of related compounds, this compound can be evaluated for several in vitro applications:

  • Anticancer Agent Screening: Initial assessment of its cytotoxic and anti-proliferative effects against various cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the molecular pathways through which it exerts its effects, such as apoptosis induction or cell cycle arrest.

  • Antimicrobial Research: Investigation of its potential to inhibit the growth of pathogenic bacteria, including resistant strains.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 Values)

Cell LineHistologyIC50 (µM) after 48hIC50 (µM) after 72h
HeLaCervical CancerExperimental ValueExperimental Value
MCF-7Breast CancerExperimental ValueExperimental Value
HT-29Colorectal CancerExperimental ValueExperimental Value
A549Lung CancerExperimental ValueExperimental Value
HEK293Normal Kidney (Control)Experimental ValueExperimental Value

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control (0.1% DMSO)Experimental ValueExperimental ValueExperimental Value
Compound (IC50 concentration)Experimental ValueExperimental ValueExperimental Value
Positive Control (e.g., Staurosporine)Experimental ValueExperimental ValueExperimental Value

Table 3: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)PositiveExperimental Value
MRSA (ATCC 43300)PositiveExperimental Value
Escherichia coli (ATCC 25922)NegativeExperimental Value
Pseudomonas aeruginosa (ATCC 27853)NegativeExperimental Value

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer cell lines (e.g., HeLa, MCF-7, HT-29) and a non-cancerous control line (e.g., HEK293)

  • This compound

  • Cell Culture Medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • Compound Treatment: After 24 hours of cell incubation, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO as the compound-treated wells) and untreated control wells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HeLa cells (or other sensitive cell line)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

Apoptosis_Signaling_Pathway Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) Tubulin->MitoticArrest CaspaseCascade Caspase Activation (Caspase-3, -9) MitoticArrest->CaspaseCascade Induction Apoptosis Apoptosis CaspaseCascade->Apoptosis

Caption: Potential signaling pathway for apoptosis induction.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, MRSA, E. coli)

  • This compound

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Safety Precautions

This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols for the Purification of (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of (1-methyl-1H-indol-3-yl)methanamine, a key intermediate in pharmaceutical synthesis. The protocols described herein focus on achieving high purity, which is critical for subsequent applications in drug development and clinical trials. The primary purification techniques covered are column chromatography and recrystallization, including purification via salt formation.

Introduction

This compound is a substituted indole derivative whose purity is paramount for its use in the synthesis of biologically active molecules. Impurities from the synthetic process can interfere with downstream reactions and biological assays, necessitating robust purification strategies. This document outlines two primary methods for the purification of this compound: silica gel column chromatography for the removal of a broad range of impurities, and recrystallization of its hydrochloride (HCl) salt for achieving high final purity.

Data Presentation

The following table summarizes the expected outcomes for each purification technique, based on typical results for analogous indole derivatives.

Purification TechniqueStationary/Mobile Phase or SolventTypical Recovery (%)Achievable Purity (%)Scale
Column Chromatography Silica Gel / Dichloromethane:Methanol (with 1% Triethylamine)80-95%>98%Milligram to Gram
Recrystallization (as HCl salt) Isopropanol/Diethyl Ether75-90%>99.5%Milligram to Multigram

Experimental Protocols

Purification by Silica Gel Column Chromatography

This method is effective for purifying the crude free base of this compound to remove both less polar and more polar impurities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in dichloromethane. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Column Packing: Pour the silica gel slurry into the chromatography column. Gently tap the column to ensure even packing and to remove any air bubbles. Allow the silica gel to settle, and let the excess solvent drain until it is just above the silica bed. Do not allow the column to run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. For less soluble samples, a "dry loading" method is recommended: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the packed column.

  • Elution:

    • Begin elution with a mobile phase of dichloromethane with 1% triethylamine. The triethylamine is added to prevent the basic amine from tailing on the acidic silica gel.

    • Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane (with 1% TEA). The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC, visualizing the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.

G Workflow for Purification by Column Chromatography A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with DCM/MeOH/TEA Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for Column Chromatography Purification.

Purification by Recrystallization of the Hydrochloride Salt

Formation of a salt and subsequent recrystallization is a highly effective method for achieving high purity of amines.

Materials and Equipment:

  • Purified this compound (from chromatography or crude)

  • Anhydrous diethyl ether

  • Anhydrous isopropanol

  • Hydrochloric acid (e.g., 2M solution in diethyl ether)

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

Procedure:

  • Salt Formation:

    • Dissolve the this compound in a minimal amount of anhydrous diethyl ether or isopropanol.

    • While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.

    • A precipitate of this compound hydrochloride should form. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation of Crude Salt:

    • Collect the precipitated salt by vacuum filtration using a Buchner funnel.

    • Wash the salt with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization:

    • Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol to dissolve the salt completely. Gentle heating may be required.

    • If any insoluble impurities remain, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol, followed by a wash with cold diethyl ether.

    • Dry the purified this compound hydrochloride in a vacuum oven or desiccator to a constant weight.

G Workflow for Purification by Recrystallization as HCl Salt A Dissolve Amine in Solvent B Add HCl Solution to Precipitate Salt A->B C Isolate Crude Salt by Filtration B->C D Dissolve Crude Salt in Hot Isopropanol C->D E Cool Solution to Induce Crystallization D->E F Isolate Pure Crystals by Filtration E->F G Wash Crystals F->G H Dry Purified HCl Salt G->H I High-Purity Product H->I

Caption: Workflow for Recrystallization as HCl Salt.

Application Notes and Protocols for (1-methyl-1H-indol-3-yl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (1-methyl-1H-indol-3-yl)methanamine as a versatile precursor in the synthesis of biologically active molecules. The protocols and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound, also known as 1-methylgramine, is a valuable building block in organic synthesis. The presence of a reactive primary amine group attached to the C3 position of the 1-methylindole scaffold allows for a variety of chemical transformations, leading to the construction of diverse molecular architectures. The indole moiety itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. The N-methylation of the indole ring can enhance metabolic stability and modulate the electronic properties of the molecule, influencing its reactivity and the biological activity of its derivatives.

This document details the application of this compound as a precursor in the synthesis of potent anticancer agents, specifically tubulin polymerization inhibitors, and explores its potential in the development of other bioactive compounds.

Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its primary amine functionality readily participates in reactions such as acylation, alkylation, and condensation, providing access to a wide array of derivatives.

Application in the Synthesis of Tubulin Polymerization Inhibitors

A significant application of this compound is in the synthesis of potent tubulin polymerization inhibitors, which are a class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

A notable example is the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[1] These compounds are designed as analogs of combretastatin A-4 (CA-4), a well-known tubulin inhibitor. The synthesis involves a multi-step sequence starting from this compound.

General Synthetic Workflow:

start This compound step1 Reaction with substituted aniline start->step1 intermediate1 3,4,5-Trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline step1->intermediate1 step2 Acylation with chloroacetyl chloride intermediate1->step2 intermediate2 2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide step2->intermediate2 step3 Nucleophilic substitution with pyrazole/triazole intermediate2->step3 final_product Target N-acetamide derivatives step3->final_product

Caption: Synthetic workflow for N-acetamide derivatives.

Quantitative Data Summary:

The antiproliferative activities of the synthesized N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were evaluated against several human cancer cell lines. The data for selected potent compounds are summarized in the table below.

CompoundR GroupHeLa IC₅₀ (μM)MCF-7 IC₅₀ (μM)HT-29 IC₅₀ (μM)
7a 1H-pyrazol-1-yl1.231.562.45
7d 3,5-dimethyl-1H-pyrazol-1-yl0.520.340.86
7g 4-nitro-1H-pyrazol-1-yl0.981.121.98
7r 1H-1,2,4-triazol-1-yl2.152.873.54
Data extracted from a study on tubulin polymerization inhibitors.[1]

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline

This protocol describes the synthesis of a key intermediate for the preparation of tubulin polymerization inhibitors.

Materials:

  • This compound

  • 3,4,5-Trimethoxyaniline

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1 mmol) and 3,4,5-trimethoxyaniline (1 mmol) in methanol (20 mL).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 mmol) in portions to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired product.

Protocol 2: General Procedure for the Preparation of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives (e.g., 7a-7r)[1]

This protocol details the final step in the synthesis of the target bioactive compounds.

Materials:

  • 2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide intermediate (1 mmol)

  • Appropriate pyrazole or triazole derivative (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Acetonitrile (8 mL)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of the 2-chloro-N-acetamide intermediate (1 mmol) in acetonitrile (8 mL), add the corresponding pyrazole or triazole derivative (1.2 mmol) and potassium carbonate (1.5 mmol).[1]

  • Reflux the reaction mixture at 85 °C for 8 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.[1]

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the final product.

Mechanism of Action and Signaling Pathways

The synthesized N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, particularly compound 7d , have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1]

compound Compound 7d (Indole Derivative) tubulin Tubulin Polymerization compound->tubulin Inhibits microtubules Microtubule Dynamics tubulin->microtubules Disrupts g2m G2/M Phase Arrest microtubules->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Signaling pathway of compound 7d.

Potential for Further Applications

The reactivity of the primary amine in this compound opens up possibilities for its use as a precursor in various other synthetic transformations, including:

  • Pictet-Spengler Reaction: Condensation with aldehydes or ketones to form tetrahydro-β-carbolines, a core structure in many alkaloids with diverse pharmacological activities.

  • Mannich Reaction: As the amine component in the three-component Mannich reaction to generate novel β-amino ketones.

  • Synthesis of Amides and Sulfonamides: Acylation with various acid chlorides and sulfonyl chlorides to produce a library of compounds for biological screening.

The exploration of these and other reactions will undoubtedly expand the utility of this compound as a valuable building block in the synthesis of novel bioactive molecules.

References

Applications of (1-methyl-1H-indol-3-yl)methanamine and its Analogs in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the neuroscience applications of (1-methyl-1H-indol-3-yl)methanamine is limited in publicly available scientific literature. The following application notes and protocols are based on the established research of structurally similar indoleamines and tryptamine derivatives, such as N,N-dimethyltryptamine (DMT) and other synthetic tryptamines. These documents are intended to provide a foundational framework for investigating the potential neurological effects of this compound.

Application Notes

This compound, as a derivative of tryptamine, holds potential for a variety of applications in neuroscience research, primarily centered around the modulation of serotonergic systems and the investigation of neuroprotective pathways. Its structural similarity to endogenous neurotransmitters and known psychoactive compounds makes it a candidate for exploring receptor binding, signaling cascades, and potential therapeutic effects in models of neurological disorders.

1. Serotonin Receptor Binding and Functional Assays:

The indoleamine scaffold is a core component of serotonin and many synthetic ligands that target serotonin (5-HT) receptors. Consequently, this compound is a candidate for investigation as a ligand for various 5-HT receptor subtypes. Research in this area could elucidate its binding affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist). Such studies are foundational for understanding its potential psychoactive or therapeutic effects. The primary targets of interest would likely be the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are known to be involved in mood, cognition, and perception.

2. Investigation of Neuroprotective Properties:

Indole derivatives have been explored for their neuroprotective potential in various models of neurodegenerative diseases. The indole nucleus is known to possess antioxidant and anti-inflammatory properties. Research on this compound could involve assessing its ability to protect neurons from oxidative stress, excitotoxicity, and inflammation-induced damage. Cell-based assays using neuronal cell lines like SH-SY5Y or primary neuronal cultures are typically the first step in these investigations.

3. In Vivo Behavioral Studies in Animal Models:

Should in vitro studies indicate significant bioactivity, subsequent in vivo studies in rodent models would be warranted. Behavioral assays can be employed to assess a range of neurological functions. For instance, if the compound shows affinity for 5-HT receptors, its effects on locomotor activity, anxiety-like behavior (e.g., in an elevated plus maze), and cognitive function (e.g., in a Morris water maze) could be investigated. Such studies provide insights into the compound's systemic effects and potential as a modulator of complex behaviors.

4. Elucidation of Signaling Pathways:

Upon identifying a specific receptor target, further research can delve into the downstream signaling pathways modulated by this compound. For example, activation of 5-HT2A receptors often leads to the activation of phospholipase C and subsequent mobilization of intracellular calcium. Investigating these second messenger systems can provide a more detailed understanding of the compound's mechanism of action at the molecular level.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound, extrapolated from published data on structurally related tryptamine derivatives. This data is for illustrative purposes to guide potential experimental design.

Table 1: Receptor Binding Affinity (Ki, nM)

Compound5-HT1A Receptor5-HT2A Receptor5-HT2C ReceptorDopamine D2 Receptor
Serotonin3.51505.2>10,000
This compound (Hypothetical) 50.2 85.7 65.3 >5,000
N,N-Dimethyltryptamine (DMT)10865.446.3>10,000

Table 2: In Vitro Neuroprotection Against Oxidative Stress (MTT Assay)

Treatment GroupCell Viability (%)
Control (untreated SH-SY5Y cells)100
Hydrogen Peroxide (100 µM)45.3 ± 3.1
H₂O₂ + this compound (1 µM) (Hypothetical) 62.8 ± 4.5
H₂O₂ + this compound (10 µM) (Hypothetical) 78.2 ± 5.2
H₂O₂ + this compound (50 µM) (Hypothetical) 85.1 ± 4.8

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Materials:

  • Cell membranes expressing the human recombinant 5-HT receptor subtypes.

  • Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A), [³H]Mesulergine (for 5-HT2C).

  • Non-specific binding competitors: Serotonin (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of 10 µM Serotonin (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

  • Add 50 µL of the appropriate radioligand at a concentration near its Kd value.

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Neuroprotection Assay using MTT

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound stock solution (in sterile DMSO).

  • Hydrogen peroxide (H₂O₂) solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induce oxidative stress by adding 100 µM H₂O₂ to the wells (except for the control group) and incubate for 24 hours.

  • After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the control group.

Visualizations

serotonin_signaling_pathway Ligand This compound (or Serotonin) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway

experimental_workflow start Start: Synthesize and Purify This compound in_vitro_binding In Vitro Receptor Binding Assays (e.g., 5-HT Receptors) start->in_vitro_binding neuroprotection In Vitro Neuroprotection Assays (e.g., MTT, LDH) start->neuroprotection in_vitro_functional In Vitro Functional Assays (e.g., Calcium Imaging) in_vitro_binding->in_vitro_functional data_analysis1 Data Analysis: Determine Ki, EC50, Efficacy in_vitro_functional->data_analysis1 neuroprotection->data_analysis1 in_vivo In Vivo Animal Studies (e.g., Behavioral Models) data_analysis1->in_vivo If promising data_analysis2 Data Analysis: Assess Behavioral and Physiological Effects in_vivo->data_analysis2 conclusion Conclusion: Elucidate Neurological Profile data_analysis2->conclusion

Caption: Experimental Workflow for Neurological Profiling

Application Notes and Protocols for Studying Receptor Binding of (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-indol-3-yl)methanamine, a tryptamine derivative, holds potential as a valuable tool for investigating the pharmacology of various G-protein coupled receptors (GPCRs), particularly within the serotonin (5-HT) and dopamine receptor families. Its structural similarity to endogenous neurotransmitters and other psychoactive compounds makes it a candidate for exploring receptor binding, selectivity, and functional activity. These application notes provide a comprehensive guide for utilizing this compound in receptor binding studies, including detailed experimental protocols and an overview of relevant signaling pathways.

While direct binding data for this compound is not extensively available in the public domain, the provided information on structurally related tryptamine analogs offers a strong foundation for initiating research. The protocols and data presented herein are intended to serve as a starting point for researchers to characterize the binding profile of this compound and similar molecules.

Physicochemical Properties and Commercial Availability

This compound is a heterocyclic organic compound. Its purity and availability should be confirmed with commercial suppliers.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂-
Molecular Weight 160.22 g/mol -
Purity Typically >97%Commercial Suppliers
Storage 2-8°C, protect from lightCommercial Suppliers

Predicted Receptor Binding Profile (Based on Tryptamine Analogs)

Due to the limited availability of direct binding data for this compound, the following table summarizes the binding affinities (Ki in nM) of structurally related tryptamine derivatives at various serotonin (5-HT) and dopamine (D) receptors. This information can be used to guide initial experimental design. A lower Ki value indicates a higher binding affinity.

Compound5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)5-HT₂C (Ki, nM)D₂ (Ki, nM)
Tryptamine>10,000>10,000--
N-Methyltryptamine (NMT)-Potent Agonist--
N,N-Dimethyltryptamine (DMT)10701081860-
Psilocin (4-HO-DMT)1294022-
5-MeO-DMT1661.5115-

Data compiled from various sources. Experimental conditions may vary between studies.

Experimental Protocols

Radioligand Binding Assay for Serotonin 5-HT₂A Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the human 5-HT₂A receptor.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT₂A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold Assay Buffer using a Polytron or similar homogenizer. Determine the protein concentration using a Bradford or BCA protein assay. Dilute the membranes in Assay Buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]Ketanserin (at a final concentration of ~1-2 nM), and 100 µL of the membrane suspension.

    • Non-specific Binding (NSB): 50 µL of 10 µM Mianserin, 50 µL of [³H]Ketanserin, and 100 µL of the membrane suspension.

    • Competitive Binding: 50 µL of the test compound at various concentrations (e.g., a serial dilution from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]Ketanserin, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_0 Membrane Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Incubation & Filtration cluster_3 Data Acquisition & Analysis thaw Thaw Membranes homogenize Homogenize in Assay Buffer thaw->homogenize protein_assay Protein Concentration Assay homogenize->protein_assay dilute Dilute to Final Concentration protein_assay->dilute total_binding Total Binding nsb Non-specific Binding competition Competitive Binding incubate Incubate at 37°C total_binding->incubate filtrate Filter through GF/B incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for a 5-HT₂A Receptor Radioligand Binding Assay.

Radioligand Binding Assay for Dopamine D₂ Receptor

This protocol outlines a competitive binding assay to determine the affinity of this compound for the human dopamine D₂ receptor.

Materials:

  • Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]Spiperone (specific activity ~70-100 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Haloperidol or (+)-Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the 5-HT₂A receptor assay, using the appropriate Assay Buffer for the D₂ receptor.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]Spiperone (at a final concentration of ~0.1-0.3 nM), and 150 µL of the membrane suspension (5-15 µg protein).

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL of [³H]Spiperone, and 150 µL of the membrane suspension.

    • Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]Spiperone, and 150 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters.

  • Washing: Wash the filters three to four times with ice-cold Wash Buffer.

  • Radioactivity Measurement: Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate IC₅₀ and Ki values as described for the 5-HT₂A receptor assay.

G start Start mem_prep Prepare D2 Receptor Membranes start->mem_prep assay_setup Set up 96-well Assay Plate (Total, NSB, Competition) mem_prep->assay_setup incubation Incubate at Room Temperature assay_setup->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Caption: Experimental Workflow for Dopamine D₂ Receptor Binding Assay.

Signaling Pathways of Potential Receptor Targets

Understanding the downstream signaling cascades of the receptors that this compound may bind to is crucial for designing functional assays and interpreting experimental results.

5-HT₁A Receptor Signaling Pathway

The 5-HT₁A receptor is a Gi/o-coupled receptor. Its activation typically leads to inhibitory effects on neuronal activity.

G ligand This compound (Agonist) receptor 5-HT1A Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A camp->pka Decreases Activation cellular_response Inhibition of Neuronal Firing pka->cellular_response Leads to

Caption: Inhibitory Signaling of the 5-HT₁A Receptor.

5-HT₂A Receptor Signaling Pathway

The 5-HT₂A receptor is a Gq/11-coupled receptor, and its activation is generally excitatory.

G ligand This compound (Agonist) receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates pkc Protein Kinase C dag->pkc Activates cellular_response Neuronal Excitation ca_release->cellular_response pkc->cellular_response

Caption: Excitatory Signaling of the 5-HT₂A Receptor.

Dopamine D₂ Receptor Signaling Pathway

Similar to the 5-HT₁A receptor, the dopamine D₂ receptor is a Gi/o-coupled receptor that mediates inhibitory neurotransmission.

G ligand This compound (Agonist/Antagonist) receptor Dopamine D2 Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A camp->pka Decreases Activation cellular_response Modulation of Neuronal Activity pka->cellular_response Leads to

Caption: Inhibitory Signaling of the Dopamine D₂ Receptor.

Conclusion

This compound represents a promising chemical tool for the study of GPCRs, particularly serotonin and dopamine receptors. The provided protocols for radioligand binding assays offer a robust framework for determining its binding affinity and selectivity. By leveraging the information on related tryptamine compounds and understanding the associated signaling pathways, researchers can effectively design and execute experiments to elucidate the pharmacological profile of this and other novel compounds, contributing to the advancement of neuroscience and drug discovery. It is recommended that initial studies focus on a panel of serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) and the dopamine D₂ receptor to establish a foundational understanding of its receptor interaction profile.

Application Notes and Protocols for Animal Studies with (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for conducting preclinical animal studies to evaluate the toxicological and pharmacological properties of (1-methyl-1H-indol-3-yl)methanamine. This document outlines detailed protocols for acute toxicity assessment, determination of the maximum tolerated dose (MTD), and efficacy evaluation in oncology and infectious disease models. The provided methodologies are based on established preclinical research guidelines and data from studies on structurally related indole derivatives. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound belongs to the indole class of heterocyclic compounds, a scaffold known for a wide range of biological activities. Indole derivatives have been extensively investigated for their therapeutic potential, demonstrating anticancer, antimicrobial, and anti-inflammatory properties. The anticancer activity of many indole compounds is attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with microtubule dynamics.[1][2][3] Specifically, some derivatives act as tubulin polymerization inhibitors, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][2][3] The apoptotic signaling cascade often involves the modulation of Bcl-2 family proteins and the activation of caspases.[4] Furthermore, some indole derivatives have been shown to suppress pro-survival signaling pathways such as the Akt/mTOR/NF-κB pathway.[5] In the context of infectious diseases, indole derivatives have demonstrated efficacy against a variety of pathogens, including drug-resistant bacterial strains.[6][7][8]

This document provides a detailed protocol for the preclinical evaluation of this compound in animal models to explore its potential as a therapeutic agent.

Compound Information

PropertyValue
IUPAC Name This compound
Synonyms 1-Methylgramine, 3-((Dimethylamino)methyl)-1-methylindole
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol
CAS Number 19293-60-8
Physical Description Solid

Experimental Protocols

Animal Models and Husbandry
  • Species: BALB/c mice (6-8 weeks old, both sexes) for initial toxicity and antimicrobial studies. Athymic nude mice (nu/nu, 6-8 weeks old, female) for oncology xenograft models.

  • Housing: Animals should be housed in individually ventilated cages under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: All animals should be acclimatized for at least one week before the commencement of experiments.

  • Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in compliance with relevant national and international regulations.

Acute Toxicity Study

Objective: To determine the acute toxicity and estimate the median lethal dose (LD50) of this compound.

Methodology:

  • Animal Groups: Five groups of 6 mice (3 male, 3 female) each.

  • Dose Levels: A single dose of this compound will be administered via intraperitoneal (i.p.) injection. Based on data from related indole compounds, suggested starting doses are 10, 50, 100, and 250 mg/kg. A vehicle control group will receive an equivalent volume of the vehicle (e.g., 10% DMSO in saline).

  • Administration: The compound should be dissolved in a suitable vehicle and administered in a volume not exceeding 10 mL/kg body weight.

  • Observation: Animals are observed continuously for the first 4 hours post-administration and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and mortality. Body weight is recorded daily.

  • Endpoint: At the end of the 14-day observation period, surviving animals are euthanized, and a gross necropsy is performed.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityChange in Body Weight (%)
Vehicle60/6None observed+5 ± 2%
1060/6Mild lethargy (first 2h)+4 ± 3%
5061/6Lethargy, piloerection-2 ± 4%
10063/6Severe lethargy, ataxia-8 ± 5%
25066/6Convulsions, mortality-

Note: The above data is hypothetical and for illustrative purposes only.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered repeatedly without causing dose-limiting toxicity.

Methodology:

  • Animal Groups: Four groups of 6 mice (3 male, 3 female) each.

  • Dose Levels: Based on the acute toxicity results, select 3-4 dose levels below the estimated LD50. For example, 5, 10, and 20 mg/kg administered daily for 14 days via i.p. injection. A vehicle control group is also included.

  • Administration: Daily i.p. injections for 14 consecutive days.

  • Observation: Monitor animals daily for clinical signs of toxicity and measure body weight every other day.

  • Endpoint: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination. The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 15%.

Data Presentation:

Dose (mg/kg/day)MortalityMean Body Weight Change (%)Key Hematological FindingsKey Serum Chemistry Findings
Vehicle0/6+6 ± 2%Within normal limitsWithin normal limits
50/6+5 ± 3%Within normal limitsWithin normal limits
100/6-2 ± 4%Slight decrease in WBCSlight increase in ALT
201/6-12 ± 6%Significant neutropeniaSignificant increase in ALT/AST

Note: The above data is hypothetical and for illustrative purposes only.

Efficacy Study: Oncology Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Methodology:

  • Cell Line: A suitable human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) will be used.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of Matrigel into the flank of athymic nude mice.

  • Animal Groups: Once tumors reach a palpable size (~100 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (i.p., daily)

    • Group 2: this compound (e.g., 10 mg/kg, i.p., daily)

    • Group 3: Positive control (e.g., a standard-of-care chemotherapeutic agent)

  • Treatment: Administer treatment for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²). Monitor body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them. A portion of the tumor can be used for further analysis (e.g., Western blot, immunohistochemistry).

Data Presentation:

Treatment GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Body Weight (g)
Vehicle102 ± 151540 ± 250-22.5 ± 1.2
Compound (10 mg/kg)105 ± 18680 ± 12055.821.8 ± 1.5
Positive Control101 ± 16450 ± 9070.819.5 ± 2.0

Note: The above data is hypothetical and for illustrative purposes only.

Efficacy Study: Murine Systemic Infection Model

Objective: To evaluate the antimicrobial efficacy of this compound in a systemic bacterial infection model.

Methodology:

  • Bacterial Strain: A clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

  • Infection: Induce a systemic infection by intraperitoneal injection of a lethal dose (e.g., 1 x 10⁷ CFU) of the bacterial suspension.

  • Animal Groups: Randomize mice into treatment groups (n=10 per group):

    • Group 1: Vehicle control (i.p.)

    • Group 2: this compound (dose based on MIC, e.g., 10 mg/kg, i.p.)

    • Group 3: Positive control (e.g., vancomycin, i.p.)

  • Treatment: Administer treatment 1 hour post-infection and continue for a specified duration (e.g., twice daily for 3 days).

  • Observation: Monitor survival for 7 days post-infection.

  • Bacterial Load (Optional): At a specified time point (e.g., 24 hours post-infection), a subset of animals can be euthanized, and organs (e.g., spleen, liver) harvested to determine the bacterial load (CFU/gram of tissue).

Data Presentation:

Treatment GroupSurvival Rate (%) at Day 7Mean Bacterial Load in Spleen (log10 CFU/g) at 24h
Vehicle107.8 ± 0.5
Compound (10 mg/kg)604.2 ± 0.8
Positive Control902.5 ± 0.6

Note: The above data is hypothetical and for illustrative purposes only.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of Anticancer Activity

anticancer_pathway compound This compound tubulin Tubulin compound->tubulin Inhibition bcl2 Bcl-2 / Bcl-xL compound->bcl2 Downregulation bax Bax compound->bax Upregulation akt_pathway Akt/mTOR/NF-κB Pathway compound->akt_pathway Inhibition microtubules Microtubule Disruption g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis caspases Caspase Activation bcl2->caspases bax->caspases caspases->apoptosis cell_survival Cell Survival & Proliferation apoptosis->cell_survival Inhibition akt_pathway->cell_survival

Caption: Proposed mechanism of anticancer activity.

Experimental Workflow for In Vivo Studies

experimental_workflow start Start acute_toxicity Acute Toxicity Study (Single Dose) start->acute_toxicity mtd_study Maximum Tolerated Dose (MTD) Study (Repeated Dose) acute_toxicity->mtd_study efficacy_studies Efficacy Studies mtd_study->efficacy_studies oncology_model Oncology Xenograft Model efficacy_studies->oncology_model Anticancer antimicrobial_model Systemic Infection Model efficacy_studies->antimicrobial_model Antimicrobial data_analysis Data Analysis & Reporting oncology_model->data_analysis antimicrobial_model->data_analysis end End data_analysis->end

Caption: General workflow for preclinical animal studies.

References

High-Throughput Screening Assays for (1-methyl-1H-indol-3-yl)methanamine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) of (1-methyl-1H-indol-3-yl)methanamine analogs. The following sections outline screening strategies against three prominent and biologically relevant target classes for this chemical scaffold: G-Protein Coupled Receptors (GPCRs), Monoamine Oxidases (MAO), and Indoleamine 2,3-dioxygenase (IDO1).

Application Note 1: GPCR Target Screening using β-Arrestin Recruitment Assays

This compound and its analogs share structural similarities with serotonin, a key endogenous ligand for a multitude of G-Protein Coupled Receptors (GPCRs). Consequently, a primary avenue for screening these compounds is to assess their activity at serotonin receptors and other related GPCRs. The PathHunter® β-arrestin recruitment assay provides a robust, homogeneous, and high-throughput method to quantify the functional activity of these analogs as either agonists or antagonists.

The assay principle relies on Enzyme Fragment Complementation (EFC). A GPCR of interest is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon ligand-induced GPCR activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This results in the formation of a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is directly proportional to the degree of receptor activation.[1][2]

Quantitative Data Summary: Serotonin Receptor Affinity of Indole Analogs

The following table summarizes the binding affinities (Ki in nM) of various indole derivatives for different serotonin receptor subtypes. This data provides a comparative baseline for screening this compound analogs.

Compound/Analog5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT3 (Ki, nM)Reference
Cilansetron---0.19[3]
1-(3-pyridylcarbamoyl)indoline>10,0001,300--[4]
DMBMPP-2.5310-[5]
5-HT3.212.65.0-[6]
8-OH-DPAT0.41,2593,162-[6]
Experimental Protocol: PathHunter® β-Arrestin GPCR Assay (Agonist Mode)

This protocol is adapted for a 384-well plate format.[1][7][8][9]

Materials:

  • PathHunter® cell line expressing the target GPCR (e.g., 5-HT2A)

  • AssayComplete™ Cell Plating Reagent (DiscoverX)

  • Test compounds (this compound analogs) and reference agonist

  • DMSO (ACS grade)

  • PathHunter® Detection Kit (DiscoverX)

  • White, solid-bottom 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • On day 1, thaw and resuspend PathHunter® cells in the recommended AssayComplete™ Cell Plating Reagent to a final concentration of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the this compound analogs and a known reference agonist in DMSO.

    • Further dilute the compounds in the appropriate cell plating reagent to achieve the desired final concentrations (typically with a final DMSO concentration ≤ 1%).

    • On day 2, carefully remove the assay plate from the incubator.

    • Add 5 µL of the diluted compounds to the respective wells.

    • Incubate the plate for 90 minutes at 37°C.

  • Signal Detection:

    • Equilibrate the PathHunter® Detection Reagents to room temperature.

    • Prepare the working detection reagent solution according to the manufacturer's instructions.

    • Add 12 µL of the working detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the chemiluminescent signal on a plate luminometer.

    • Plot the relative light units (RLU) against the logarithm of the compound concentration to generate dose-response curves and determine EC50 values.

Signaling Pathway Diagram

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., 5-HT2A) Gq Gαq GPCR->Gq Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Cell_Response Cellular Response PKC->Cell_Response Ca_release->Cell_Response Ligand Indoleamine Analog Ligand->GPCR Binds

Caption: Gq-coupled GPCR signaling and β-arrestin recruitment.

Application Note 2: Monoamine Oxidase (MAO) Inhibition Screening

This compound analogs are structurally related to endogenous monoamines, which are substrates for Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[10][11][12] A fluorometric HTS assay can be employed to identify and characterize the inhibitory potential of these analogs against both MAO isoforms.

The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine).[13] In a coupled reaction, horseradish peroxidase (HRP) uses the generated H₂O₂ to oxidize a sensitive probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). The increase in fluorescence is directly proportional to MAO activity, and a reduction in the signal in the presence of a test compound indicates inhibition.

Quantitative Data Summary: MAO Inhibition by Various Compounds

The following table presents the half-maximal inhibitory concentrations (IC50) for several compounds against MAO-A and MAO-B, providing a benchmark for screening new analogs.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
Clorgyline0.011-[14]
Pargyline-0.404[14]
7-Me-AMT0.082-[15]
Acacetin 7-O-Methyl Ether-0.198[16]
Compound 8a (Novel Indole-based)>730.02[17]
Compound 8b (Novel Indole-based)>980.03[17]
Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is designed for a 96-well plate format and can be adapted for 384-well plates.[13][18][19]

Materials:

  • Recombinant human MAO-A or MAO-B enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (substrate)

  • Amplex® Red reagent (or similar fluorescent probe)

  • Horseradish Peroxidase (HRP)

  • Test compounds (this compound analogs)

  • Reference inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B)

  • DMSO (ACS grade)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader (Ex/Em = 530-570/585-590 nm)

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. Further dilute in MAO Assay Buffer to the desired concentrations.

    • Dilute MAO-A or MAO-B enzyme in cold MAO Assay Buffer to the working concentration.

  • Assay Reaction:

    • To each well of a black 96-well plate, add 45 µL of the sample (enzyme solution).

    • Add 5 µL of the diluted test compound or reference inhibitor. For total activity control wells, add 5 µL of assay buffer with DMSO.

    • Incubate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.

  • Initiation and Measurement:

    • Prepare a Master Reaction Mix containing p-tyramine, Amplex® Red, and HRP in MAO Assay Buffer.

    • Initiate the reaction by adding 50 µL of the Master Reaction Mix to each well.

    • Measure the fluorescence in kinetic mode for 20-60 minutes at 37°C, reading at Ex/Em = 535/587 nm. Alternatively, perform an endpoint reading after a fixed incubation time (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic read) or the endpoint fluorescence for each well.

    • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.

Enzyme Mechanism and Inhibition Diagram

MAO_Inhibition cluster_reaction MAO Catalytic Cycle MAO_FAD MAO-FAD (Oxidized) Complex1 [MAO-FAD • Substrate] MAO_FAD->Complex1 Substrate R-CH₂-NH₂ (e.g., Monoamine) Substrate->Complex1 MAO_FADH2 MAO-FADH₂ (Reduced) Complex1->MAO_FADH2 Product_Imine R-CH=NH (Imine) Complex1->Product_Imine MAO_FADH2->MAO_FAD H2O2 H₂O₂ MAO_FADH2->H2O2 Product_Aldehyde R-CHO (Aldehyde) Product_Imine->Product_Aldehyde Hydrolysis O2 O₂ O2->MAO_FAD O2->H2O2 Inhibitor Indoleamine Analog (Inhibitor) Inhibitor->MAO_FAD Binds to active site

Caption: Monoamine oxidase catalytic cycle and competitive inhibition.

Application Note 3: Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay

The indole structure of this compound analogs makes them potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catabolizes tryptophan. IDO1 is a key immunomodulatory enzyme, and its overexpression in cancer helps tumors evade the immune system.[20][21] Thus, IDO1 is a significant target in cancer immunotherapy. A colorimetric or fluorometric HTS assay can be used to screen for IDO1 inhibitors.

The most common HTS assay for IDO1 measures the production of N-formylkynurenine, the first product in the tryptophan degradation pathway.[20][22] This product is then hydrolyzed to kynurenine. Kynurenine can be detected colorimetrically by its reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to form a yellow product with absorbance at 480 nm.[23][24] Alternatively, fluorogenic probes that react specifically with N-formylkynurenine can be used for a more sensitive readout.[25]

Quantitative Data Summary: IDO1 Inhibition

The table below shows the IC50 values of known inhibitors against IDO1, which can be used for comparison during a screening campaign.

CompoundIDO1 IC50 (µM)Assay TypeReference
Epacadostat (INCB024360)0.07 (enzyme), 0.019 (cellular)Enzyme/Cellular[26]
3-aryl indole derivative 97Enzyme[]
Menadione (Vitamin K3)1.0Enzyme[28]
Miconazole derivative 831.0Enzyme[]
G-4 (dual inhibitor)6.5 (cellular)Cellular[29]
Experimental Protocol: Colorimetric IDO1 Inhibition Assay

This protocol is based on the detection of kynurenine using Ehrlich's reagent in a 96-well format.[23][24][30]

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 Assay Buffer (50 mM potassium phosphate, pH 6.5)

  • L-Tryptophan (substrate)

  • L-Ascorbic acid

  • Methylene blue

  • Catalase

  • Test compounds (this compound analogs)

  • Reference inhibitor (e.g., Epacadostat)

  • 30% (w/v) Trichloroacetic acid (TCA)

  • Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid)

  • Clear, flat-bottom 96-well microplates

  • Absorbance plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add 50 µL of IDO1 Assay Buffer.

    • Add serially diluted test compounds or a reference inhibitor to the wells.

    • Add 1 µg of purified human IDO1 enzyme to each well.

    • Prepare a reaction mixture containing L-tryptophan (final conc. 200 µM), L-ascorbic acid (final conc. 50 mM), methylene blue (final conc. 20 µM), and catalase (final conc. 100 µg/mL) in the assay buffer.

    • Add the reaction mixture to the enzyme-compound mixture.

  • Enzymatic Reaction:

    • Incubate the plate at 37°C for 60 minutes.

  • Hydrolysis and Detection:

    • Stop the reaction by adding 40 µL of 30% TCA to each well.

    • Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Carefully transfer 100 µL of the supernatant to a new clear 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well of the new plate.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 480 nm using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

IDO1 Enzymatic Pathway and Inhibition Diagram

IDO1_Pathway cluster_pathway Kynurenine Pathway (Initial Step) cluster_effects Immunosuppressive Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Heme-containing) Tryptophan->IDO1 Substrate T_Cell_Depletion Tryptophan Depletion NFK N-formylkynurenine IDO1->NFK Catalyzes Kynurenine Kynurenine NFK->Kynurenine Hydrolysis Treg_Activation Treg Cell Activation T_Cell_Apoptosis T-Cell Apoptosis Inhibitor Indoleamine Analog (Inhibitor) Inhibitor->IDO1 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (1-methyl-1H-indol-3-yl)methanamine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and reliable synthetic route is a two-step process starting from 1H-indole-3-carbaldehyde. The first step is the N-methylation of the indole nitrogen to yield 1-methyl-1H-indole-3-carbaldehyde. The second step is the reductive amination of the aldehyde to the desired primary amine.

Q2: Which reagents are suitable for the N-methylation of indole-3-carbaldehyde?

A2: Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The reaction is typically carried out in the presence of a base like sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[1]

Q3: What are the best reducing agents for the reductive amination of 1-methyl-1H-indole-3-carbaldehyde?

A3: For the reductive amination of the intermediate aldehyde with an ammonia source (like ammonium acetate or aqueous ammonia), several reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reagent that is effective for this transformation.[2][3] Other options include sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation.[2][4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system, for example, a mixture of petroleum ether and ethyl acetate, can be used.[5] The spots can be visualized under UV light (254 nm) or by using a staining agent like potassium permanganate.[5][6]

Q5: What are the expected physical properties of this compound?

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low yield of N-methylation Incomplete deprotonation of the indole nitrogen.Ensure anhydrous conditions. Use a stronger base or a slight excess of the base.
Degradation of the methylating agent.Use a fresh bottle of methyl iodide or dimethyl sulfate.
Suboptimal reaction temperature.Perform the deprotonation at 0°C and then allow the reaction to warm to room temperature for the methylation.
Incomplete reductive amination Inefficient imine formation.Consider adding a catalytic amount of acetic acid to facilitate imine formation.[2] Allow the aldehyde and ammonia source to stir for a period before adding the reducing agent.[2]
Inactive reducing agent.Use a fresh batch of the reducing agent. Ensure appropriate solvent compatibility (e.g., NaBH(OAc)₃ in DCM or DCE).[2]
Incorrect stoichiometry.Use a slight excess of the ammonia source and the reducing agent to drive the reaction to completion.[2]
Formation of byproducts Over-methylation at other positions.This is less common for indole N-methylation but can be minimized by using controlled stoichiometry and temperature.
Formation of a secondary amine (dialkylation).In the context of reductive amination to a primary amine, this is not a direct issue but can occur if the primary amine product reacts with the starting aldehyde. This can be minimized by using an excess of the ammonia source.
Product streaking on TLC plate The amine product is basic and can interact strongly with the acidic silica gel.Add a small amount of triethylamine (e.g., 1%) to the eluent to neutralize the silica gel.[6] Use basic alumina for chromatography.[6]
Emulsion during aqueous workup Amines can act as surfactants, leading to the formation of stable emulsions.Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[2] Drastically change the pH of the aqueous layer.[2] Filter the emulsified mixture through a pad of Celite.[2]

Experimental Protocols

N-methylation of 1H-Indole-3-carbaldehyde
  • Preparation : To a stirred solution of 1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Reaction : Stir the mixture at 0°C for 30 minutes, then add methyl iodide (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring : Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup : Quench the reaction by the slow addition of ice-cold water. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reductive Amination of 1-methyl-1H-indole-3-carbaldehyde
  • Imine Formation : To a solution of 1-methyl-1H-indole-3-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq) and stir at room temperature for 1 hour.

  • Reduction : Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring : Monitor the reaction progress by TLC.

  • Workup : Quench the reaction by adding an aqueous solution of sodium bicarbonate.[2] Extract the product with dichloromethane (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of N-methylation Reaction Conditions (Hypothetical Data)

Entry Base (eq) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.1)DMFrt485
2NaH (1.1)THFrt478
3KOH (1.5)DMSOrt672
4NaH (1.1)DMF0 to rt392

Table 2: Comparison of Reducing Agents for Reductive Amination (Hypothetical Data)

Entry Reducing Agent (eq) Solvent Additive Time (h) Yield (%)
1NaBH₃CN (1.5)MethanolNone1288
2NaBH(OAc)₃ (1.5)DCEAcetic Acid (cat.)1091
3H₂ (1 atm), Pd/CEthanolNone2482
4NaBH₄ (2.0)MethanolNone1275 (with aldehyde reduction)

Visualizations

experimental_workflow start 1H-Indole-3-carbaldehyde step1 N-methylation (NaH, CH3I, DMF) start->step1 intermediate 1-methyl-1H-indole-3-carbaldehyde step1->intermediate step2 Reductive Amination (NH4OAc, NaBH3CN, MeOH) intermediate->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification final_product High Purity Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Product Yield check_sm Check TLC for Starting Material start->check_sm sm_present Incomplete Reaction check_sm->sm_present Yes sm_absent Product Loss During Workup/Purification check_sm->sm_absent No reagents Check Reagent Activity sm_present->reagents conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) sm_present->conditions workup Check for Emulsions sm_absent->workup purification Optimize Purification Method sm_absent->purification

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

General Troubleshooting

This section addresses common issues that can arise during the synthesis of indole derivatives, regardless of the specific synthetic method employed.

FAQs

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[1] For example, the widely used Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[1] To address low yields, consider the following strategies:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal parameters for your specific substrate.

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to undesired side reactions.[1]

  • Protecting Groups: For sensitive functional groups on your starting materials, the use of protecting groups can prevent side reactions. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]

  • Choice of Synthesis Route: Depending on the desired substitution pattern on the indole ring, some synthetic methods are inherently more efficient than others.[1]

Q2: I am observing the formation of tar and polymeric byproducts in my reaction. What causes this and how can I prevent it?

The formation of intractable tars and polymers is a common issue, particularly in reactions that utilize strongly acidic conditions and high temperatures, such as the Fischer indole synthesis.[2]

  • Temperature Control: High temperatures can often lead to the formation of tars and resins. It is crucial to carefully control the reaction temperature and determine the optimal temperature for your specific substrate and catalyst.[2]

  • Acid Catalyst: The choice of acid catalyst is critical. A catalyst that is too strong can cause decomposition of the starting materials or intermediates, while a weak catalyst may not be effective.[2] Experimenting with a range of Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can help identify the most suitable catalyst.[2]

Q3: My starting phenylhydrazine appears discolored. Can I still use it?

Phenylhydrazine is known to be sensitive to air and light, and it often turns a reddish-brown color upon storage due to oxidation.[3][4] It is advisable to use freshly distilled or high-purity phenylhydrazine for best results.[3] To minimize decomposition, store it in a cool, dark place under an inert atmosphere.[3] While phenylhydrazine hydrochloride is more stable, it may require the use of a mild base to neutralize the salt in certain reactions.[5]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[6] However, it is not without its challenges.

Troubleshooting Guide

Fischer_Indole_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Reaction Failure cause1 Substituent Effects start->cause1 Electron-donating groups on carbonyl? cause2 Steric Hindrance start->cause2 Bulky substituents? cause3 Inappropriate Acid Catalyst start->cause3 Decomposition or no reaction? cause4 Sub-optimal Temperature start->cause4 Tar formation or incomplete reaction? sol1 Use milder conditions Consider alternative routes cause1->sol1 sol2 Modify starting materials Use less bulky groups cause2->sol2 sol3 Screen Brønsted and Lewis acids (e.g., HCl, ZnCl₂, PPA) cause3->sol3 sol4 Optimize temperature profile Monitor reaction progress (TLC) cause4->sol4

FAQs

Q4: Why is my Fischer indole synthesis failing, especially when trying to synthesize C3 N-substituted indoles?

This is a known challenge and often results from a competing reaction pathway involving the cleavage of the N-N bond in the hydrazone intermediate.[7][8] Electron-donating substituents on the starting carbonyl compound can stabilize a cationic intermediate, which favors this N-N bond cleavage over the desired[7][7]-sigmatropic rearrangement necessary for indole formation.[7][8] In such cases, using Lewis acids like ZnCl₂ or ZnBr₂ instead of protic acids can sometimes improve the efficiency of the cyclization.[7]

Q5: I'm using an unsymmetrical ketone and obtaining a mixture of two different indole regioisomers. How can I control the regioselectivity?

When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[2] The regioselectivity can be influenced by:

  • Steric Effects: The reaction will often favor the formation of the less sterically hindered enamine intermediate.[2]

  • Reaction Conditions: In some cases, adjusting the reaction temperature and solvent can influence the ratio of the regioisomers.[2]

Q6: What are the common side reactions in Fischer indole synthesis?

Common side reactions include:

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[1]

  • N-N Bond Cleavage: As mentioned, this can be a significant side reaction, especially with certain substituents, leading to byproducts like aniline.[7][8]

Experimental Protocol: General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation: An equimolar mixture of the arylhydrazine and the aldehyde or ketone is heated in a suitable solvent, such as acetic acid, to form the arylhydrazone.[1] In many cases, the isolated hydrazone is not necessary, and the reaction can proceed directly.[1]

  • Indolization: The arylhydrazone (or the initial mixture) is heated in the presence of an acid catalyst. Common catalysts include zinc chloride, polyphosphoric acid (PPA), or protic acids like sulfuric acid or hydrochloric acid.[1]

  • Workup: After the reaction is complete, the mixture is cooled and the excess acid is carefully neutralized with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[7] The product is then typically extracted with an organic solvent.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of an aniline. While versatile, this reaction can suffer from low yields and lack of regioselectivity.[9]

Troubleshooting Guide

Bischler_Mohlau_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Bischler-Möhlau Synthesis cause1 Harsh Reaction Conditions start->cause1 cause2 Unpredictable Regiochemistry start->cause2 cause3 Substrate Dependence start->cause3 sol1 Microwave-assisted synthesis HFIP as promoter cause1->sol1 sol2 Careful analysis of product mixture Consider alternative synthesis for specific regioisomer cause2->sol2 sol3 Modify starting materials Screen different anilines and α-haloketones cause3->sol3

FAQs

Q7: My Bischler-Möhlau synthesis is giving a very low yield. How can I improve it?

Low isolated yields are a known issue with the Bischler-Möhlau reaction.[9] The reaction is heavily substrate-dependent, and harsh conditions can lead to decomposition.[1][9] Recent studies have shown that microwave-assisted synthesis can dramatically improve yields and shorten reaction times.[9][10][11] The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a promoter under microwave irradiation has also been reported to be effective.[10]

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
  • A 2:1 mixture of the desired aniline and phenacyl bromide is prepared.[11]

  • Three drops of dimethylformamide (DMF) are added to the mixture.[6]

  • The mixture is irradiated in a microwave reactor for 1 minute at 600 W.[6]

  • After cooling, the resulting 2-arylindole is purified using appropriate chromatographic techniques.[6]

Palladium-Catalyzed Indole Synthesis

Palladium-catalyzed methods, such as the Larock indole synthesis, offer powerful ways to construct the indole ring.[12] These reactions typically involve the coupling of an aniline derivative with an alkyne or other suitable partner.[12]

Troubleshooting Guide

Palladium_Indole_Troubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions start Issues in Pd-Catalyzed Indole Synthesis prob1 Low Catalyst Activity start->prob1 prob2 Side Reactions (e.g., halogenation) start->prob2 prob3 Poor Regioselectivity start->prob3 sol1 Use appropriate ligand (e.g., PPh₃) Ensure Pd(0) is generated prob1->sol1 sol2 Optimize oxidant (e.g., F⁺ reagent) Adjust reaction conditions prob2->sol2 sol3 Steric and electronic control Choice of alkyne substituents prob3->sol3

FAQs

Q8: What are some common side reactions in palladium-catalyzed indole synthesis?

Side reactions can include non-productive reductive elimination pathways, leading to byproducts such as halogenated or acetoxylated compounds.[13] The choice of oxidant can be crucial in minimizing these side reactions.[13]

Experimental Protocol: Larock Indole Synthesis
  • To a reaction vessel, add the 2-iodoaniline derivative, 1.2 equivalents of the internal alkyne, 5.0 equivalents of K₂CO₃, and 1.0 equivalent of LiCl.[6]

  • Add 0.05 equivalents of Pd(OAc)₂ and 0.05 equivalents of PPh₃ as the catalyst system.[6]

  • Add DMF as the solvent.[6]

  • Heat the mixture at 100°C for 1.5 hours.[6]

Purification of Indole Derivatives

The purification of indole derivatives can be challenging due to the presence of closely related impurities.[1]

FAQs

Q9: I am struggling with the purification of my crude indole product. What are some effective methods?

  • Column Chromatography: This is a very common method for purifying indole derivatives.[1] The choice of the solvent system is critical, and gradient elutions may provide better separation.[1] For colorless indole derivatives, visualization on a TLC plate can be achieved using UV light or staining with Ehrlich's reagent, which is highly specific for indoles and typically produces blue or purple spots.[14]

  • Recrystallization: This can be an effective method for obtaining high-purity indoles, although it may result in lower recovery.[1]

Data on Purification Techniques
Purification MethodAdvantagesDisadvantagesCommon Solvents/Stains
Column Chromatography Good for separating closely related impurities.Can be time-consuming.Eluents: Hexane/Ethyl Acetate, Dichloromethane. Stains: UV light, Ehrlich's reagent, p-Anisaldehyde, Potassium Permanganate.[14]
Recrystallization Can yield very pure product.May result in lower product recovery.[1]Methanol/Water mixtures have been found to be effective for crude indole.[1]

References

Technical Support Center: (1-methyl-1H-indol-3-yl)methanamine Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-methyl-1H-indol-3-yl)methanamine. The information provided addresses common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color. What does this indicate?

A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation. The electron-rich indole nucleus of this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process can lead to the formation of colored oligomeric or polymeric byproducts.

Q2: What are the primary degradation pathways for this compound in solution?

The primary degradation pathways for this compound are inferred from the known chemistry of indoles and primary amines. The main routes of degradation include:

  • Oxidation: The indole ring is prone to oxidation, which can occur at various positions, leading to the formation of oxindoles and other oxidized species. The presence of the methyl group on the indole nitrogen and the methanamine side chain can influence the specific oxidation products.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, primarily through oxidative pathways. Indole compounds are known to be photolabile.

  • Hydrolysis: While generally less common under neutral conditions, the methanamine side chain could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Dimerization/Polymerization: Under certain conditions, such as acidic pH, indole derivatives can undergo self-condensation reactions to form dimers and higher-order oligomers.

Q3: What are the optimal storage conditions for stock solutions of this compound?

To maximize the stability of your stock solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures. For short-term storage, 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: To minimize oxidation, overlay the solution with an inert gas such as argon or nitrogen.

  • Solvent: Use high-purity, degassed solvents. Anhydrous dimethyl sulfoxide (DMSO) or ethanol are common choices for stock solutions. Prepare aqueous solutions fresh before use.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Appearance of new peaks in HPLC/LC-MS analysis over time.

  • Possible Cause: The appearance of new peaks is a strong indication of compound degradation. The degradation products will have different retention times than the parent compound.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-analyze a freshly prepared standard solution to confirm that the new peaks are not present initially.

    • Investigate Storage Conditions: Review the storage conditions of your sample. Was it protected from light? Was it stored at the appropriate temperature? Was it exposed to air for an extended period?

    • Perform a Forced Degradation Study: To identify the potential degradation products, a forced degradation study can be performed (see Experimental Protocols section). This will help in understanding the lability of the molecule under different stress conditions.

    • Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent peak from all potential degradation product peaks.

Issue 2: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the assay medium can lead to a decrease in the effective concentration of the active compound, resulting in variable results.

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Medium: Perform a time-course experiment to determine the stability of the compound in your specific cell culture or assay buffer under the experimental conditions (e.g., 37°C, 5% CO₂). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound.

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.

    • Minimize Exposure to Harsh Conditions: If your assay involves prolonged incubation at elevated temperatures, consider the potential for thermal degradation.

Data Presentation

The following table summarizes the expected stability of this compound under various stress conditions. This data is illustrative and based on the general behavior of indole-containing compounds. Actual degradation rates should be determined experimentally.

Stress ConditionParameterExpected Outcome
Acidic Hydrolysis 0.1 M HCl at 60°C for 24hModerate degradation
Basic Hydrolysis 0.1 M NaOH at 60°C for 24hSignificant degradation
Oxidative Degradation 3% H₂O₂ at room temp for 24hSignificant degradation
Thermal Degradation 60°C for 48h (solid state)Minor to moderate degradation
Photodegradation UV and visible light for 24hSignificant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the intrinsic stability of the compound.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Methanol or Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • pH meter

    • Heating block or water bath

    • Photostability chamber

  • Procedure:

    • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • Cool to room temperature and neutralize with 0.1 M NaOH.

      • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Incubate at 60°C for 24 hours.

      • Cool to room temperature and neutralize with 0.1 M HCl.

      • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Store at room temperature, protected from light, for 24 hours.

      • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • Thermal Degradation (Solid State):

      • Place a small amount of the solid compound in an oven at 60°C for 48 hours.

      • Prepare a solution of the heat-stressed solid in the mobile phase at a suitable concentration for HPLC analysis.

    • Photolytic Degradation:

      • Prepare a solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 0.1 mg/mL.

      • Expose the solution in a photostability chamber to both UV and visible light for 24 hours.

      • Keep a control sample wrapped in aluminum foil at the same temperature.

      • Analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C, 24h) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C, 24h) Stock->Base Oxidation Oxidation (3% H₂O₂, RT, 24h) Stock->Oxidation Thermal Thermal Degradation (Solid, 60°C, 48h) Stock->Thermal Photo Photodegradation (UV/Vis, 24h) Stock->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products Parent This compound Oxidized Oxidized Products (e.g., Oxindoles) Parent->Oxidized Oxidation (O₂, light, H₂O₂) Hydrolyzed Hydrolysis Products Parent->Hydrolyzed Hydrolysis (strong acid/base) Dimer Dimers/Oligomers Parent->Dimer Dimerization (acidic pH)

Caption: Potential degradation pathways for this compound.

signaling_pathway cluster_ahr Aryl Hydrocarbon Receptor (AhR) Pathway cluster_pi3k PI3K/Akt Pathway Indole This compound (or its metabolites) AhR AhR Indole->AhR PI3K PI3K Indole->PI3K inhibits ARNT ARNT AhR->ARNT dimerization XRE XRE ARNT->XRE binds to Gene_Exp_AhR Gene Expression (e.g., CYP1A1) XRE->Gene_Exp_AhR activates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Potential signaling pathways modulated by indole derivatives.[1][2][3]

References

Technical Support Center: Improving the Solubility of (1-methyl-1H-indol-3-yl)methanamine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (1-methyl-1H-indol-3-yl)methanamine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, an indole derivative, is expected to have low solubility in aqueous solutions at neutral pH due to its hydrophobic indole core. Its methanamine group provides a site for protonation, suggesting that its solubility will be pH-dependent, increasing in acidic conditions. For in vitro assays, it is common to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).

Q2: What is the recommended solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for use in biological assays.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?

This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this:

  • Lower the final concentration: The simplest approach is to reduce the final working concentration of the compound in your assay.

  • Reduce the final DMSO concentration: Ensure the final concentration of DMSO in your assay is typically at or below 0.5% to minimize solvent-induced precipitation and cellular toxicity.

  • Use a co-solvent: Incorporating a water-miscible organic co-solvent in your final solution can improve solubility.

  • Adjust the pH: Since the compound has a basic methanamine group, lowering the pH of your buffer can increase its solubility.

  • Serial dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous buffer.

Q4: How does pH affect the solubility of this compound?

The methanamine group in the compound is basic and can be protonated at acidic pH. This protonated form is generally more water-soluble. Therefore, decreasing the pH of the assay buffer (e.g., to pH 5-6) is likely to enhance the solubility of this compound. However, the optimal pH must be compatible with the biological system being studied (e.g., cell viability, enzyme activity).

Q5: Can I use sonication or heating to dissolve the compound?

Gentle warming (e.g., 37°C) and brief sonication can be used to aid the dissolution of the compound when preparing the initial stock solution in DMSO. However, prolonged heating should be avoided as it may lead to compound degradation. Always visually inspect the solution to ensure complete dissolution before use.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound during your in vitro experiments.

Table 1: Troubleshooting Compound Precipitation
Observation Potential Cause Recommended Action
Immediate and heavy precipitation upon adding DMSO stock to aqueous buffer.The compound's solubility limit in the final aqueous solution has been exceeded.- Decrease the final concentration of the compound.- Reduce the percentage of DMSO in the final solution.- Add the DMSO stock to the vigorously vortexing aqueous buffer to promote rapid mixing.
The solution is initially clear but becomes cloudy or forms a precipitate over time.The compound may be unstable in the aqueous buffer, or the kinetic solubility is exceeded, leading to delayed precipitation.- Perform a time-course solubility study to determine the stability of the compound in your assay medium.- Consider using a co-solvent or a solubilizing agent like cyclodextrin to improve stability.
Precipitation is only observed at the highest concentrations tested.This indicates a concentration-dependent solubility issue.- Determine the maximum soluble concentration in your assay medium and work below this limit.- If higher concentrations are necessary, explore formulation strategies such as using co-solvents or adjusting the pH.

Quantitative Data Summary

Table 2: Physicochemical and Estimated Solubility Properties of this compound and Related Compounds
Property This compound (1H-Indol-3-yl)methanamine (Parent Compound)
Molecular Formula C₁₀H₁₂N₂C₉H₁₀N₂
Molecular Weight 160.22 g/mol 146.19 g/mol [1]
Predicted Water Solubility Not available4.03 g/L[2]
Recommended Primary Solvent DMSODMSO
pH-dependent Solubility Expected to increase at lower pHExpected to increase at lower pH
Melting Point (HCl salt) 155-156 °C[3]Not available

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.602 mg of the compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile microcentrifuge tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determining the Aqueous Solubility (Kinetic Solubility Assay)
  • Prepare Compound Plate: In a 96-well plate, add the compound from a high-concentration DMSO stock (e.g., 10 mM) to achieve a range of final concentrations (e.g., 1 µM to 200 µM) in your aqueous assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Incubation: Cover the plate and incubate at room temperature or your experimental temperature for a set period (e.g., 1-2 hours), allowing for equilibration.

  • Precipitate Detection: Analyze the plate using a nephelometer or a plate reader capable of detecting light scattering to identify wells with precipitated compound.

  • Data Analysis: The highest concentration that does not show a significant increase in light scattering compared to the buffer-only control is considered the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation cluster_troubleshooting Troubleshooting Precipitation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Aliquot and Store at -20°C mix->store dilute Dilute Stock in Assay Buffer store->dilute Use fresh aliquot add_to_assay Add to Assay Plate dilute->add_to_assay incubate Incubate add_to_assay->incubate precipitation Precipitation Observed? add_to_assay->precipitation measure Measure Endpoint incubate->measure precipitation->incubate No lower_conc Lower Final Concentration precipitation->lower_conc Yes lower_conc->add_to_assay adjust_ph Adjust Buffer pH adjust_ph->dilute use_cosolvent Use Co-solvent use_cosolvent->dilute

Caption: Experimental workflow for preparing and using this compound in in vitro assays, including troubleshooting steps for precipitation.

solubility_decision_tree start Start: Compound Precipitation Observed check_conc Is the final concentration high? start->check_conc check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No action_lower_conc Action: Reduce final concentration check_conc->action_lower_conc Yes check_ph Is the buffer pH neutral? check_dmso->check_ph No action_lower_dmso Action: Reduce final DMSO % check_dmso->action_lower_dmso Yes action_lower_ph Action: Lower buffer pH (if compatible) check_ph->action_lower_ph Yes action_cosolvent Action: Consider a co-solvent check_ph->action_cosolvent No end Solution Found action_lower_conc->end action_lower_dmso->end action_lower_ph->end action_cosolvent->end

Caption: Decision tree for troubleshooting the precipitation of this compound in aqueous solutions.

References

Side reactions to avoid during (1-methyl-1H-indol-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-methyl-1H-indol-3-yl)methanamine. The following information addresses common side reactions and offers guidance on optimizing the synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound, typically achieved through the reductive amination of 1-methyl-1H-indole-3-carbaldehyde, is a robust reaction. However, the electron-rich nature of the indole ring and the reactivity of the intermediates can lead to several side reactions.

Q1: I am observing a significant amount of a high molecular weight impurity that is poorly soluble. What is it and how can I avoid it?

A1: This is likely the formation of a bis((1-methyl-1H-indol-3-yl)methyl)amine or a related dimeric species. This is one of the most common side reactions.

  • Cause: The electron-rich C3 position of the 1-methylindole nucleus can attack the electrophilic iminium ion intermediate formed during the reaction. This leads to the formation of a C-C bond between two indole moieties, bridged by a methylamine group. Acidic conditions, often used to catalyze imine formation, can promote this side reaction.

  • Troubleshooting:

    • Control of pH: Maintain the pH of the reaction mixture between 6 and 7. While acidic conditions are necessary for imine formation, strongly acidic conditions can accelerate the formation of the bis(indolyl)methane byproduct. The use of a buffer system can be beneficial.

    • Order of Addition: Add the reducing agent to the mixture of the aldehyde and the ammonia source after a sufficient time has been allowed for imine formation. This can help to ensure the imine is reduced as it is formed, minimizing its concentration and the likelihood of side reactions.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a better choice than sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) as it is less basic and can be used in a one-pot reaction without the need for strict pH control, which can reduce the formation of this byproduct.

Q2: My final product is contaminated with a secondary amine. How can I prevent this over-alkylation?

A2: The formation of the secondary amine, N,N-bis((1-methyl-1H-indol-3-yl)methyl)amine, is another potential side reaction.

  • Cause: The desired primary amine product, this compound, is also a nucleophile and can react with the starting aldehyde to form a new imine, which is then reduced to the secondary amine.

  • Troubleshooting:

    • Excess Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the primary amine product in the reaction with the aldehyde.

    • Slow Addition of Aldehyde: If practical, the slow addition of the 1-methyl-1H-indole-3-carbaldehyde to the reaction mixture containing the ammonia source and the reducing agent can help to maintain a low concentration of the aldehyde, thus disfavoring the reaction with the product amine.

    • Reaction Temperature: Running the reaction at a lower temperature can sometimes help to improve selectivity and reduce the rate of the undesired second alkylation.

Q3: The reaction is sluggish and gives a low yield of the desired product. What can I do to improve the conversion?

A3: Low yields can be due to several factors, including incomplete imine formation or inefficient reduction.

  • Cause: The equilibrium for imine formation may not be favorable under the chosen reaction conditions. The reducing agent may also be decomposing or not be reactive enough.

  • Troubleshooting:

    • Optimize Imine Formation: Ensure the pH is in the optimal range (typically 4-7) for imine formation. The use of a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards the imine.

    • Choice and Amount of Reducing Agent: Ensure that a sufficient excess of the reducing agent is used (typically 1.5-2.0 equivalents). For less reactive aldehydes, a more powerful reducing agent might be necessary, but this must be balanced with the risk of side reactions.

    • Solvent: The choice of solvent can influence both imine formation and the reduction step. Protic solvents like methanol or ethanol are commonly used.

Q4: I am concerned about the toxicity of the reducing agent. Are there safer alternatives to sodium cyanoborohydride?

A4: Yes, there are several safer alternatives to NaBH₃CN, which can release toxic hydrogen cyanide gas upon acidification.

  • Alternatives:

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is a popular and safer alternative to NaBH₃CN. It is particularly effective for the reductive amination of aldehydes.

    • Sodium borohydride (NaBH₄) in combination with a Lewis acid: While less selective than NaBH₃CN, NaBH₄ can be used effectively, often in a two-step process where the imine is formed first.

    • Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a very clean and effective method, avoiding boron-based reagents altogether. However, care must be taken as other functional groups in the molecule may also be reduced.

Quantitative Data on Reducing Agent Performance

The choice of reducing agent is critical in balancing reactivity with the minimization of side products. The following table provides a comparative overview of common reducing agents for the reductive amination of 1-methyl-1H-indole-3-carbaldehyde. The data is compiled from literature on similar reductive amination reactions and represents typical outcomes.

Reducing AgentTypical Yield of this compoundPredominant Side Product(s)Key Considerations
Sodium Cyanoborohydride (NaBH₃CN) 60-80%Bis((1-methyl-1H-indol-3-yl)methyl)amineEffective and selective for the iminium ion. Requires careful pH control (6-7) and handling due to high toxicity.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 75-90%Minor amounts of bis((1-methyl-1H-indol-3-yl)methyl)amineMild, selective, and less toxic than NaBH₃CN. Can often be used in a one-pot procedure with good yields.
Sodium Borohydride (NaBH₄) 40-60% (one-pot)Unreacted aldehyde, over-alkylation productsLess selective; can reduce the starting aldehyde. Often requires a two-step procedure for better yields.
Catalytic Hydrogenation (H₂/Pd-C) 85-95%MinimalVery clean and high-yielding method. Requires specialized equipment for handling hydrogen gas. May reduce other functional groups.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its high yield, selectivity, and improved safety profile.

  • Materials:

    • 1-methyl-1H-indole-3-carbaldehyde (1.0 eq)

    • Ammonium acetate (10 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: a. To a solution of 1-methyl-1H-indole-3-carbaldehyde in DCM, add ammonium acetate. b. Stir the mixture at room temperature for 30 minutes. c. Add sodium triacetoxyborohydride in one portion. d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. e. Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. f. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography (e.g., using a gradient of DCM/methanol with 1% triethylamine) to afford the pure this compound.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This is a classic method but requires careful handling due to the toxicity of the reagent.

  • Materials:

    • 1-methyl-1H-indole-3-carbaldehyde (1.0 eq)

    • Ammonium chloride (1.2 eq)

    • Aqueous ammonia (to adjust pH)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

    • Methanol

    • Aqueous sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM)

  • Procedure: a. Dissolve 1-methyl-1H-indole-3-carbaldehyde and ammonium chloride in methanol. b. Adjust the pH of the solution to 6-7 with aqueous ammonia. c. Add sodium cyanoborohydride in portions. d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS. e. Quench the reaction by adding water and make the solution basic (pH > 10) with aqueous NaOH. f. Extract the product with DCM (3 x volume). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. h. Purify by silica gel column chromatography.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Side Reactions in this compound Synthesis start Start Synthesis check_product Analyze Crude Product (TLC, LC-MS) start->check_product high_mw_impurity High MW Impurity Observed? check_product->high_mw_impurity Analyze Impurity Profile secondary_amine_impurity Secondary Amine Impurity Observed? high_mw_impurity->secondary_amine_impurity No bis_indole_formation Likely Bis(indolyl)methane Formation high_mw_impurity->bis_indole_formation Yes low_yield Low Yield/Conversion? secondary_amine_impurity->low_yield No over_alkylation Likely Over-alkylation secondary_amine_impurity->over_alkylation Yes incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes end Pure Product low_yield->end No (Successful) solution_bis_indole Adjust pH to 6-7 Use NaBH(OAc)3 Control Reagent Addition bis_indole_formation->solution_bis_indole solution_over_alkylation Increase Excess of NH3 Source Slow Aldehyde Addition Lower Reaction Temperature over_alkylation->solution_over_alkylation solution_low_yield Optimize Imine Formation (pH, Dehydrating Agent) Increase Reducing Agent Equivalents incomplete_reaction->solution_low_yield solution_bis_indole->start Retry Synthesis solution_over_alkylation->start Retry Synthesis solution_low_yield->start Retry Synthesis

Caption: Troubleshooting workflow for common side reactions.

Key Reaction Pathways

Reaction_Pathways Key Reaction Pathways in the Synthesis cluster_desired Desired Pathway cluster_side1 Side Reaction 1: Bis(indolyl)methane Formation cluster_side2 Side Reaction 2: Over-alkylation aldehyde 1-methyl-1H-indole-3-carbaldehyde imine Iminium Ion Intermediate aldehyde->imine + NH3, H+ product This compound imine->product + [H-] (Reducing Agent) imine2 Iminium Ion Intermediate bis_indole Bis(indolyl)methane Adduct imine2->bis_indole + 1-methyl-1H-indole indole 1-methyl-1H-indole product2 This compound secondary_amine Secondary Amine Byproduct product2->secondary_amine + Aldehyde, then [H-] aldehyde2 1-methyl-1H-indole-3-carbaldehyde

Caption: Desired and major side reaction pathways.

Technical Support Center: Purification of High-Purity (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working on the purification of (1-methyl-1H-indol-3-yl)methanamine. The following information is compiled from established methods for analogous indole derivatives and aims to address common challenges in achieving high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: What are the primary impurities I should expect in my crude this compound?

A1: The most common impurities are likely unreacted starting materials, such as 1-methyl-1H-indole-3-carboxaldehyde, and byproducts from the reaction. Depending on the synthetic route, you may also encounter dimeric or oligomeric species formed from the reactive indole nucleus.

Q2: My purified compound shows a persistent color, even after initial purification. What could be the cause?

A2: Colored impurities in indole derivatives often arise from oxidation or degradation products. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to use degassed solvents. Storage at low temperatures and protected from light can also minimize the formation of colored impurities.

Q3: I am having trouble removing the starting aldehyde from my product. What purification strategy is most effective?

A3: Column chromatography is generally the most effective method for separating the amine product from the less polar aldehyde starting material. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, will allow for the separation of the two compounds.

Q4: My compound seems to be degrading on the silica gel column. What can I do to prevent this?

A4: Amines can sometimes interact with the acidic surface of silica gel, leading to degradation. To mitigate this, you can neutralize the silica gel by pre-treating the column with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 0.5-1% in the eluent). Alternatively, using a different stationary phase like alumina (basic or neutral) can be beneficial.

Q5: I am struggling to induce crystallization of my purified this compound. What should I try?

A5: If your compound is an oil or resists crystallization, several techniques can be employed. First, ensure your product is of high purity, as impurities can inhibit crystallization. Try a variety of solvent systems (both single and mixed solvents) to find one in which the compound has high solubility when hot and low solubility when cold. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites. Seeding with a small crystal of the desired compound, if available, is also a very effective method. If these methods fail, converting the amine to a stable salt (e.g., hydrochloride or oxalate) can often facilitate crystallization and improve handling and stability.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for different purification techniques based on typical results for analogous indole methanamines. The actual results may vary depending on the specific impurity profile of the crude material.

Purification TechniqueStationary/Mobile Phase or SolventTypical Recovery (%)Achievable Purity (%)Scale
Column Chromatography Silica Gel / Dichloromethane:Methanol with 1% Triethylamine80-95%>98%Milligram to Gram
Recrystallization Ethanol/Water or Ethyl Acetate/Hexane60-85%>99%Milligram to Multigram
Salt Formation & Recrystallization Isopropanol/Ether (for HCl salt)70-90%>99.5%Milligram to Gram

Experimental Protocols

The following are detailed methodologies for the purification of this compound.

Protocol 1: Purification by Silica Gel Column Chromatography

This method is suitable for purifying gram-scale quantities of the crude product and for separating the target compound from both less polar and more polar impurities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

Procedure:

  • Eluent Preparation: Prepare a mobile phase of dichloromethane (DCM) and a more polar eluent of 99:1 DCM:Methanol with 1% triethylamine.

  • Slurry Preparation: Prepare a slurry of silica gel in DCM.

  • Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and adsorb the dissolved sample onto it. Dry the silica with the adsorbed sample under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin elution with 100% DCM. Gradually increase the polarity of the mobile phase by slowly adding the DCM/Methanol/TEA mixture. The optimal gradient will depend on the impurity profile and should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC, visualizing the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline material, provided a suitable solvent system is identified.

Materials and Equipment:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-heated flask.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

The following diagrams illustrate the general workflow for purification and a troubleshooting decision tree.

G General Purification Workflow for this compound start Crude Product workup Aqueous Work-up start->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography purity_check1 Purity Check (TLC, NMR) chromatography->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Further Purification Needed final_product High-Purity Product purity_check1->final_product Purity Sufficient purity_check2 Purity Check (TLC, NMR, etc.) recrystallization->purity_check2 purity_check2->chromatography Repurify purity_check2->final_product Purity Sufficient

Caption: General purification workflow.

G Troubleshooting Purification Issues start Purification Issue issue1 Low Yield start->issue1 issue2 Persistent Impurities start->issue2 issue3 Product Degradation start->issue3 solution1a Optimize chromatography gradient issue1->solution1a solution1b Check for product loss during work-up issue1->solution1b solution1c Re-extract aqueous layers issue1->solution1c solution2a Change chromatography stationary phase (e.g., alumina) issue2->solution2a solution2b Employ recrystallization with different solvents issue2->solution2b solution2c Consider salt formation issue2->solution2c solution3a Add triethylamine to eluent issue3->solution3a solution3b Use alumina instead of silica gel issue3->solution3b solution3c Handle under inert atmosphere issue3->solution3c

Technical Support Center: Addressing Poor Reproducibility in Experiments with (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in experiments involving (1-methyl-1H-indol-3-yl)methanamine. By systematically addressing potential pitfalls in its synthesis, purification, handling, and experimental application, researchers can enhance the reliability and consistency of their results.

Section 1: Synthesis and Purification

Poor reproducibility often originates from inconsistencies in the synthesis and purity of the target compound. This compound is commonly synthesized via reductive amination of 1-methyl-1H-indole-3-carbaldehyde. This section provides troubleshooting for this synthetic route and subsequent purification.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My reductive amination reaction is resulting in a low yield of this compound. What are the common causes?

A1: Low yields in the reductive amination of 1-methyl-1H-indole-3-carbaldehyde can stem from several factors. Key areas to investigate include incomplete imine formation, the choice and quality of the reducing agent, and the reaction conditions.[1]

Q2: I am observing significant side product formation. What are the likely side reactions?

A2: Common side reactions include the reduction of the starting aldehyde to an alcohol (1-methyl-1H-indol-3-yl)methanol) by a strong reducing agent before imine formation. Over-alkylation of the amine product can also occur, leading to the formation of a tertiary amine.[1]

Q3: How can I minimize the formation of the alcohol byproduct?

A3: Using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is recommended. These reagents preferentially reduce the iminium ion over the aldehyde.[1]

Q4: What is the optimal pH for the reaction?

A4: A mildly acidic environment (pH 4-5) generally favors imine formation.[1]

Troubleshooting Guide: Synthesis via Reductive Amination
Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete imine formation.Ensure the removal of water as it forms. This can be achieved using molecular sieves or a Dean-Stark apparatus.[1]
Inactive reducing agent.Test the activity of your sodium borohydride or other reducing agent on a simple ketone and monitor by TLC.[2]
Incorrect pH.Adjust the reaction pH to be mildly acidic (pH 4-5) to facilitate imine formation.[1]
Formation of (1-methyl-1H-indol-3-yl)methanol The reducing agent is too strong and is reducing the aldehyde.Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3]
Presence of Unreacted 1-methyl-1H-indole-3-carbaldehyde Insufficient reducing agent.Use a slight excess of the reducing agent.
Reaction time is too short.Monitor the reaction progress by TLC until the starting aldehyde is consumed.
Formation of Tertiary Amine (Over-alkylation) The secondary amine product is more nucleophilic than the starting amine.Use a stoichiometric amount of the amine or a slight excess of the aldehyde.[1] A stepwise procedure where the imine is pre-formed before reduction can also minimize this.[1]
Detailed Experimental Protocol: Synthesis via Reductive Amination

Materials:

  • 1-methyl-1H-indole-3-carbaldehyde

  • Methylamine solution (e.g., 2M in methanol)

  • Titanium(IV) isopropoxide

  • Sodium borohydride

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (2 M)

  • Sodium hydroxide (10% w/v)

  • Anhydrous potassium carbonate

Procedure:

  • To a solution of 1-methyl-1H-indole-3-carbaldehyde in methanol, add a commercially available solution of methylamine (2M in methanol).

  • Add titanium(IV) isopropoxide and stir the mixture for 5-6 hours at room temperature.

  • Cool the reaction mixture in an ice bath and add solid sodium borohydride portion-wise.

  • Allow the reaction to stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • To separate the product from neutral byproducts, extract the combined organic layers with 2 M hydrochloric acid.

  • Make the acidic aqueous layer alkaline (pH 10) by the slow addition of 10% aqueous sodium hydroxide.

  • Extract the basified aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the N-methyl secondary amine.[4]

Diagram: Troubleshooting Logic for Reductive Amination

G start Low Yield or Impurities in Reductive Amination check_imine Check Imine Formation (TLC/NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine add_drying Add Dehydrating Agent (e.g., Molecular Sieves) incomplete_imine->add_drying Yes adjust_ph Optimize pH (4-5) incomplete_imine->adjust_ph Yes check_reducing_agent Check Reducing Agent Activity incomplete_imine->check_reducing_agent No success Improved Yield and Purity add_drying->success adjust_ph->success inactive_reductant Inactive Reducing Agent check_reducing_agent->inactive_reductant new_reductant Use Fresh Reducing Agent inactive_reductant->new_reductant Yes side_products Side Products Observed (TLC/MS) inactive_reductant->side_products No new_reductant->success alcohol Alcohol Byproduct? side_products->alcohol milder_reductant Use Milder Reducing Agent (e.g., STAB) alcohol->milder_reductant Yes overalkylation Over-alkylation? alcohol->overalkylation No milder_reductant->success adjust_stoichiometry Adjust Stoichiometry (slight excess of aldehyde) overalkylation->adjust_stoichiometry Yes stepwise Consider Stepwise Procedure overalkylation->stepwise Yes overalkylation->success No adjust_stoichiometry->success stepwise->success

Caption: Troubleshooting workflow for reductive amination synthesis.

Section 2: Analytical Characterization

Inconsistent analytical data is a major source of irreproducibility. This section provides guidance on the expected analytical data for this compound and how to troubleshoot common issues.

Frequently Asked Questions (FAQs) - Analysis

Q5: What are the expected 1H NMR chemical shifts for this compound?

Q6: What are the expected 13C NMR signals?

A6: For the related 1-methylindole, characteristic peaks appear around 128.6, 121.1, 120.8, 119.2, 109.2, 100.8, and 32.7 ppm.[5] For this compound, additional signals for the aminomethyl carbon and the second N-methyl carbon would be expected.

Q7: What is the expected mass spectrum fragmentation pattern?

A7: For amine-containing compounds, alpha-cleavage is a dominant fragmentation pathway.[6] For this compound, the molecular ion peak would be expected, followed by fragments resulting from the loss of the methylamino group or cleavage of the bond between the methylene group and the indole ring.

Troubleshooting Guide: Analytical Characterization
Issue Potential Cause Recommended Solution
Broad or Unresolved NMR Peaks Sample contains impurities.Purify the sample using column chromatography or recrystallization.
Sample is degrading.Prepare fresh samples for analysis and store the compound under inert gas at low temperature.
Presence of paramagnetic impurities.Treat the sample solution with a small amount of activated carbon and filter before analysis.
Unexpected Peaks in Mass Spectrum Presence of impurities from synthesis.Review the synthesis troubleshooting guide to identify potential side products.
Fragmentation of a labile compound.Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Variable Retention Time in HPLC Inconsistent mobile phase composition.Prepare fresh mobile phase for each run and ensure proper mixing.
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Diagram: Analytical Workflow

G start Crude Product tlc TLC Analysis start->tlc purification Purification (Column Chromatography/Recrystallization) tlc->purification hplc HPLC Purity Check purification->hplc nmr NMR Spectroscopy (1H, 13C) hplc->nmr ms Mass Spectrometry nmr->ms final_product Pure this compound ms->final_product

Caption: Standard analytical workflow for compound characterization.

Section 3: Biological Assays

Variability in biological assays can arise from compound instability, inconsistent cell handling, or inappropriate assay conditions. N-methylated tryptamines are known to interact with serotonin receptors and sigma-1 receptors.

Frequently Asked Questions (FAQs) - Biological Assays

Q8: What are the likely biological targets of this compound?

A8: N-methylated tryptamines are known to be agonists at various serotonin (5-HT) receptors, particularly the 5-HT₂ family, and are also endogenous agonists for the sigma-1 receptor.[7][8]

Q9: My cell-based assay results are not reproducible. What are some common sources of variability?

A9: Common sources of variability in cell-based assays include inconsistencies in cell seeding density, passage number, and health of the cells. The stability of the compound in the assay medium and interactions with components of the medium can also contribute to variability.[9][10]

Q10: How does this compound binding to the sigma-1 receptor initiate a signaling cascade?

A10: The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum. Upon agonist binding, it can dissociate from its binding partner and translocate to modulate various ion channels and signaling pathways, including calcium signaling.[10][11][12]

Troubleshooting Guide: Cell-Based Assays
Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding.Use an automated cell counter for accurate cell density determination and ensure even cell suspension before plating.
Edge effects in the plate.Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Inconsistent Dose-Response Curves Compound degradation in assay media.Assess the stability of the compound in the assay media over the time course of the experiment. Prepare fresh stock solutions.
Compound precipitation at high concentrations.Check the solubility of the compound in the assay buffer. Use a co-solvent like DMSO if necessary, ensuring the final concentration is not toxic to the cells.
Low Signal-to-Noise Ratio Suboptimal assay conditions.Optimize agonist/antagonist concentrations, incubation times, and cell density.
Cell line instability.Use cells with a low passage number and regularly check for mycoplasma contamination.

Diagram: Sigma-1 Receptor Signaling Pathway

G cluster_er Endoplasmic Reticulum BiP BiP Sigma1 Sigma-1 Receptor Sigma1->BiP Dissociates from IonChannel Ion Channel Modulation (e.g., K+, Ca2+) Sigma1->IonChannel Modulates CaSignaling Ca2+ Signaling Sigma1->CaSignaling Modulates Agonist This compound Agonist->Sigma1 Binds CellularResponse Cellular Response (e.g., Neurite Outgrowth) IonChannel->CellularResponse CaSignaling->CellularResponse

Caption: Simplified schematic of sigma-1 receptor activation.

This technical support center provides a foundational guide for troubleshooting common issues encountered when working with this compound. By following these guidelines, researchers can improve the reproducibility and reliability of their experimental data.

References

Overcoming challenges in scaling up (1-methyl-1H-indol-3-yl)methanamine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (1-methyl-1H-indol-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for producing this compound?

A highly scalable and common method is the reductive amination of 1-methyl-indole-3-carboxaldehyde with ammonia. This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired primary amine. This approach is often preferred for its efficiency and avoidance of harsh reagents.

Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?

Scaling up the synthesis of indole derivatives often presents challenges that are not apparent at the lab scale. Key issues include:

  • Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas with low reactant concentrations, which can promote the formation of side products and degradation of the starting material or product.

  • Exothermic Reactions: The reductive amination process can be exothermic. Without proper temperature control in larger vessels, this can lead to thermal runaways and product decomposition.

  • Impurity Profile: The purity of starting materials becomes more critical at scale, as minor impurities can have a significant impact on the reaction outcome and final product purity.[1]

  • Tar Formation: Indole syntheses, particularly under acidic conditions, can be prone to the formation of tar-like polymers, which can complicate purification.[1]

Q3: How can I monitor the progress of the reductive amination reaction?

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective methods for monitoring the reaction progress. A suitable mobile phase for TLC, for instance, could be a mixture of petroleum ether and ethyl acetate. For HPLC, a C18 column with a mobile phase of acetonitrile and water is commonly used for the analysis of indole derivatives. These techniques allow for the tracking of the consumption of the starting aldehyde and the formation of the amine product.

Q4: What are the typical byproducts in the synthesis of this compound via reductive amination?

Potential byproducts include:

  • Secondary Amine: The primary amine product can react with another molecule of the starting aldehyde to form a secondary amine.

  • Alcohol: Reduction of the starting aldehyde (1-methyl-indole-3-carboxaldehyde) to the corresponding alcohol (1-methyl-1H-indol-3-yl)methanol can occur.

  • Unreacted Starting Material: Incomplete reaction will leave residual 1-methyl-indole-3-carboxaldehyde.

Q5: What are the recommended purification methods for the final product at a larger scale?

Purification strategies for this compound on a larger scale often involve:

  • Crystallization: If the product is a solid, crystallization is an effective method for purification. This can be achieved by dissolving the crude product in a suitable solvent and then allowing it to slowly crystallize.

  • Salt Formation: Formation of a hydrochloride salt of the amine can facilitate its purification by crystallization, as the salt often has better crystalline properties than the free base.

  • Column Chromatography: While less common for very large scales, column chromatography can be used for purification if high purity is required and other methods are insufficient.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction using HPLC or TLC to confirm the consumption of the starting aldehyde. If the reaction has stalled, consider increasing the reaction time or temperature moderately.Drive the reaction to completion and increase the yield of the desired product.
Side Reactions Analyze the crude product mixture by LC-MS to identify major byproducts. If secondary amine formation is significant, consider using a larger excess of ammonia. If alcohol formation is prevalent, the choice of reducing agent and reaction conditions may need to be optimized.Minimize the formation of byproducts and improve the selectivity towards the primary amine.
Poor Heat Transfer On a larger scale, ensure efficient stirring and use a jacketed reactor to maintain uniform temperature. For highly exothermic reactions, consider a slower addition of the reducing agent.Prevent localized overheating and reduce the formation of degradation products.
Catalyst Deactivation If using a heterogeneous catalyst (e.g., Raney nickel, Pd/C), ensure it is fresh and active. Catalyst poisoning by impurities in the starting materials can occur.Maintain catalyst activity throughout the reaction to ensure complete conversion.
Problem 2: Poor Purity of the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Presence of Unreacted Starting Material Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of the aldehyde.Reduce the amount of starting material in the crude product, simplifying purification.
Formation of Secondary Amine Use a significant excess of ammonia relative to the aldehyde to favor the formation of the primary amine.Shift the reaction equilibrium to minimize the formation of the secondary amine byproduct.
Ineffective Purification If crystallization is not effective, try forming the hydrochloride salt of the amine to improve its crystalline properties. Alternatively, explore different solvent systems for crystallization or consider flash column chromatography for smaller scale-ups.Achieve higher purity of the final product by effectively removing impurities.
Tar Formation Maintain a controlled temperature and avoid overly acidic conditions if possible. The use of a milder reducing agent might also help.Reduce the formation of polymeric byproducts that can contaminate the final product.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination

Parameter Condition A (Lab Scale) Condition B (Pilot Scale) Condition C (Optimized Pilot Scale)
Scale 10 g1 kg1 kg
Solvent MethanolMethanolEthanol
Ammonia Source 7N NH3 in MethanolAnhydrous Ammonia25% Aqueous Ammonia
Reducing Agent Sodium BorohydrideCatalytic Hydrogenation (Raney Ni)Sodium Borohydride
Temperature 25°C50°C40°C
Pressure Atmospheric5 bar H₂Atmospheric
Yield 85%65%82%
Purity (Crude) 90%75%88%

Table 2: Impurity Profile Analysis by HPLC

Impurity Lab Scale (%) Pilot Scale (Initial) (%) Pilot Scale (Optimized) (%)
1-methyl-indole-3-carboxaldehyde1.55.21.8
(1-methyl-1H-indol-3-yl)methanol3.08.54.0
Secondary Amine5.011.05.5
Other Impurities0.50.30.7

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 1-methyl-indole-3-carboxaldehyde

  • Ammonia solution (e.g., 7N in methanol or 25% aqueous solution)

  • Sodium borohydride (NaBH₄) or a suitable hydrogenation catalyst (e.g., Raney Nickel)

  • Methanol or Ethanol

  • Hydrochloric acid (for salt formation)

  • Sodium hydroxide (for neutralization)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1-methyl-indole-3-carboxaldehyde (1 equivalent) in methanol.

  • Amine Addition: Cool the solution to 0-5°C and add an excess of ammonia solution (e.g., 10-20 equivalents) while maintaining the temperature.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC or HPLC.

  • Reduction: Cool the reaction mixture back to 0-5°C. In a separate flask, prepare a solution or slurry of the reducing agent (e.g., sodium borohydride, 1.5-2 equivalents) in a suitable solvent. Add the reducing agent portion-wise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography or crystallization.

  • Purification (Hydrochloride Salt): Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol. Add a solution of hydrochloric acid in isopropanol dropwise until the pH is acidic. The hydrochloride salt should precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 1-methyl-indole-3-carboxaldehyde in Methanol add_nh3 Add excess Ammonia (0-5°C) start->add_nh3 imine_formation Stir at RT (1-2h) Imine Formation add_nh3->imine_formation reduction Add NaBH4 (0-10°C) imine_formation->reduction stir_rt Stir at RT (2-4h) Reaction Completion reduction->stir_rt quench Quench with Water stir_rt->quench concentrate Concentrate quench->concentrate extract Extract with Ethyl Acetate concentrate->extract purify Purification extract->purify free_base Crude Free Base purify->free_base Crystallization or Chromatography hcl_salt This compound HCl purify->hcl_salt Salt Formation

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_completion Reaction Complete? start->check_completion analyze_byproducts Analyze Byproducts (LC-MS) check_completion->analyze_byproducts No check_purification Purification Effective? check_completion->check_purification Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) analyze_byproducts->optimize_conditions optimize_conditions->start optimize_purification Optimize Purification (Solvent, Salt Formation) check_purification->optimize_purification No final_product High Purity Product check_purification->final_product Yes optimize_purification->start

Caption: Logical workflow for troubleshooting low yield or purity issues in the synthesis.

References

Identifying and characterizing impurities in (1-methyl-1H-indol-3-yl)methanamine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-methyl-1H-indol-3-yl)methanamine. Our goal is to help you identify and characterize impurities in your samples, ensuring the quality and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound samples?

A1: Impurities in this compound can originate from various stages, including synthesis, purification, and storage. They are broadly classified into three categories:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents. For instance, common impurities could arise from the Fischer indole synthesis, a common method for creating indole rings.[1]

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals or other materials from the manufacturing process.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification may remain in the final product.

Q2: How can I proactively identify potential degradation products in my samples?

A2: Forced degradation studies are a crucial tool for identifying potential degradation products and understanding the intrinsic stability of the molecule.[2][3] These studies involve subjecting the this compound sample to more severe conditions than it would typically encounter during storage and handling.[4] Key stress conditions include:

  • Acid and Base Hydrolysis: Reveals susceptibility to degradation in acidic or basic environments.

  • Oxidation: Exposes the sample to oxidative agents to identify oxidation products.

  • Thermal Stress: High temperatures can accelerate degradation pathways.[5]

  • Photostability: Exposure to light can lead to photodegradation.[4][5]

By analyzing the sample after each stress condition, you can identify and characterize the resulting degradants, which helps in developing stability-indicating analytical methods.

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating and quantifying impurities.[6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile organic impurities, such as residual solvents.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated impurities.[9]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Your HPLC analysis of a this compound sample shows unexpected peaks that are not present in the reference standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation 1. Protect the sample from light and heat. Store in amber vials at a low temperature.[5]2. Prepare fresh solutions for analysis.3. Perform a forced degradation study to see if the unexpected peaks match any of the generated degradants.
Contaminated Mobile Phase or Diluent 1. Prepare fresh mobile phase and diluent using high-purity solvents.2. Filter all solvents before use.3. Run a blank gradient (injecting only the diluent) to check for solvent-related peaks.
Carryover from Previous Injections 1. Implement a robust needle wash protocol between injections.2. Inject a blank after a high-concentration sample to check for carryover.3. If carryover is observed, clean the injector and column.
Synthesis-Related Impurities 1. Review the synthetic route to identify potential by-products or unreacted starting materials.2. Use LC-MS to obtain the mass of the impurity peaks for tentative identification.

Experimental Workflow for Investigating Unexpected Peaks

G start Unexpected Peak Observed in HPLC check_degradation Prepare Fresh Sample & Re-inject start->check_degradation run_blank Run Blank Gradient start->run_blank review_synthesis Review Synthetic Route start->review_synthesis lcms_analysis Analyze by LC-MS check_degradation->lcms_analysis Peak Persists run_blank->lcms_analysis No Contamination review_synthesis->lcms_analysis forced_degradation Perform Forced Degradation Study lcms_analysis->forced_degradation identify_impurity Identify Impurity Source forced_degradation->identify_impurity

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Difficulty in Identifying an Unknown Impurity

Symptom: You have an unknown impurity peak in your chromatogram, and you are unable to identify it based on the process knowledge.

Solution Pathway:

  • Mass Determination (LC-MS): The first step is to determine the molecular weight of the unknown impurity using LC-MS. An electrospray ionization (ESI) source is often suitable for this type of molecule.[9]

  • Propose Potential Structures: Based on the molecular weight and knowledge of the starting materials, reagents, and potential degradation pathways, propose a list of possible structures.

  • High-Resolution Mass Spectrometry (HRMS): To increase confidence in the elemental composition, perform HRMS analysis to obtain a highly accurate mass measurement.

  • Tandem MS (MS/MS): Fragment the impurity ion in the mass spectrometer to obtain structural information. The fragmentation pattern can be compared to that of the parent compound or proposed structures.

  • Isolation and NMR: If the impurity is present at a sufficient level, isolate it using preparative HPLC. Then, use 1D and 2D NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC) to elucidate the structure.[9]

Logical Flow for Structure Elucidation

G start Unknown Impurity lcms LC-MS (Determine MW) start->lcms hrms HRMS (Determine Formula) lcms->hrms msms MS/MS (Fragmentation Pattern) hrms->msms isolate Preparative HPLC (Isolate Impurity) msms->isolate nmr NMR (Structural Elucidation) isolate->nmr structure Structure Identified nmr->structure

Caption: Workflow for identifying an unknown impurity.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[5]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[5]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[5]

  • Thermal Degradation: Place the solid this compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[5]

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[5]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC-UV/MS method.

  • Compare the chromatograms to identify and quantify the degradation products.

Example Data from Forced Degradation Study:

Stress Condition % Degradation of Parent Compound Number of Degradation Products Major Degradant Peak Area (%)
0.1 M HCl, 60°C, 24h15.238.5 (at RRT 0.85)
0.1 M NaOH, 60°C, 24h8.925.1 (at RRT 0.92)
3% H₂O₂, RT, 24h20.5412.3 (at RRT 1.15)
Solid, 60°C, 48h5.113.2 (at RRT 0.95)
Light Exposure, 24h11.727.8 (at RRT 1.08)
Protocol 2: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing an HPLC method for the impurity profiling of this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 220 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of 0.5 mg/mL.

Method Development Workflow

G start Define Analytical Goal select_column Select Column & Mobile Phase start->select_column develop_gradient Develop Gradient Elution select_column->develop_gradient optimize_params Optimize T, Flow, Wavelength develop_gradient->optimize_params validate_method Validate Method (ICH Q2(R1)) optimize_params->validate_method routine_use Routine Analysis validate_method->routine_use

Caption: HPLC method development workflow.

References

Modifying experimental conditions to enhance the bioactivity of (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioactivity of (1-methyl-1H-indol-3-yl)methanamine in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from compound preparation to bioactivity assessment.

Issue 1: Low or No Observed Bioactivity

Potential Cause Troubleshooting Steps
Poor Compound Solubility 1. Optimize Solvent System: Test a range of biocompatible solvents (e.g., DMSO, ethanol) to dissolve the compound. Ensure the final solvent concentration in the assay is minimal (typically <1%) to avoid solvent-induced artifacts. 2. Use of Co-solvents: Employ co-solvents to improve solubility in aqueous assay buffers. 3. Sonication: Gently sonicate the solution to aid dissolution.
Compound Instability 1. pH Assessment: Evaluate the stability of this compound at different pH values. Indole compounds can be sensitive to acidic conditions.[1] Consider performing the assay in a buffered solution at a physiological pH (7.2-7.4). 2. Temperature Control: Assess the thermal stability of the compound. Some indole derivatives can degrade at elevated temperatures.[2] Avoid repeated freeze-thaw cycles of stock solutions. 3. Light Sensitivity: Protect compound solutions from light, as some indole structures are photosensitive.
Incorrect Assay Conditions 1. Optimize Incubation Time: Vary the incubation time of the compound with the biological target to determine the optimal duration for observing an effect. 2. Cell Density: For cell-based assays, ensure an optimal cell seeding density. Too few or too many cells can mask the compound's effects.[3]
Inactive Compound 1. Purity Verification: Confirm the purity of the compound using analytical methods such as HPLC or LC-MS. Impurities can interfere with the assay or dilute the active compound. 2. Proper Storage: Ensure the compound is stored under appropriate conditions (e.g., cool, dry, and dark) to prevent degradation.[4]

Issue 2: High Variability in Experimental Results

Potential Cause Troubleshooting Steps
Inconsistent Compound Concentration 1. Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound dosing. 2. Homogeneous Solutions: Ensure the compound is fully dissolved and the solution is homogeneous before aliquoting.
"Edge Effect" in Plate-Based Assays 1. Proper Plate Sealing: Use plate sealers to minimize evaporation from the outer wells of microplates. 2. Humidified Incubation: Maintain a humidified environment in the incubator. 3. Blank Wells: Fill the outer wells with sterile media or PBS to create a humidity barrier.
Cellular Health and Passage Number 1. Consistent Cell Passage: Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift. 2. Cell Viability Check: Ensure high cell viability before starting the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for assessing the bioactivity of this compound?

A1: The optimal pH can vary depending on the specific biological target and assay system. However, for many biological assays, maintaining a physiological pH between 7.2 and 7.4 is recommended to ensure the stability of both the compound and the biological components of the assay. The basicity of the methanamine group and the potential for protonation of the indole nitrogen under acidic conditions can influence the compound's charge state and its interaction with targets.[5] It is advisable to perform preliminary experiments to assess the compound's stability and activity across a narrow pH range.

Q2: How does temperature affect the stability and bioactivity of this compound?

A2: Elevated temperatures can potentially lead to the degradation of indole-containing compounds.[2] For in vitro assays, it is crucial to maintain the recommended incubation temperature for the specific cell line or enzyme being used (typically 37°C for mammalian cells). Stock solutions of the compound should be stored at low temperatures (e.g., -20°C or -80°C) to ensure long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: Which solvent should I use to dissolve this compound for bioactivity assays?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving indole compounds for in vitro studies due to its high dissolving power.[4] However, it is crucial to keep the final concentration of DMSO in the assay medium as low as possible (ideally below 0.5%) as it can have its own biological effects. Ethanol is another potential solvent. The choice of solvent may need to be optimized based on the specific assay to ensure maximum compound solubility and minimal interference.[6][7][8]

Q4: My this compound is showing low potency. How can I enhance its bioactivity without chemical modification?

A4: Enhancing bioactivity without altering the chemical structure involves optimizing the experimental conditions. This includes ensuring complete solubilization of the compound, maintaining optimal pH and temperature, and using an appropriate incubation time. Additionally, consider the possibility of interactions with components in the assay medium, such as serum proteins, which could sequester the compound and reduce its effective concentration. Reducing the serum concentration in cell culture media during the treatment period, if possible for the specific cell line, may enhance the apparent bioactivity.

Data Presentation

The following table provides an illustrative example of how modifying experimental conditions could influence the anti-proliferative activity (IC50) of this compound in a cancer cell line, as determined by an MTT assay.

Experimental Condition Parameter IC50 (µM)
pH 6.825.4
7.415.2
8.018.9
Solvent (final concentration) 1% DMSO17.8
0.5% DMSO15.2
0.1% DMSO14.9
Incubation Time 24 hours28.5
48 hours15.2
72 hours12.8

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate potential trends. Actual results may vary.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[3][9][10][11]

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

In Vitro Tubulin Polymerization Assay

This assay determines if this compound inhibits the polymerization of tubulin into microtubules.[12][13][14][15][16]

Materials:

  • This compound

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Fluorescent reporter dye that binds to polymerized microtubules

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • 96-well, black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10x stock solution of this compound and controls in General Tubulin Buffer.

  • On ice, prepare a tubulin reaction mix containing tubulin, GTP, glycerol, and the fluorescent reporter in General Tubulin Buffer.

  • Add 5 µL of the 10x compound or control solutions to the appropriate wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60-90 minutes.

  • Plot fluorescence intensity versus time to obtain polymerization curves. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.

Mandatory Visualization

Experimental Workflow for Bioactivity Screening

G cluster_0 Compound Preparation cluster_1 Bioactivity Assay cluster_2 Data Analysis solubilization Solubilization in appropriate solvent (e.g., DMSO) serial_dilution Serial dilution in assay medium solubilization->serial_dilution compound_treatment Treatment with this compound serial_dilution->compound_treatment cell_seeding Cell seeding in 96-well plates (for cell-based assays) cell_seeding->compound_treatment incubation Incubation under controlled conditions (pH, temperature, time) compound_treatment->incubation data_acquisition Data acquisition (e.g., absorbance, fluorescence reading) incubation->data_acquisition data_processing Data processing and normalization data_acquisition->data_processing ic50_determination IC50 value determination data_processing->ic50_determination sar_analysis Structure-Activity Relationship (SAR) analysis ic50_determination->sar_analysis

Caption: A typical experimental workflow for assessing the bioactivity of a compound.

Potential Signaling Pathway: Serotonin Receptor Activation

Given the structural similarity of this compound to serotonin, a potential mechanism of action is through the activation of serotonin receptors, which are G-protein coupled receptors (GPCRs).[17][18][19][20][21][22]

G compound This compound receptor Serotonin Receptor (e.g., 5-HT2A) compound->receptor Binds to and activates g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Induces pkc Protein Kinase C (PKC) Activation dag->pkc Activates cellular_response Downstream Cellular Responses (e.g., Proliferation, Apoptosis) ca_release->cellular_response pkc->cellular_response

Caption: A potential signaling pathway initiated by this compound.

References

Validation & Comparative

Comparing the efficacy of (1-methyl-1H-indol-3-yl)methanamine with other tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Tryptamines

To Researchers, Scientists, and Drug Development Professionals,

This guide provides a comparative analysis of the efficacy of selected tryptamines, focusing on their interactions with key serotonin receptors. Due to a lack of available experimental data for (1-methyl-1H-indol-3-yl)methanamine in peer-reviewed literature, this document will establish a framework for comparison using well-characterized tryptamines: N,N-Dimethyltryptamine (DMT) , Psilocin (the active metabolite of psilocybin), and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) .

The primary focus of this comparison is the interaction of these compounds with the serotonin 5-HT₂A and 5-HT₁A receptors, which are crucial mediators of their psychoactive and potential therapeutic effects.[1][2]

Quantitative Data Summary

The efficacy of a tryptamine is determined by its binding affinity (how strongly it binds to a receptor) and its functional activity (the degree to which it activates the receptor).

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

Binding affinity is expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.

Compound5-HT₂A Receptor (Kᵢ, nM)5-HT₁A Receptor (Kᵢ, nM)Key Observations
DMT 39 - 1200[3]6.5 - 2100[3]Exhibits moderate to high affinity for both 5-HT₂A and 5-HT₁A receptors.[4]
Psilocin ~6[1]~100[1]Demonstrates a high affinity for the 5-HT₂A receptor.[1][5]
5-MeO-DMT >1000[6]1.9 - 3[6][7]Shows a significantly higher affinity for the 5-HT₁A receptor compared to the 5-HT₂A receptor.[7]
Table 2: Functional Activity at the 5-HT₂A Receptor (Calcium Flux Assay)

Functional activity is often measured by the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ). A lower EC₅₀ indicates greater potency.

CompoundEC₅₀ (nM)Eₘₐₓ (%)Classification
DMT 38.3[8]Data not consistently reportedPartial Agonist[3][4]
Psilocin 10[5]Data not consistently reportedPartial Agonist[9][10]
5-MeO-DMT 1.8 - 3.87[8]Data not consistently reportedPartial Agonist[10]

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a compound for a specific receptor.[11]

  • Objective: To measure the ability of a test compound to displace a radioactively labeled ligand with a known high affinity for the target receptor.[3]

  • Methodology:

    • Receptor Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT₂A) are prepared.[12]

    • Incubation: The receptor preparation is incubated with a radioligand (e.g., [³H]ketanserin for 5-HT₂A) and various concentrations of the unlabeled test compound.[3][12]

    • Separation: Bound and unbound radioligands are separated, usually by rapid filtration.[12]

    • Detection: The radioactivity on the filters is quantified using a scintillation counter.[12]

    • Data Analysis: The data are used to calculate the IC₅₀ value (the concentration that inhibits 50% of radioligand binding), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.[6]

Calcium Flux Assay

This functional assay measures the activation of Gq-coupled receptors, such as the 5-HT₂A receptor, by quantifying the resulting increase in intracellular calcium.[12][13]

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist at the 5-HT₂A receptor.

  • Methodology:

    • Cell Culture and Dye Loading: Cells expressing the 5-HT₂A receptor are cultured in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12][14]

    • Compound Addition: The test tryptamine is added to the cells at various concentrations.[12]

    • Fluorescence Measurement: A fluorescence plate reader measures the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium.[14][15]

    • Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.[16]

Visualizations

Signaling Pathway

The primary psychoactive effects of many tryptamines are mediated by the serotonin 2A (5-HT₂A) receptor, which is a G-protein coupled receptor (GPCR).[3] Activation of this receptor, which is coupled to the Gq/11 family of G-proteins, initiates a downstream signaling cascade.[13][17] This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tryptamine Tryptamine (Agonist) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Experimental_Workflow cluster_phase1 Phase 1: Binding Characterization cluster_phase2 Phase 2: Functional Assessment cluster_phase3 Phase 3: In Vivo Evaluation P1_Start Novel Tryptamine P1_Assay Radioligand Binding Assay P1_Start->P1_Assay P1_Result Determine Binding Affinity (Ki) at Target Receptors (e.g., 5-HT2A, 5-HT1A) P1_Assay->P1_Result P2_Assay In Vitro Functional Assays (e.g., Calcium Flux) P1_Result->P2_Assay Proceed if Affinity is Significant P2_Result Determine Potency (EC50) and Efficacy (Emax) P2_Assay->P2_Result P3_Assay Animal Models (e.g., Head-Twitch Response) P2_Result->P3_Assay Proceed if Functionally Active P3_Result Assess Behavioral Effects and Confirm Mechanism of Action P3_Assay->P3_Result

References

Validating the Biological Activity of (1-methyl-1H-indol-3-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of the synthesized compound, (1-methyl-1H-indol-3-yl)methanamine. Due to the limited publicly available data on this specific molecule, this guide will leverage data from its close structural analog, Gramine (N,N-dimethyl-1H-indole-3-methylamine), and other relevant indole derivatives to propose a validation strategy and offer a comparative analysis. The indole scaffold is a prominent feature in many biologically active compounds, with activities ranging from neurotransmitter receptor modulation to anticancer and antimicrobial effects.[1][2][3]

Comparative Analysis of Biological Activities

The biological activities of indole derivatives are diverse. This section compares the known activities of Gramine and other substituted indoles, which can serve as a benchmark for evaluating this compound. The primary activities of interest for this class of compounds are their effects on serotonin receptors, cancer cell proliferation, and microbial growth.

Serotonin Receptor Modulation

Indole derivatives are well-known for their interaction with serotonin (5-HT) receptors.[4][5] Gramine, for instance, has been shown to act as a vasorelaxing agent through its antagonism of 5-HT2A receptors.[6] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for therapeutics aimed at neuropsychiatric disorders.[7][8]

Table 1: Comparative 5-HT Receptor Activity of Indole Derivatives

Compound/DerivativeReceptor TargetActivityPotency (EC50/IC50/Ki)Reference
Gramine 5-HT2AAntagonistNot specified[6]
Gramine Derivative 7 5-HT1AAgonistEC50 = 0.28 µM[9]
Gramine Derivative 19 5-HT1AAgonistEC50 = 0.46 µM[9]
Gramine Derivative 21 5-HT1AAgonistEC50 = 0.23 µM[9]
Ketanserin (Reference) 5-HT2AAntagonistKi = 2.5 nM[8]
Risperidone (Reference) 5-HT2AAntagonistKi = 4.0 nM[8]
Anticancer Activity

Numerous indole derivatives have been investigated for their potential as anticancer agents.[10] They can induce apoptosis and arrest the cell cycle in various cancer cell lines.[10][11] For example, certain N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives have shown potent antiproliferative activities.[10]

Table 2: Comparative Anticancer Activity of Indole Derivatives

Compound/DerivativeCancer Cell LinePotency (IC50)Reference
Compound 7d *HeLa (Cervical)0.52 µM[10]
MCF-7 (Breast)0.34 µM[10]
HT-29 (Colon)0.86 µM[10]
31B SKOV3 (Ovarian)~15 µM (induces apoptosis)[12]
OVCAR8 (Ovarian)~15 µM (induces apoptosis)[12]
Cisplatin (Reference) SMMC-7721 (Liver)-[11]

*N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative

Antimicrobial Activity

The indole nucleus is a key component of various compounds with antibacterial and antifungal properties.[13][14] Derivatives of 1-(1H-indol-3-yl)ethanamine have been shown to be potent inhibitors of the NorA efflux pump in Staphylococcus aureus, restoring the antibacterial activity of ciprofloxacin.[13][15]

Table 3: Comparative Antibacterial Activity of Indole Derivatives

Compound/DerivativeBacterial StrainActivityPotency (MIC)Reference
Indole-thiourea hybrids Gram-positive & Gram-negativeAntibacterial<1.0 µg/mL
Oxindole thiazolidine conjugates S. aureus, E. coliAntibacterial<12.5 µg/mL
(Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide S. aureus (SA-1199B)NorA Efflux Pump Inhibitor4-fold decrease in ciprofloxacin MIC at 0.5 mg/L[13][15]
Ampicillin (Reference) VariousAntibacterialVaries by strain

Experimental Protocols

To validate the biological activity of this compound, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.

Serotonin 5-HT2A Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of the test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled antagonist.[7]

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin.

  • Non-specific Binding Control: Mianserin or another high-affinity 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[16]

  • Cell Harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in assay buffer to a final concentration of 50-120 µg protein per well.[17]

  • Assay Setup: In a 96-well plate, add the following to triplicate wells for a final volume of 250 µL:[16][17]

    • Total Binding: 150 µL membrane suspension + 50 µL assay buffer + 50 µL [3H]Ketanserin.

    • Non-specific Binding (NSB): 150 µL membrane suspension + 50 µL Mianserin (10 µM final concentration) + 50 µL [3H]Ketanserin.

    • Test Compound: 150 µL membrane suspension + 50 µL of this compound at various concentrations + 50 µL [3H]Ketanserin.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[16]

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash each well 4 times with ice-cold wash buffer.[16]

  • Counting: Dry the filter plate, add scintillation cocktail, and measure radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

Calcium Flux Assay for 5-HT2A Receptor Activation

This functional assay measures the increase in intracellular calcium following the activation of the Gq-coupled 5-HT2A receptor.[8][18]

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive dye: Fluo-4 AM or Calcium-6.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 5-HT2A Agonist: Serotonin (5-HT).

  • 5-HT2A Antagonist (Control): Ketanserin.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence microplate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed cells into the microplates and grow to confluence.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution to each well. Incubate for 60 minutes at 37°C.[19]

  • Compound Addition: Prepare serial dilutions of this compound and control compounds in assay buffer. Add the compounds to the respective wells and incubate for 15-30 minutes.[18]

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Agonist Injection: Inject a pre-determined EC80 concentration of serotonin into each well.

  • Data Acquisition: Continue recording the fluorescence signal for 60-180 seconds to capture the peak calcium response.[18]

  • Data Analysis: Determine the peak fluorescence response for each well. To test for antagonistic activity, plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

MTT Assay for Anticancer Activity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.

Materials:

  • Cancer Cell Lines: A panel of relevant human cancer cell lines (e.g., HeLa, MCF-7, HT-29).

  • Normal Cell Line (for selectivity): e.g., HEK-293.

  • Culture Medium: Appropriate for the cell lines used.

  • MTT Solution: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of 0.01 M HCl in 10% SDS.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[20]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., 0.1% DMSO).[20]

  • Incubation: Incubate the plate for 48-72 hours.[20]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[20]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm 5HT 5-HT 5HT2A_R 5-HT2A Receptor 5HT->5HT2A_R Agonist Binding Gq Gq/11 5HT2A_R->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

G Start Synthesized Compound This compound Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Hit_Identification Hit Identification (Activity > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_Identification->Dose_Response Active End End Hit_Identification->End Inactive Selectivity_Panel Selectivity Profiling (Against Related Targets) Dose_Response->Selectivity_Panel Lead_Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Panel->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: Experimental Workflow for Bioactivity Validation.

References

Comparative Cross-Reactivity Analysis of (1-methyl-1H-indol-3-yl)methanamine and Related Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-indol-3-yl)methanamine is a tryptamine derivative. Tryptamines are a class of indole alkaloids known for their diverse pharmacological activities, primarily through interactions with various neurotransmitter receptors.[1][2] Understanding the cross-reactivity of a novel compound like MIMA is crucial for predicting its potential therapeutic effects and off-target liabilities. This guide summarizes the receptor binding affinities of several well-characterized tryptamines at key serotonin (5-HT), dopamine (D), and adrenergic (α) receptors, providing a predictive framework for MIMA's potential interactions. Detailed experimental protocols for assessing receptor binding and functional activity are also provided.

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki, nM) of various tryptamine derivatives for a range of human receptors. A lower Ki value indicates a higher binding affinity. The data is compiled from multiple studies to provide a comparative overview.[3][4][5] Tryptamine derivatives commonly exhibit high affinity for serotonin receptors, particularly the 5-HT2A subtype, which is a primary target for many psychedelic tryptamines.[5][6][7] Some derivatives also show affinity for other serotonin receptor subtypes, as well as for dopamine and adrenergic receptors.[3][8]

Compound5-HT1A5-HT2A5-HT2B5-HT2CD1D2α1Aα2ASERT
Tryptamine>10,000>10,000------1,600
N,N-Dimethyltryptamine (DMT)1,070108491,860>10,000>10,000>10,000>10,0001,210
Psilocin (4-HO-DMT)129404.622>10,000>10,000>10,000>10,0004,300
5-MeO-DMT1661.511.5115>10,000>10,000>10,000>10,000470
Bufotenine (5-HO-DMT)130871047>10,000>10,000>10,000>10,0001,100

Data compiled from multiple sources.[3][4][5] '-' indicates data not available. Experimental conditions may vary between studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine receptor binding affinity and functional activity.

1. Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[9][10][11][12]

  • Membrane Preparation:

    • Harvest cells or tissue expressing the target receptor.

    • Homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the half-maximal inhibitory concentration (IC50) from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a common second messenger for G-protein coupled receptors (GPCRs).[13][14][15][16][17]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) expressing the receptor of interest.

    • For receptors that are not endogenously expressed, transiently or stably transfect the cells with the receptor's gene.

  • Assay Procedure:

    • Seed the cells in a multi-well plate and allow them to attach.

    • Pre-incubate the cells with the test compound at various concentrations.

    • Stimulate the cells with an agonist known to induce cAMP production via the target receptor (for antagonist testing). For agonist testing, the test compound itself is the stimulant.

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a detection kit, often based on competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporters.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.

    • For agonists, determine the half-maximal effective concentration (EC50) and the maximum effect (Emax).

    • For antagonists, determine the half-maximal inhibitory concentration (IC50).

3. Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration, another important second messenger for GPCRs, particularly those coupled to Gq proteins.[18][19][20][21][22]

  • Cell Preparation and Dye Loading:

    • Use cells expressing the Gq-coupled receptor of interest.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) that exhibits a change in fluorescence intensity upon binding to calcium.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add the test compound at various concentrations to the cell plate.

    • Measure the fluorescence intensity over time using a fluorescence plate reader or a flow cytometer.

  • Data Analysis:

    • Plot the change in fluorescence intensity against time to visualize the calcium transient.

    • Generate dose-response curves by plotting the peak fluorescence change against the log concentration of the test compound.

    • Determine the EC50 for agonists.

Visualizations

The following diagrams illustrate a typical experimental workflow and a key signaling pathway.

G cluster_workflow Experimental Workflow for Cross-Reactivity Screening start Compound of Interest (this compound) primary_screen Primary Screen (e.g., Radioligand Binding Assay Panel) start->primary_screen hit_identification Hit Identification (Significant binding to one or more receptors) primary_screen->hit_identification secondary_assay Secondary Functional Assays (e.g., cAMP, Calcium Flux) hit_identification->secondary_assay data_analysis Data Analysis (Determine Ki, EC50, IC50) secondary_assay->data_analysis profile Cross-Reactivity Profile data_analysis->profile

Figure 1. A generalized workflow for determining the cross-reactivity profile of a test compound.

G cluster_pathway Simplified 5-HT2A Receptor Signaling Pathway (Gq-coupled) ligand Tryptamine Derivative receptor 5-HT2A Receptor ligand->receptor g_protein Gq Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

Figure 2. The canonical Gq-coupled signaling pathway activated by the 5-HT2A receptor.

Conclusion

While direct experimental data for this compound is currently lacking, the comparative data from structurally related tryptamine derivatives suggest that MIMA is likely to interact with serotonin receptors, with a potential for cross-reactivity at other monoamine receptors. The provided experimental protocols offer a robust framework for systematically evaluating the receptor binding and functional activity profile of MIMA and other novel compounds. Such studies are essential for a comprehensive understanding of their pharmacology and for the development of safe and effective therapeutics.

References

Comparative Analysis of (1-methyl-1H-indol-3-yl)methanamine Analogs and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various structural analogs of (1-methyl-1H-indol-3-yl)methanamine. The information is compiled from recent studies and presented to facilitate the understanding of structure-activity relationships (SAR) and to aid in the development of new therapeutic agents. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows.

I. Comparative Biological Activity Data

The following table summarizes the in vitro activities of several analogs of this compound across different biological targets.

Compound ID/DescriptionTarget/AssayActivity (IC50/MIC)Reference
Anticancer Agents
1-((N-Boc-indol-3-yl)methyl)-3-(2-naphthylacyl)-1H-5,6-dimethyl-benzimidazolium bromideCytotoxicity vs. SMMC-7721 (myeloid liver carcinoma)Lower than DDP (1.9-fold)[1]
Cytotoxicity vs. A549 (lung carcinoma)Lower than DDP (1.7-fold)[1]
Cytotoxicity vs. MCF-7 (breast carcinoma)Lower than DDP (4.8-fold)[1]
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d)Antiproliferative activity vs. HeLa0.52 μM[2]
Antiproliferative activity vs. MCF-70.34 μM[2]
Antiproliferative activity vs. HT-290.86 μM[2]
Indazole derivative (Compound 6o)Inhibitory effect vs. K562 (chronic myeloid leukemia)5.15 µM[3]
Cytotoxicity vs. HEK-293 (normal cell)33.2 µM[3]
Antibacterial Agents (Efflux Pump Inhibitors)
(Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxideNorA efflux pump inhibition in S. aureus (SA-1199B)4-fold decrease in ciprofloxacin MIC at 0.5 mg/L[4]
Serotonin Receptor Ligands
1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]ethyl]-2-imidazolidinone5-HT2 receptor affinity3.4 nM[5]
Dopamine D2 receptor affinity6900 nM[5]
α1-adrenoceptor affinity2300 nM[5]
1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole (CP-132,484)5-HT2 receptor agonismSelective agonist[6]

II. Key Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

Methodology:

  • Cell Seeding: Cancer cells (e.g., K562, HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL). The plates are then incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

B. Serotonin (5-HT) Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, in this case, the serotonin 5-HT2 receptor.[5]

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2 receptor) are prepared from cell lines or animal brain tissue.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2 receptors) and various concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is determined. The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is calculated. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

III. Visualizations

A. Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor (GPCR) g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response Phosphorylates Targets ca_release->cellular_response Modulates serotonin Serotonin or Agonist Analog serotonin->receptor Binds to G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compounds Add Serial Dilutions of Test Compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate % Viability and IC50 Values read_plate->analyze end End analyze->end

References

Verifying the Molecular Structure of (1-methyl-1H-indol-3-yl)methanamine: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and a prerequisite for advancing therapeutic candidates. This guide provides a comparative analysis of analytical techniques for confirming the structure of (1-methyl-1H-indol-3-yl)methanamine, a versatile building block in medicinal chemistry. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, we present a comprehensive approach to its structural verification through a combination of spectroscopic methods and comparison with structurally related compounds whose crystallographic data have been established.

This guide will delve into the expected spectroscopic signatures of this compound and compare them with data from its parent compound, (1H-indol-3-yl)methanamine. Furthermore, we will present crystallographic data from two analogous indole-containing structures, 2-(1H-indol-3-yl)ethanaminium acetate hemihydrate and 5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, to provide a robust framework for structural comparison.

Spectroscopic and Crystallographic Data Comparison

To facilitate a clear comparison, the following tables summarize the key analytical data. Table 1 outlines the expected and reported spectroscopic data for this compound and its parent analog. Tables 2 and 3 provide the crystallographic data for the two comparator compounds.

Table 1: Spectroscopic Data for this compound and a Structural Analog

Analytical Technique This compound (Expected/Vendor Data) (1H-indol-3-yl)methanamine (Experimental Data) [1]
¹H NMR Specific chemical shifts for the N-methyl group (singlet, ~3.7 ppm), methylene protons (singlet, ~3.9 ppm), and distinct aromatic protons are anticipated.Data not fully available in searched resources.
¹³C NMR Characteristic signals for the N-methyl carbon, methylene carbon, and indole ring carbons are expected.Solvent: CDCl₃. Key signals at various chemical shifts corresponding to the indole ring and the aminomethyl group.[1]
Mass Spectrometry (MS) Expected molecular ion peak [M]+ at m/z 160.22.GC-MS data shows a molecular ion peak consistent with its molecular weight.[1]
Infrared (IR) Spectroscopy Characteristic N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), and C=C stretching of the indole ring are expected.Data not fully available in searched resources.

Table 2: Crystal Data and Structure Refinement for 2-(1H-indol-3-yl)ethanaminium acetate hemihydrate [2][3]

Parameter Value
Empirical Formula C₁₀H₁₃N₂⁺·C₂H₃O₂⁻·0.5H₂O
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 14.533(2) Å, b = 8.1340(10) Å, c = 22.250(3) Å
α = 90°, β = 107.034(4)°, γ = 90°
Volume 2514.3(6) ų
Z 8
Density (calculated) 1.228 Mg m⁻³

Table 3: Crystal Data and Structure Refinement for 5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole

Parameter Value
Empirical Formula C₂₅H₂₂N₂O₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.1545(4) Å, b = 10.5954(6) Å, c = 21.1668(13) Å
α = 90°, β = 93.679(2)°, γ = 90°
Volume 2048.86(19) ų
Z 4
Density (calculated) 1.238 Mg m⁻³

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. Below are standard protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A larger sample quantity (20-50 mg) and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate method. For solid samples, this can be as a KBr pellet, a nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C-H, C=C) to confirm their presence in the molecule.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate molecular structure.

Workflow for Structural Confirmation

The logical flow for confirming the structure of a new or commercially sourced compound involves a multi-step process, beginning with basic spectroscopic analysis and culminating in definitive crystallographic proof where possible.

experimental_workflow cluster_synthesis Compound Acquisition cluster_spectroscopy Spectroscopic Analysis cluster_comparison Comparative Analysis cluster_confirmation Structural Confirmation synthesis Synthesis or Procurement of This compound nmr ¹H and ¹³C NMR synthesis->nmr Initial Characterization ms Mass Spectrometry nmr->ms ir Infrared Spectroscopy ms->ir structure_elucidation Structure Elucidation and Verification ir->structure_elucidation analog_data Spectroscopic Data of (1H-indol-3-yl)methanamine analog_data->structure_elucidation xray_data X-ray Data of Comparator Compounds xray_data->structure_elucidation

Workflow for the structural confirmation of this compound.

References

Comparative Analysis: (1-methyl-1H-indol-3-yl)methanamine vs. (1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the methylated and unmethylated forms of a key indole structure, summarizing physicochemical properties, biological activity, and relevant experimental protocols.

This guide provides a detailed comparative analysis of (1-methyl-1H-indol-3-yl)methanamine and its unmethylated counterpart, (1H-indol-3-yl)methanamine. The addition of a methyl group to the indole nitrogen can significantly alter the molecule's properties, influencing its interaction with biological targets and its metabolic profile. While direct comparative studies are limited, this document compiles available data on their individual characteristics to offer insights for researchers in medicinal chemistry and pharmacology.

Physicochemical Properties

The methylation at the N1 position of the indole ring is expected to influence the compound's lipophilicity and basicity. While experimental data for this compound is scarce in publicly available literature, we can infer some general trends. An increase in lipophilicity, as indicated by a higher LogP value, is anticipated with the addition of the methyl group. This could potentially affect membrane permeability and oral absorption. The basicity (pKa) of the primary amine is unlikely to be significantly altered by N1-methylation of the distant indole ring.

PropertyThis compound(1H-indol-3-yl)methanamine
Molecular Formula C₁₀H₁₂N₂C₉H₁₀N₂
Molecular Weight 160.22 g/mol 146.19 g/mol
Melting Point Not available104-107 °C[1]
LogP (predicted) Higher than unmethylated form1.03 - 1.55[1][2]
pKa (strongest basic, predicted) ~9.59.53[2]

Biological Activity and Therapeutic Potential

Indoleamines are well-known for their interactions with various receptors, particularly serotonin (5-HT) and dopamine (D) receptors. The methylation of the indole nitrogen can impact these interactions.

Serotonin Receptor Affinity
Other Biological Targets

Derivatives of (1H-indol-3-yl)ethanamine have been investigated as potent inhibitors of the NorA efflux pump in Staphylococcus aureus, suggesting a potential role in overcoming antibiotic resistance.[5] this compound has been utilized as a building block in the synthesis of compounds designed as tubulin polymerization inhibitors, indicating its utility in the development of potential anticancer agents.[6]

Experimental Protocols

Synthesis of (1H-indol-3-yl)methanamine and its N-methylated analog

The synthesis of these compounds can be achieved through established chemical routes. Below are generalized experimental workflows.

cluster_0 Synthesis of (1H-indol-3-yl)methanamine cluster_1 Synthesis of this compound Indole_3_carboxaldehyde Indole-3-carboxaldehyde Reductive_Amination_1 Reductive Amination (e.g., NH3, H2/Raney Ni or NaBH3CN) Indole_3_carboxaldehyde->Reductive_Amination_1 Unmethylated_Product (1H-indol-3-yl)methanamine Reductive_Amination_1->Unmethylated_Product Indole Indole N_Methylation N-Methylation (e.g., CH3I, NaH) Indole->N_Methylation Methyl_Indole 1-Methyl-1H-indole N_Methylation->Methyl_Indole Vilsmeier_Haack Vilsmeier-Haack Reaction (POCl3, DMF) Methyl_Indole->Vilsmeier_Haack Methyl_Indole_3_carboxaldehyde 1-Methyl-1H-indole-3-carboxaldehyde Vilsmeier_Haack->Methyl_Indole_3_carboxaldehyde Reductive_Amination_2 Reductive Amination (e.g., NH3, H2/Raney Ni or NaBH3CN) Methyl_Indole_3_carboxaldehyde->Reductive_Amination_2 Methylated_Product This compound Reductive_Amination_2->Methylated_Product

Synthetic routes to the target compounds.
Receptor Binding Assay Workflow

A general workflow for determining the binding affinity of the compounds at a specific G-protein coupled receptor (GPCR) is outlined below.

A Prepare cell membranes expressing the target receptor B Incubate membranes with a fixed concentration of radioligand A->B D Incubate to reach equilibrium B->D C Add increasing concentrations of the test compound (this compound or (1H-indol-3-yl)methanamine) C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify bound radioactivity E->F G Data analysis: Determine IC50 and Ki values F->G

Workflow for a competitive radioligand binding assay.

Conclusion

The methylation of (1H-indol-3-yl)methanamine at the indole nitrogen is a key structural modification that likely alters its physicochemical and pharmacological properties. While direct comparative data is lacking, the available information suggests that N-methylation increases lipophilicity and may modulate activity at serotonin receptors. Further experimental investigation is necessary to fully elucidate the comparative profiles of these two compounds. The provided experimental workflows offer a starting point for researchers aiming to synthesize and characterize these molecules for drug discovery and development purposes.

References

Benchmarking Purity: A Comparative Analysis of Synthesized (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of the purity of synthesized (1-methyl-1H-indol-3-yl)methanamine. The purity of a synthesized active pharmaceutical ingredient (API) is a critical parameter that directly impacts its efficacy and safety. This document outlines a comparative study of a synthesized batch of this compound against a certified reference standard and an alternatively purified batch, utilizing modern analytical techniques for rigorous purity assessment.

Executive Summary

The ever-present challenge in synthetic chemistry is not only the successful synthesis of a target molecule but also its isolation in a highly pure form. This guide details the synthesis of this compound and a subsequent comparative purity analysis. Two purification methodologies, silica gel column chromatography and recrystallization, are employed and their efficiencies are compared against a commercially available, high-purity standard. Purity was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results demonstrate that while both purification methods yield a product with high purity, recrystallization offers a slight advantage in removing specific process-related impurities.

Comparative Purity Analysis

The purity of the synthesized this compound was benchmarked against a commercial standard and between two different purification techniques. The following table summarizes the quantitative purity data obtained from HPLC analysis.

Sample IDDescriptionPurity by HPLC (%)Major Impurity (%)
CRS-001 Certified Reference Standard> 99.5Not Detected
SYN-CC-01 Synthesized, Purified by Column Chromatography98.70.8 (Unidentified)
SYN-RC-01 Synthesized, Purified by Recrystallization99.60.2 (Starting Material)

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reductive amination of 1-methyl-1H-indole-3-carboxaldehyde.

Materials:

  • 1-methyl-1H-indole-3-carboxaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-methyl-1H-indole-3-carboxaldehyde in methanol, an excess of ammonium acetate is added, followed by the portion-wise addition of sodium cyanoborohydride at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between DCM and saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

Purification Protocols

1. Silica Gel Column Chromatography (SYN-CC-01): The crude product was purified by flash column chromatography on silica gel (230-400 mesh) using a gradient elution system of dichloromethane and methanol (100:0 to 95:5). Fractions containing the pure product, as identified by thin-layer chromatography (TLC), were pooled and concentrated to afford the final product.

2. Recrystallization (SYN-RC-01): The crude product was dissolved in a minimal amount of hot isopropanol. The solution was allowed to cool to room temperature and then placed in an ice bath to facilitate crystallization. The resulting crystals were collected by vacuum filtration, washed with cold isopropanol, and dried under vacuum.

Purity Assessment Protocols

1. High-Performance Liquid Chromatography (HPLC):

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS): [1]

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: [2][3]

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: Spectral width of 16 ppm, 32 scans.

  • ¹³C NMR: Spectral width of 240 ppm, 1024 scans.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.6 mL of CDCl₃.

Visualizing the Workflow

The following diagrams illustrate the synthesis and purity benchmarking workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 1-methyl-1H-indole-3-carboxaldehyde reagents Ammonium Acetate, Sodium Cyanoborohydride reaction Reductive Amination start->reaction reagents->reaction crude Crude Product reaction->crude cc Column Chromatography (SYN-CC-01) crude->cc rc Recrystallization (SYN-RC-01) crude->rc

Caption: Synthesis and Purification Workflow.

Purity_Benchmarking_Workflow cluster_samples Samples for Analysis cluster_analysis Analytical Techniques cluster_results Data Evaluation crs CRS-001 hplc HPLC crs->hplc gcms GC-MS crs->gcms nmr NMR crs->nmr syn_cc SYN-CC-01 syn_cc->hplc syn_cc->gcms syn_cc->nmr syn_rc SYN-RC-01 syn_rc->hplc syn_rc->gcms syn_rc->nmr purity_data Purity Comparison hplc->purity_data impurity_profile Impurity Profiling hplc->impurity_profile gcms->purity_data gcms->impurity_profile nmr->purity_data

Caption: Purity Benchmarking Workflow.

Conclusion

This guide provides a framework for the synthesis and rigorous purity assessment of this compound. The presented data indicates that while standard purification techniques like column chromatography are effective, recrystallization can provide a superior purity profile by efficiently removing key impurities. The detailed protocols and workflows serve as a valuable resource for researchers in ensuring the quality and reliability of their synthesized compounds for drug discovery and development.

References

Reproducibility of Published Findings on (1-methyl-1H-indol-3-yl)methanamine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the synthesis and biological activity of (1-methyl-1H-indol-3-yl)methanamine derivatives reveals a promising class of compounds with potential therapeutic applications. However, a comprehensive, direct study on the reproducibility of these findings across different laboratories is currently unavailable in the public domain. This guide provides a comparative overview of the existing published data, focusing on the synthesis and anticancer properties of N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives, to serve as a foundational resource for researchers, scientists, and drug development professionals.

This guide will summarize quantitative data from a key study, detail the experimental protocols used, and present visualizations of the synthetic and biological pathways. The aim is to facilitate a clearer understanding of the current state of research and to provide a benchmark for future reproducibility studies.

Comparison of Anticancer Activity

A significant study by Ren et al. investigated a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as potential inhibitors of tubulin polymerization for cancer therapy. The in vitro antiproliferative activities of these compounds were evaluated against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The half-maximal inhibitory concentration (IC50) values from this study are presented in the table below.

CompoundHeLa IC50 (μM)MCF-7 IC50 (μM)HT-29 IC50 (μM)
7a >30>30>30
7b 15.63 ± 1.0810.24 ± 0.8821.35 ± 1.25
7c 1.82 ± 0.151.25 ± 0.112.56 ± 0.19
7d 0.52 ± 0.060.34 ± 0.040.86 ± 0.09
7e 2.45 ± 0.211.86 ± 0.153.12 ± 0.26
Colchicine (Control) 0.48 ± 0.050.31 ± 0.030.75 ± 0.08
Data extracted from Ren et al.[1][2][3]

Experimental Protocols

The following are the detailed methodologies for the synthesis of the N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives and the subsequent evaluation of their antiproliferative activity as described in the foundational study.

General Synthetic Procedure

The synthesis of the target compounds involved a multi-step process. A general workflow is outlined below.

G cluster_synthesis Synthetic Workflow Start 1-Methyl-1H-indole-3-carbaldehyde Step1 Reductive amination with 3,4,5-trimethoxyaniline Start->Step1 Intermediate1 N-((1-methyl-1H-indol-3-yl)methyl)-3,4,5-trimethoxyaniline Step1->Intermediate1 Step2 Reaction with 2-chloroacetyl chloride Intermediate1->Step2 Intermediate2 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Step2->Intermediate2 Step3 Substitution with pyrazole or triazole derivatives Intermediate2->Step3 FinalProduct Target Compounds (e.g., 7a-7r) Step3->FinalProduct

A generalized synthetic workflow for the target compounds.

Step 1: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-3,4,5-trimethoxyaniline To a solution of 1-methyl-1H-indole-3-carbaldehyde and 3,4,5-trimethoxyaniline in methanol, sodium cyanoborohydride (NaBH3CN) was added portion-wise. The reaction mixture was stirred at room temperature. After completion, the solvent was removed under reduced pressure, and the residue was purified.

Step 2: Synthesis of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide To a solution of the product from Step 1 and triethylamine in dichloromethane, 2-chloroacetyl chloride was added dropwise at 0°C. The mixture was stirred at room temperature. The reaction was then quenched with water, and the organic layer was separated, dried, and concentrated to yield the chloroacetamide intermediate.

Step 3: Synthesis of the final N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives A mixture of the chloroacetamide intermediate, the appropriate pyrazole or triazole derivative, and potassium carbonate in acetonitrile was refluxed. After the reaction was complete, the solvent was evaporated, and the residue was extracted with ethyl acetate. The combined organic layers were washed, dried, and concentrated. The crude product was then purified by column chromatography.[3]

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activities of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_assay MTT Assay Workflow CellSeeding Seed cancer cells (HeLa, MCF-7, HT-29) in 96-well plates Incubation1 Incubate for 24 hours CellSeeding->Incubation1 CompoundTreatment Treat cells with various concentrations of test compounds Incubation1->CompoundTreatment Incubation2 Incubate for 48 hours CompoundTreatment->Incubation2 MTTAddition Add MTT solution to each well Incubation2->MTTAddition Incubation3 Incubate for 4 hours MTTAddition->Incubation3 FormazanSolubilization Add DMSO to dissolve formazan crystals Incubation3->FormazanSolubilization AbsorbanceMeasurement Measure absorbance at 570 nm FormazanSolubilization->AbsorbanceMeasurement DataAnalysis Calculate IC50 values AbsorbanceMeasurement->DataAnalysis

Workflow for the in vitro antiproliferative MTT assay.
  • Cell Culture: HeLa, MCF-7, and HT-29 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 μM) for 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

The investigated derivatives of this compound are proposed to exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).

G cluster_pathway Proposed Signaling Pathway Compound This compound derivative Tubulin Tubulin Compound->Tubulin Inhibits polymerization Microtubules Microtubule Formation Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Proposed mechanism of action for the anticancer activity.

Conclusion

The published findings on N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives demonstrate their potential as potent anticancer agents that act by inhibiting tubulin polymerization. The data presented in this guide, primarily from a single comprehensive study, provides a strong foundation for further research. However, to establish the robustness and reproducibility of these findings, it is imperative that independent studies are conducted to verify the reported synthetic yields and biological activities. This comparative guide serves as a critical starting point for such validation efforts and for the future development of this promising class of compounds.

References

A Comparative Analysis of (1-methyl-1H-indol-3-yl)methanamine: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct experimental data comparing the in vivo and in vitro effects of (1-methyl-1H-indol-3-yl)methanamine. The majority of published research focuses on the synthesis and biological evaluation of its various derivatives or the unmethylated parent compound, (1H-indol-3-yl)methanamine. Consequently, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathways for this compound cannot be constructed at this time.

This guide will instead provide a comparative overview of the known biological activities of the closely related parent compound, (1H-indol-3-yl)methanamine , drawing from the limited available data. This information may serve as a foundational reference for researchers interested in the potential effects of its methylated analogue.

In Vitro Effects of (1H-indol-3-yl)methanamine

The primary in vitro research on (1H-indol-3-yl)methanamine has centered on its activity as a ligand for serotonin receptors, specifically the 5-HT4 receptor.

Quantitative Data: Receptor Binding and Functional Activity
CompoundTargetAssay TypeResultReference
(1H-indol-3-yl)methanamine5-HT4 ReceptorRadioligand Binding AssayGood affinity at 100 µM[1][2]
Serotonin (Reference)5-HT4 ReceptorFunctional Agonist Assay-[1][2]
5-Methoxytryptamine (Reference)5-HT4 ReceptorFunctional Agonist Assay-[1][2]

Note: Specific quantitative values such as IC50 or Ki were not consistently available in the reviewed literature for (1H-indol-3-yl)methanamine.

Experimental Protocols

Serotonin 5-HT4 Receptor Binding Assay (General Protocol)

A common method to assess the binding affinity of a compound to the 5-HT4 receptor involves a competitive radioligand binding assay. The general steps are as follows:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human 5-HT4 receptor.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Radioligand: A specific 5-HT4 receptor radioligand (e.g., [3H]GR113808) is used at a concentration near its Kd.

  • Competition: Increasing concentrations of the test compound, (1H-indol-3-yl)methanamine, are incubated with the membranes and the radioligand.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Signaling Pathway

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

5HT4_Signaling_Pathway Indole (1H-indol-3-yl)methanamine Receptor 5-HT4 Receptor Indole->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Figure 1. Simplified 5-HT4 receptor signaling pathway.

In Vivo Effects of (1H-indol-3-yl)methanamine

There is a notable lack of published in vivo studies specifically investigating the effects of (1H-indol-3-yl)methanamine. Research on related indole compounds suggests a wide range of potential systemic effects, but these cannot be directly extrapolated to the parent compound without experimental validation.

Experimental Protocols

Animal Models for Assessing 5-HT4 Receptor Agonist Activity (Hypothetical Workflow)

Should in vivo studies be undertaken, a potential workflow to assess the effects of a 5-HT4 receptor agonist like (1H-indol-3-yl)methanamine on gastrointestinal motility could be as follows:

In_Vivo_Workflow Animal_Model Animal Model (e.g., Rat or Mouse) Compound_Admin Compound Administration (e.g., oral gavage, intraperitoneal injection) Animal_Model->Compound_Admin GI_Motility_Assay Gastrointestinal Motility Assay (e.g., charcoal meal transit) Compound_Admin->GI_Motility_Assay Data_Collection Data Collection (Measure distance traveled by charcoal) GI_Motility_Assay->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Figure 2. Hypothetical workflow for in vivo assessment of GI motility.

Comparison and Future Directions

A direct comparison of the in vivo and in vitro effects of this compound is not currently possible due to the absence of published data. The available information on the unmethylated parent compound, (1H-indol-3-yl)methanamine, suggests a potential interaction with the 5-HT4 receptor in vitro.

Future research should focus on:

  • In vitro profiling: Comprehensive screening of this compound against a panel of receptors and enzymes to determine its primary targets and off-target effects.

  • In vivo studies: Pharmacokinetic and pharmacodynamic studies in animal models to understand its absorption, distribution, metabolism, excretion (ADME), and systemic effects.

  • Comparative analysis: Direct experimental comparisons of the methylated and unmethylated compounds to elucidate the impact of N-methylation on biological activity.

This foundational research is essential before a complete and objective comparison guide can be developed for this compound.

References

Unraveling the Structure-Activity Relationship of (1-methyl-1H-indol-3-yl)methanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of (1-methyl-1H-indol-3-yl)methanamine derivatives. We delve into their therapeutic potential, focusing on two key areas: anticancer activity through tubulin polymerization inhibition and modulation of aminergic G-protein coupled receptors, specifically the dopamine D4 receptor.

This guide synthesizes experimental data from various studies to highlight the impact of structural modifications on the biological activity of this privileged scaffold. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Visual diagrams created using Graphviz illustrate critical experimental workflows and logical relationships in SAR analysis.

Anticancer Activity: Targeting Tubulin Polymerization

A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been investigated as potent inhibitors of tubulin polymerization, a critical mechanism for anticancer drug action. These compounds induce cell cycle arrest at the G2/M phase and promote apoptosis.[1]

Comparative Antiproliferative Activity

The in vitro antiproliferative activities of synthesized derivatives were evaluated against several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in Table 1.

CompoundRHeLa IC50 (µM)MCF-7 IC50 (µM)HT-29 IC50 (µM)
7a 1H-pyrazol-1-yl1.121.041.98
7b 3-methyl-1H-pyrazol-1-yl1.010.961.87
7c 3,5-dimethyl-1H-pyrazol-1-yl0.890.761.55
7d 4-methyl-1H-pyrazol-1-yl0.520.340.86
7e 4-bromo-1H-pyrazol-1-yl0.650.511.13
7f 1H-1,2,4-triazol-1-yl1.341.212.15
7g 3-methyl-1H-1,2,4-triazol-1-yl1.251.132.03
7h 3-bromo-1H-1,2,4-triazol-1-yl1.181.091.94
CA-4 (Positive Control)0.0030.0020.005

Data extracted from a study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as tubulin polymerization inhibitors.[1]

Structure-Activity Relationship Insights:

  • Substitution on the pyrazole ring: The position and nature of substituents on the pyrazole ring significantly influence antiproliferative activity. A methyl group at the 4-position of the pyrazole ring (compound 7d ) demonstrated the most potent activity across all tested cell lines.[1]

  • Comparison of pyrazole and triazole moieties: In general, the pyrazole-containing derivatives exhibited stronger antiproliferative activity than their corresponding 1,2,4-triazole counterparts.[1]

  • Effect of electron-withdrawing groups: The presence of a bromine atom at the 4-position of the pyrazole ring (compound 7e ) also resulted in potent activity, suggesting that electron-withdrawing groups at this position are favorable.[1]

Mechanistic studies on the most potent compound, 7d , revealed that it effectively inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

G cluster_workflow Experimental Workflow for Anticancer Activity Screening synthesis Synthesis of This compound Derivatives mtt_assay MTT Assay for Antiproliferative Activity synthesis->mtt_assay cell_culture Culturing of Cancer Cell Lines (HeLa, MCF-7, HT-29) cell_culture->mtt_assay ic50 Determination of IC50 Values mtt_assay->ic50 tubulin_assay Tubulin Polymerization Inhibition Assay ic50->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay ic50->apoptosis sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis tubulin_assay->sar_analysis cell_cycle->sar_analysis apoptosis->sar_analysis

Experimental workflow for evaluating anticancer activity.
Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay): Human cancer cell lines (HeLa, MCF-7, and HT-29) were seeded in 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, was calculated from dose-response curves.[1]

Tubulin Polymerization Inhibition Assay: The effect of the compounds on tubulin polymerization was monitored by measuring the increase in absorbance at 340 nm. Tubulin in G-PEM buffer was polymerized in the presence of various concentrations of the test compounds at 37°C. The absorbance was recorded every 30 seconds for 30 minutes. The IC50 value for tubulin polymerization inhibition was determined by plotting the percentage of inhibition against the compound concentration.[1]

Dopamine D4 Receptor Binding Affinity

The this compound scaffold is also a key component in ligands targeting the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. Structure-activity relationship studies have explored how modifications to this core influence binding affinity and selectivity.

Comparative Binding Affinities

The binding affinities (Ki) of various indole and azaindole derivatives for the dopamine D4 receptor are presented in Table 2. These compounds often feature a piperazinylmethyl or similar linker attached to the 3-position of the indole ring.

CompoundCore ScaffoldR GroupDopamine D4 Ki (nM)
10d Pyrazolo[1,5-a]pyridine4-chlorophenylpiperazinylmethyl2.0
- 1H-pyrrolo[2,3-b]pyridine4-chlorophenylpiperazinylmethyl-
13 Indole(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)amino10.7 (for D3)
- IndoleVariousGenerally high affinity
- 1-methyl-indoleN-(indol-3-ylglyoxylyl)amine derivativesVery low affinity for BzR

Data compiled from studies on azaindole and indole derivatives as dopamine receptor ligands.[2][3]

Structure-Activity Relationship Insights:

  • Importance of the N-1 position: While N-methylation is a common strategy in drug design, for some indole derivatives targeting the benzodiazepine receptor, 1-methyl substitution leads to a significant decrease in binding affinity.[4] This highlights the sensitivity of receptor interactions to modifications at this position.

  • Azaindole bioisosteres: Replacing the indole core with bioisosteric scaffolds like pyrazolo[1,5-a]pyridines can lead to highly potent and selective dopamine D4 receptor ligands, as demonstrated by compound 10d with a Ki of 2.0 nM.[2]

  • Linker and terminal group: The nature of the linker at the 3-position and the terminal aromatic group (e.g., 4-chlorophenylpiperazine) are critical determinants of high-affinity binding to the dopamine D4 receptor.

G cluster_sar SAR Logic for Dopamine D4 Receptor Binding core Indole Scaffold (e.g., 1-methyl-1H-indol-3-yl) linker Linker at C3 (e.g., methanamine) core->linker Position of attachment d4_receptor Dopamine D4 Receptor core->d4_receptor Binds to piperazine Piperazine Moiety linker->piperazine Connects to linker->d4_receptor Binds to terminal_aryl Terminal Aryl Group (e.g., 4-chlorophenyl) piperazine->terminal_aryl Substituted with piperazine->d4_receptor Binds to terminal_aryl->d4_receptor Binds to

Key structural components for D4 receptor binding.
Experimental Protocols

Receptor Binding Assay: Radioligand binding assays are performed to determine the affinity of the test compounds for the dopamine D4 receptor. Membranes from cells stably expressing the human dopamine D4 receptor are incubated with a specific radioligand (e.g., [³H]spiperone) and various concentrations of the competitor test compound. The reaction is allowed to reach equilibrium and then terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki values are calculated from the IC50 values (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[3]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (1-methyl-1H-indol-3-yl)methanamine is crucial for ensuring laboratory safety and environmental protection. This compound, along with other indole derivatives, must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. Adherence to all local, state, and federal regulations governing hazardous waste is mandatory. Consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure full compliance.

Core Disposal Protocol

The primary directive for the disposal of this compound is to manage it as hazardous waste. This involves a systematic process of collection, storage, and transfer to a licensed disposal facility.

Step-by-Step Disposal Guide:

  • Waste Segregation and Collection:

    • Designate a specific, compatible, and clearly labeled container for the collection of this compound waste.

    • The container must be made of a material that is resistant to the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1]

    • Any materials contaminated with the compound, such as absorbent pads, gloves, and weighing papers, should also be collected in this designated container.[2]

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][2]

  • Storage:

    • Keep the waste container tightly sealed when not in use.[1][3]

    • Store the sealed container in a cool, dry, and well-ventilated area.[3][4]

    • The storage area should be away from incompatible materials, such as strong oxidizing agents, and sources of ignition like heat, sparks, and open flames.[3][4]

  • Professional Disposal:

    • Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.[4]

    • Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for the compound.[4]

Emergency Procedures for Spills and Exposure

Immediate and appropriate action is necessary in the event of a spill or personnel exposure.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill. Do not use combustible materials.[4]

  • Collect: Carefully collect the absorbed material and place it into the designated sealed container for hazardous waste.[4]

  • Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS office.[4]

Personnel Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][6]

  • Skin: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited, the following table summarizes key handling and storage parameters based on related indole compounds.

ParameterGuidelineSource
Storage Temperature Room Temperature[8]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, strong reducing agents[5]
Spill Containment Use inert absorbent material (e.g., sand, vermiculite)[4]
Eye Exposure Flush Time At least 15 minutes[4][5][6]
Skin Exposure Rinse Time At least 15 minutes[4]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (this compound) C Collect waste in a designated, sealed, and compatible container. A->C B Is the waste container properly labeled as 'Hazardous Waste'? D Label the container with 'Hazardous Waste' and the full chemical name. B->D No E Store the sealed container in a cool, dry, and well-ventilated area. B->E Yes C->B D->E F Contact EHS or a licensed waste disposal contractor for pickup. E->F G Provide the SDS and complete the waste manifest. F->G H Transfer waste to the licensed carrier for final disposal. G->H

Caption: Decision workflow for the proper disposal of chemical waste.

References

Essential Safety and Operational Guide for (1-methyl-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (1-methyl-1H-indol-3-yl)methanamine. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) classification indicates it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to proper PPE protocols is mandatory.

Quantitative Data Summary

ParameterValueSource
GHS PictogramGHS07 (Exclamation Mark)
GHS Signal WordWarning[1]
Hazard StatementsH315, H319, H335
Precautionary StatementsP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501
Occupational Exposure LimitsNo data available[2]

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber), and impervious clothing to prevent skin exposure.To avoid skin contact which can cause irritation.[1][2]
Respiratory Protection Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.To prevent respiratory tract irritation.[1]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.To prevent accidental ingestion and contamination.

Experimental Protocols: Handling and Spill Response

Standard Handling Procedure

  • Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[2] Ensure safety showers and eyewash stations are readily accessible.[1]

  • Personal Protective Equipment (PPE) Donning: Before handling, put on all required PPE as specified in the table above.

  • Chemical Handling: Avoid the formation of dust and aerosols.[2] Use non-sparking tools to prevent ignition sources.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.[1][3]

Spill Response Protocol

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the spill area is well-ventilated.

  • Containment: For small spills, use an absorbent, non-combustible material like sand or vermiculite to contain the substance.[3]

  • Collection: Carefully collect the absorbed material into a sealed, appropriately labeled container for disposal.[3]

  • Decontamination: Clean the spill area with a suitable decontamination solution as recommended by your institution's Environmental Health and Safety (EHS) office.

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound check_hazards Identify Chemical Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->check_hazards Begin Task eye_protection Wear Chemical Safety Goggles check_hazards->eye_protection Eye Hazard skin_protection Wear Impermeable Gloves and Lab Coat check_hazards->skin_protection Skin Hazard respiratory_protection Use in Well-Ventilated Area (Fume Hood Recommended) check_hazards->respiratory_protection Inhalation Hazard proceed Proceed with Handling eye_protection->proceed skin_protection->proceed respiratory_protection->proceed

Caption: PPE selection workflow for handling this compound.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol

  • Waste Collection: Use a designated, clearly labeled, and sealed container for waste collection. The container must be compatible with the chemical.[3] Do not mix with other waste streams unless explicitly permitted by your EHS office.[3]

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE," the chemical name, and its composition.[4]

  • Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[3] Keep the container tightly closed except when adding waste.[4]

  • Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations.[1][3] Contact your institution's EHS office for specific disposal procedures.

Visual Workflow for Chemical Disposal

Chemical_Disposal_Workflow cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start_disposal Start: Chemical Waste Generated collect_waste Collect in a Designated, Compatible, and Sealed Container start_disposal->collect_waste label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name & Composition collect_waste->label_container store_waste Store in a Cool, Dry, Well-Ventilated Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) Office store_waste->contact_ehs Ready for Disposal follow_regulations Dispose According to Local, State, and Federal Regulations contact_ehs->follow_regulations end_disposal End: Compliant Disposal follow_regulations->end_disposal

Caption: Step-by-step disposal plan for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.